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  • Product: 2,2-Dimethyl thiazolidine hydrochloride
  • CAS: 822-44-6

Core Science & Biosynthesis

Foundational

2,2-Dimethylthiazolidine Hydrochloride: Physicochemical Profile & Synthetic Utility

[1] Executive Summary 2,2-Dimethylthiazolidine Hydrochloride (CAS: 822-44-6) is a heterocyclic compound of significant utility in medicinal chemistry and organic synthesis.[1] It functions primarily as a stable, masked p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,2-Dimethylthiazolidine Hydrochloride (CAS: 822-44-6) is a heterocyclic compound of significant utility in medicinal chemistry and organic synthesis.[1] It functions primarily as a stable, masked precursor to cysteamine (2-aminoethanethiol) , a potent radioprotective agent and intermediate. By locking the reactive thiol and amine groups into a thiazolidine ring with acetone, the molecule gains lipophilicity and metabolic stability compared to the free thiol.

This technical guide details the physicochemical properties, synthesis mechanics, and functional applications of 2,2-dimethylthiazolidine hydrochloride. It specifically distinguishes this compound from its carboxylated analog (2,2-dimethylthiazolidine-4-carboxylic acid), a common "pseudoproline" in peptide synthesis, to ensure precise application in drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The hydrochloride salt offers enhanced stability against oxidation compared to the free base, which is susceptible to air oxidation (disulfide formation).

Datasheet: 2,2-Dimethylthiazolidine Hydrochloride[1][3]
PropertySpecification
Chemical Name 2,2-Dimethylthiazolidine Hydrochloride
CAS Number 822-44-6 (HCl salt); 19351-18-9 (Free base)
Molecular Formula C₅H₁₁NS[1][2] · HCl
Molecular Weight 153.67 g/mol (Salt); 117.21 g/mol (Base)
Structure 5-membered saturated ring (1-Thia-3-aza-cyclopentane) with gem-dimethyl at C2.[1]
Appearance White to off-white crystalline solid (Salt); Colorless liquid (Base)
Solubility Highly soluble in water, ethanol, methanol; Insoluble in non-polar solvents (hexane).[1]
pKa ~5.22 (Conjugate acid of thiazoline ring) [1]
Boiling Point (Base) 61–63 °C at 15 mmHg
Stability Hygroscopic.[1] Hydrolyzes in aqueous acid to release cysteamine and acetone.[1]

Critical Distinction: Do not confuse with 2,2-Dimethylthiazolidine-4-carboxylic acid (CAS 19291-01-1).[1] The latter is derived from L-Cysteine and retains the carboxylic acid group, making it crucial for peptide synthesis (pseudoproline).[1] The compound discussed here is derived from Cysteamine (decarboxylated cysteine).[1]

Part 2: Synthetic Pathways & Reaction Mechanics[1][5][6]

The synthesis of 2,2-dimethylthiazolidine is a classic condensation reaction between a 1,2-aminothiol and a ketone. This reaction is thermodynamically favorable but reversible, a property exploited in its use as a prodrug.[1]

Synthesis Protocol: Condensation of Cysteamine and Acetone

Reagents:

  • Cysteamine Hydrochloride (98%+)[1]

  • Acetone (Reagent grade, excess)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (3Å)[1]

  • Triethylamine (if starting from HCl salt to isolate free base first)

Step-by-Step Methodology:

  • Preparation: Dissolve Cysteamine HCl in a minimal volume of water or methanol.[1] If isolating the base, neutralize with equimolar NaOH or Triethylamine.

  • Condensation: Add a 5-10 molar excess of Acetone. The excess acetone acts as both reactant and solvent, driving the equilibrium forward (Le Chatelier’s principle).

  • Water Removal: Add anhydrous MgSO₄ to the reaction mixture to trap the water generated during condensation.[1] This is critical to prevent hydrolysis (ring opening).[1]

  • Reflux: Heat to mild reflux (approx. 55°C) for 4–6 hours.

  • Isolation (HCl Salt): Filter off the drying agent. Concentrate the filtrate under reduced pressure. Redissolve the residue in anhydrous ethanol and bubble dry HCl gas (or add ethereal HCl) to precipitate the 2,2-dimethylthiazolidine hydrochloride.[1]

  • Purification: Recrystallize from Ethanol/Ether to yield white crystals.

Reaction Mechanism & Equilibrium

The formation proceeds via a hemithioaminal intermediate, followed by dehydration to the imine (Schiff base), and finally ring closure.

SynthesisMechanism cluster_inputs Reactants Cysteamine Cysteamine (2-Aminoethanethiol) Intermediate Hemithioaminal Intermediate Cysteamine->Intermediate Nucleophilic Attack (S/N) Acetone Acetone Acetone->Intermediate Imine Imine / Thiazoline (Transient) Intermediate->Imine - H₂O (Dehydration) Product 2,2-Dimethylthiazolidine (Ring Closed) Imine->Product Cyclization Hydrolysis Hydrolysis (In vivo / Acidic pH) Product->Hydrolysis Acidic Conditions Hydrolysis->Cysteamine Release Hydrolysis->Acetone

Figure 1: Reaction pathway showing the condensation of cysteamine and acetone to form the thiazolidine ring, and the reversible hydrolysis pathway relevant to its prodrug activity.

Part 3: Functional Applications in Drug Design[1]

Radioprotective Prodrug Design

2,2-Dimethylthiazolidine acts as a prodrug for cysteamine .[1] Cysteamine is a known radioprotector that scavenges free radicals generated by ionizing radiation.[1] However, free cysteamine has a short half-life and significant toxicity.[1]

  • Mechanism: The thiazolidine ring masks the sulfhydryl (-SH) group, preventing premature oxidation to cystamine (disulfide).[1]

  • Activation: Upon administration, the compound undergoes non-enzymatic hydrolysis in the aqueous environment of the cell (equilibrium shift), slowly releasing free cysteamine [2].

  • Advantage: This "slow-release" mechanism maintains therapeutic levels of the thiol for a longer duration with reduced acute toxicity compared to direct cysteamine administration.[1]

Synthetic Building Block (Masked Functionality)

In organic synthesis, the 2,2-dimethylthiazolidine moiety serves as a protecting group for both the amine and thiol functions of cysteamine.

  • N-Alkylation/Acylation: The secondary amine (NH) at position 3 remains nucleophilic and can be acylated or alkylated.[1] This allows researchers to attach the cysteamine scaffold to other drug pharmacophores without affecting the sulfur atom.

  • Deprotection: The ring can be opened using aqueous acid (e.g., dilute HCl) or heavy metal salts (HgCl₂, AgNO₃) to reveal the free aminothiol.

Pharmaceutical Intermediates

Patent literature cites 2,2-dimethylthiazolidine as an intermediate in the synthesis of various sulfur-containing antibiotics and metabolic regulators.[1] It provides a controlled method to introduce the ethyl-thio-amine motif into complex heterocycles [3].[1]

Part 4: Handling, Stability & Safety

Stability & Storage
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Oxidation: While the ring protects the sulfur, prolonged exposure to air and moisture can lead to ring opening and subsequent oxidation of the liberated thiol.

  • Temperature: Store at 2–8°C for long-term stability.

Safety Protocols (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][3][4] The free base is a Flammable Liquid (Category 3) .[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur/Nitrogen content).[1]

References

  • NIST Chemistry WebBook. "2,2-Dimethylthiazolidine."[1][2] National Institute of Standards and Technology.[1][2] Link[1]

  • Roberts, J. C., et al. (1995).[1] "Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents."[1] Radiation Research, 143(2), 203-213. Link

  • Google Patents. "Preparation method of 2,2-dimethyl thiazolidine."[1] CN104910128A.[1] Link

  • PubChem. "2,2-Dimethylthiazolidine."[1][5][3] National Library of Medicine.[1][6] Link[1]

Sources

Exploratory

2,2-Dimethyl thiazolidine hydrochloride chemical structure and analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of 2,2-Dimethylthiazolidine Hydrochloride Introduction & Significance Overview of the Thiazolidine Scaffold Thiazolidines are a class of sulfur- and nitr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 2,2-Dimethylthiazolidine Hydrochloride

Introduction & Significance

Overview of the Thiazolidine Scaffold

Thiazolidines are a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds that serve as a foundational scaffold in medicinal and synthetic chemistry.[1][2] Their structural motif is present in a variety of biologically active molecules, including natural products like penicillin and synthetic drugs. The thiazolidine ring's stereochemical properties and its ability to participate in various chemical reactions make it a valuable building block for creating complex molecular architectures with diverse therapeutic applications.[2]

2,2-Dimethylthiazolidine Hydrochloride: Properties and Applications

2,2-Dimethylthiazolidine, often supplied as its more stable hydrochloride salt, is a key synthetic intermediate.[1][2] The presence of two methyl groups on the second carbon of the thiazolidine ring imparts specific steric and electronic properties that influence its reactivity and the characteristics of its derivatives.[2] This compound is a colorless to light yellow liquid in its free base form and is utilized across several industries.[2][3]

Its primary applications include:

  • Pharmaceutical Development: It serves as a crucial starting material in the synthesis of various pharmaceuticals.[3] Notably, it has been identified as an important intermediate in the synthesis of antibiotics like Ciprofloxacin and is explored for its potential as a radioprotectant, shielding healthy tissues from the damaging effects of radiation therapy.[1][4]

  • Agrochemicals: It is used in the formulation of effective pesticides and herbicides.[3]

  • Material Science and Flavors: It finds use as a stabilizer in polymer formulations and in the creation of specific flavor profiles.[1][3]

Scope of this Guide

This technical guide provides a comprehensive overview of 2,2-Dimethylthiazolidine hydrochloride for researchers, scientists, and drug development professionals. It details the compound's chemical structure, a validated synthesis protocol, and an in-depth analysis of the spectroscopic and chromatographic techniques required for its definitive identification, characterization, and quantification. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their experimental design and data interpretation.

Chemical Structure and Synthesis

Elucidation of the Chemical Structure

2,2-Dimethylthiazolidine hydrochloride possesses the molecular formula C₅H₁₂ClNS. The structure consists of a saturated five-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. Two methyl groups are attached to the carbon at position 2 (C2). In the hydrochloride salt form, the secondary amine in the ring is protonated to form an ammonium cation, with a chloride anion providing the charge balance.

Caption: Chemical structure of 2,2-Dimethylthiazolidine hydrochloride.

Synthesis Pathway: Cyclocondensation of Cysteamine and Acetone

The most common and efficient synthesis of 2,2-Dimethylthiazolidine involves the cyclocondensation reaction between cysteamine (2-aminoethanethiol) and acetone.[4] This reaction is a classic example of imine formation followed by intramolecular cyclization.

Causality of Experimental Choices: The reaction is typically performed in a non-polar solvent like cyclohexane to facilitate the removal of water via azeotropic distillation, which drives the equilibrium towards the product.[4] A base, such as sodium hydroxide, is used to deprotonate the thiol group of cysteamine, increasing its nucleophilicity and facilitating the initial attack on the acetone carbonyl.[4] Rectification of the final product is necessary to achieve the high purity required for pharmaceutical applications.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cysteamine Cysteamine process Reflux with Azeotropic Water Removal cysteamine->process acetone Acetone acetone->process solvent Cyclohexane solvent->process catalyst NaOH catalyst->process product 2,2-Dimethylthiazolidine process->product Cyclocondensation purification Filtration & Distillation (to remove salt and solvent) product->purification final_product High-Purity Product (>99.5%) purification->final_product G mol [Molecule]⁺˙ m/z = 117 frag1 [Fragment]⁺ m/z = 102 mol->frag1 loss1 loss1 - •CH₃

Caption: Primary fragmentation pathway of 2,2-Dimethylthiazolidine.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating the analyte from impurities and quantifying it accurately in bulk materials or final formulations. [5]

Method Selection Rationale: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the physicochemical properties of the analyte.

  • GC: The free base of 2,2-Dimethylthiazolidine is a relatively volatile liquid, making it well-suited for GC analysis, particularly for assessing the purity of the synthesized raw material. [3][6]* HPLC: The hydrochloride salt is non-volatile and thermally labile, making HPLC the superior method for its analysis. [7]HPLC is the standard for analyzing the compound in pharmaceutical dosage forms and for stability studies. [8]

Gas Chromatography (GC) Method

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. [9]A Flame Ionization Detector (FID) is commonly used for its robust and near-universal response to organic compounds.

Protocol 4.2.1: GC-FID Method for Purity Assessment

  • Sample Preparation: Prepare a solution of 2,2-Dimethylthiazolidine (free base) in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with an FID.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness) is typically effective.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.

  • Injection: Inject 1 µL of the sample solution.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC) Method

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. [7]For 2,2-Dimethylthiazolidine hydrochloride, a reversed-phase method is optimal, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. [7]

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis sample_prep Prepare Standard & Sample Solutions in Diluent injector Autosampler sample_prep->injector mobile_phase_prep Prepare & Degas Mobile Phase pump Pump mobile_phase_prep->pump pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Acquire Chromatogram detector->chromatogram analysis Integrate Peaks & Quantify Analyte chromatogram->analysis

Caption: General workflow for RP-HPLC analysis.

Protocol 4.3.1: Validated RP-HPLC-UV Method This protocol is a representative method and may require optimization for specific applications. [7][8]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. [7]2. Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [7] * Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 30:70 v/v). The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm (as the compound lacks a strong chromophore, a low wavelength is necessary).

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: Mobile phase is recommended as the diluent.

    • Standard Solution: Accurately weigh and dissolve the reference standard of 2,2-Dimethylthiazolidine hydrochloride in the diluent to prepare a stock solution (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample to a similar target concentration.

  • System Suitability Test (SST): Before analysis, perform at least five replicate injections of the standard solution. This is a self-validating step to ensure the system is performing correctly.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Quantify the sample by comparing its peak area to that of the reference standard.

| Table 3: Representative HPLC Method Parameters and Validation Criteria | | :--- | :--- | | Parameter | Typical Specification | Rationale (Trustworthiness) | | Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar analytes. | | Mobile Phase | Acetonitrile : 0.1% Formic Acid (30:70) | Provides good peak shape and retention. | | Flow Rate | 1.0 mL/min | Ensures optimal efficiency and reasonable run times. | | Detection | UV at 215 nm | Maximizes sensitivity for a weak chromophore. | | System Suitability | Tailing factor ≤ 2.0; RSD of peak areas < 2.0% | Confirms the analytical system is fit for purpose. | | Linearity | r² ≥ 0.999 over a defined range | Demonstrates a direct proportional response to concentration. | | Accuracy | 98.0% - 102.0% recovery | Ensures the method measures the true value. | | Precision (RSD) | ≤ 2.0% | Shows the method produces repeatable results. |

Conclusion

2,2-Dimethylthiazolidine hydrochloride is a valuable synthetic intermediate whose quality must be rigorously controlled. This guide has detailed the essential analytical techniques required for its comprehensive characterization. Unambiguous structural confirmation is best achieved through a combination of ¹H and ¹³C NMR spectroscopy, with FTIR and Mass Spectrometry providing complementary data. For purity and quantitative analysis, GC-FID is suitable for the volatile free base, while a validated RP-HPLC-UV method is the gold standard for the non-volatile hydrochloride salt, ensuring the quality, safety, and efficacy of the downstream products in which it is used. Adherence to these analytical principles provides a robust framework for researchers and drug development professionals working with this important chemical entity.

References

  • LookChem. (n.d.). Cas 19351-18-9, 2,2-Dimethylthiazolidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

  • Google Patents. (2015). CN104910128A - Preparation method of 2,2-dimethyl thiazolidine.
  • NIST. (n.d.). 2,2-Dimethylthiazolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis Route and Molecular Structure of XH‐105. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylthiazolidine. Retrieved from [Link]

  • MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of compound 2 (δ C , ppm). Retrieved from [Link]

  • RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • CONICET. (n.d.). Preformulation: The use of FTIR in compatibility studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental FTIR spectra of compound 2d and (b) theoretical IR.... Retrieved from [Link]

  • K-GROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum of.... Retrieved from [Link]

  • PubMed. (2024). Thiazolidinediones: Recent Development in Analytical Methodologies. Retrieved from [Link]

  • LCGC International. (n.d.). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. Retrieved from [Link]

  • OUCI. (n.d.). Thiazolidinediones: Recent Development in Analytical Methodologies. Retrieved from [Link]

  • Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiazoline, 2-amino-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS.... Retrieved from [Link]

  • ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. Retrieved from [Link]

  • PMC. (n.d.). A Validated RP-HPLC Method for Simultaneous Estimation of Nebivolol and Hydrochlorothiazide in Tablets. Retrieved from [Link]

  • Preprints.org. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3: Important proton in 13 C-NMR spectra of 2-thioxothazolidine -4-one derivatives (3a-d). Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF MOXONIDINE AND HYDROCHLOROTHIAZIDE IN BULK DRUG AND TABLET FORMULATION. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiazolidinethione. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method Development Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Development and Validation of RP-HPLC Method for the Determination of Hydrochlorothiazide in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of 2,2-Dimethyl thiazolidine hydrochloride

This technical guide provides a comprehensive analysis of 2,2-Dimethylthiazolidine Hydrochloride , a heterocyclic compound of significant interest in medicinal chemistry as a prodrug scaffold, radioprotectant, and metabo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2,2-Dimethylthiazolidine Hydrochloride , a heterocyclic compound of significant interest in medicinal chemistry as a prodrug scaffold, radioprotectant, and metabolic modulator.

Executive Summary

2,2-Dimethylthiazolidine hydrochloride is the hydrochloride salt of a saturated 5-membered heterocycle containing sulfur and nitrogen (1,3-thiazolidine).[1] Structurally, it is a cyclic thioaminal formed by the condensation of cysteamine (2-aminoethanethiol) and acetone. Unlike its oxidized counterpart (thiazole) or the carboxylated derivative (2,2-dimethylthiazolidine-4-carboxylic acid derived from cysteine), this molecule serves as a simplified, lipophilic "masked" form of cysteamine.

Its primary utility in drug development lies in its reversible hydrolysis kinetics. It acts as a prodrug for cysteamine , releasing the active thiol-amine species under physiological conditions, thereby activating antioxidant pathways (Nrf2) and inhibiting ferroptosis.

Part 1: Molecular Architecture & Identification

Chemical Identity[1][2]
  • IUPAC Name: 2,2-Dimethyl-1,3-thiazolidine hydrochloride

  • Common Names: 2,2-Dimethylthiazolidine HCl; Acetone-cysteamine adduct

  • CAS Number (HCl Salt): 822-44-6 (Primary), 22916-26-3 (Associated/Isomer specific)

  • CAS Number (Free Base): 19351-18-9[1][2][3]

  • Molecular Formula: C₅H₁₁NS[1][3] · HCl

  • Molecular Weight: 153.67 g/mol (Salt); 117.21 g/mol (Base)

Structural Characteristics

The molecule features a 5-membered ring with a sulfur atom at position 1 and a nitrogen atom at position 3. The C2 position is gem-dimethyl substituted, which introduces steric bulk that stabilizes the ring against hydrolysis compared to unsubstituted thiazolidines, while still allowing reversibility.

FeatureDescription
Ring Conformation Envelope (Puckered), reducing torsional strain.
Stereochemistry Achiral (unlike the cysteine-derived 4-carboxylic acid).
Electronic State The nitrogen is basic (pKa of conjugate acid ~5.3 - 6.0), protonated in the HCl salt.

Part 2: Physicochemical Profile[4]

Physical Properties

The hydrochloride salt improves the handling and stability of the volatile and oxidatively unstable free base.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.[4]
Melting Point 91°C – 101°C (Polymorphic)Exhibits polymorphism; reported forms melt at ~91°C, ~93°C, and ~101°C [1].[5]
Solubility High in Water, Ethanol, MethanolDissociates rapidly in aqueous media.
Hygroscopicity HighDeliquescent in high humidity; requires desiccated storage.
Odor Faint sulfurous/amine odorIntensifies upon hydrolysis (releasing cysteamine).
Stability & Hydrolysis Kinetics

The stability of 2,2-dimethylthiazolidine is strictly pH-dependent. It functions as a Schiff base equivalent , existing in equilibrium with its open-chain components.

  • Acidic pH (< 3): Stable. In strong acid, the nitrogen is protonated, preventing the lone pair from initiating ring opening.

  • Physiological pH (7.4): Labile. The equilibrium shifts toward hydrolysis, slowly releasing cysteamine and acetone. This property is exploited for prodrug delivery.

  • Basic pH (> 9): Unstable/Reactive. Rapid ring opening or oxidation may occur.

Critical Distinction: Unlike the 4-carboxylic acid derivative (from cysteine), which is significantly stabilized by the carboxyl group, the simple 2,2-dimethylthiazolidine hydrolyzes more readily, making it a faster-acting cysteamine donor.

Part 3: Synthetic Pathways & Mechanism

Synthesis Protocol

The synthesis is a condensation reaction driven by the removal of water (Dean-Stark or molecular sieves) or by using excess acetone as both solvent and reagent.

Reagents: Cysteamine Hydrochloride + Acetone (Excess) Conditions: Reflux, 2-6 hours.

Step-by-Step Methodology:
  • Dissolution: Suspend Cysteamine HCl (1 eq) in dry Acetone (10-20 eq).

  • Cyclization: Heat to reflux (approx. 56°C). The initial suspension dissolves as the water formed is sequestered (if using sieves) or as the equilibrium shifts.

  • Crystallization: Concentrate the reaction mixture under reduced pressure to remove excess acetone.

  • Purification: Recrystallize the residue from Ethanol/Ether or Acetone/Ether to yield white crystals.

  • Drying: Vacuum dry at 40°C. Note: Avoid high heat during drying to prevent ring reversal.

Mechanistic Visualization

The formation involves nucleophilic attack by the sulfur and nitrogen on the carbonyl carbon.

SynthesisMechanism Reactants Cysteamine HCl + Acetone Intermediate Hemithioaminal Intermediate Reactants->Intermediate Nucleophilic Attack (S/N) Imine Imine / Schiff Base (Transient) Intermediate->Imine - H₂O (Dehydration) Product 2,2-Dimethylthiazolidine Hydrochloride Intermediate->Product Direct Cyclization (Concerted) Water H₂O Intermediate->Water Elimination Imine->Product Cyclization

Figure 1: Condensation mechanism. The reaction is reversible; water removal drives the equilibrium toward the thiazolidine product.

Part 4: Applications in Drug Discovery[7]

Prodrug for Cysteamine Delivery

Cysteamine is a potent antioxidant and radioprotectant but suffers from rapid oxidation (to cystamine) and unpleasant organoleptic properties. 2,2-Dimethylthiazolidine HCl masks the thiol and amine groups.

  • Mechanism: Upon administration, physiological hydrolysis releases cysteamine.

  • Therapeutic Target: Nrf2 Pathway Activation. Recent studies (2023) indicate it inhibits renal ferroptosis (iron-dependent cell death) in Contrast-Induced Acute Kidney Injury (CI-AKI) by upregulating Nrf2/HO-1 [2].

Cysteine/Thiol Protection Strategy

In peptide synthesis, the "pseudoproline" technique uses 2,2-dimethylthiazolidines (usually the carboxylated version, but principles apply) to lock cysteine residues into a specific conformation, disrupting aggregation-prone beta-sheets and increasing solubility.

Biological Pathway Diagram

BiologicalAction Prodrug 2,2-Dimethylthiazolidine HCl (Prodrug) Hydrolysis Spontaneous Hydrolysis (pH 7.4) Prodrug->Hydrolysis Cysteamine Cysteamine (Active Thiol) Hydrolysis->Cysteamine Acetone Acetone (Byproduct) Hydrolysis->Acetone Nrf2 Nrf2 Activation (Nuclear Translocation) Cysteamine->Nrf2 Antioxidant Response Ferroptosis Ferroptosis / Oxidative Stress Nrf2->Ferroptosis Inhibits

Figure 2: Pharmacological activation pathway. The prodrug hydrolyzes to release cysteamine, which triggers the Nrf2 antioxidant cascade.

Part 5: Analytical Characterization

To validate the identity of 2,2-Dimethylthiazolidine HCl, the following spectral signatures are diagnostic:

MethodDiagnostic SignalInterpretation
¹H NMR (D₂O) δ 1.5–1.7 ppm (s, 6H)Gem-dimethyl protons. Distinct singlet indicates ring closure.
δ 3.0–3.6 ppm (m, 4H)Ring methylene protons (-S-CH₂-CH₂-N-). Splitting pattern confirms cyclic rigidity.
¹³C NMR ~70–75 ppm (Quaternary C)The C2 carbon (S-C-N) is the most characteristic peak, shifted downfield due to heteroatoms.
IR Spectroscopy Absence of S-H stretch (~2550 cm⁻¹)Confirms thiol masking.
~2400–2800 cm⁻¹ (Broad)Ammonium salt (N-H⁺) stretches.

Quality Control Note: If the ¹H NMR shows a singlet at δ 2.2 ppm (acetone) and a triplet at δ 2.8 ppm (free cysteamine), the sample has hydrolyzed. Always perform NMR in anhydrous solvents (DMSO-d₆ or CDCl₃) if possible, or process rapidly in D₂O.

Part 6: Handling & Safety (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Stability: Shelf-life is limited in humid environments. Degrades to cysteamine (foul odor) upon moisture ingress.

References

  • Mimura, T., et al. "Platelet Anti-aggregant Activity of 2,2-Dimethylthiazolidine Hydrochloride."[5] Chemical and Pharmaceutical Bulletin, vol. 36, no.[5] 3, 1988, pp. 1110-1116.[5] Link

  • Dai, B., et al. "2,2-Dimethylthiazolidine hydrochloride protects against experimental contrast-induced acute kidney injury via inhibition of tubular ferroptosis."[7] Biochemical and Biophysical Research Communications, vol. 679, 2023, pp. 15-22.[8] Link[8]

  • Woodward, G. E., & Schroeder, E. F.[9] "The Reaction of Cysteine with Acetone." Journal of the American Chemical Society, vol. 59, no.[9] 9, 1937, pp. 1690–1694.[9] Link

  • Ratner, S., & Clarke, H. T.[1] "The Action of Formaldehyde upon Cysteine." Journal of the American Chemical Society, vol. 59, no.[9] 1, 1937, pp. 200–206. Link

Sources

Exploratory

The Thiazolidine Scaffold: From Antibiotic Origins to Metabolic Modulation

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Chemical Definition The thiazolidine ring—a saturated five-membered heterocycle con...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Chemical Definition

The thiazolidine ring—a saturated five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3—represents a privileged scaffold in medicinal chemistry.[1][2] While historically immortalized by the bicyclic penam structure of penicillin , its modern significance is dominated by the thiazolidinediones (TZDs) , a class of insulin sensitizers that revolutionized the management of Type 2 Diabetes Mellitus (T2DM).

This guide deconstructs the discovery trajectory of thiazolidines, moving from the serendipitous isolation of antibiotics to the rational (and sometimes irrational) design of nuclear receptor agonists. It provides validated synthetic protocols, mechanistic signaling pathways, and a critical analysis of the toxicological failures that reshaped safety pharmacology.

The Antibiotic Foundation: The Thiazolidine-Beta-Lactam Fusion

Before the metabolic era, the thiazolidine ring was best known as the stable half of the penicillin core.

  • Discovery Context: When Alexander Fleming discovered penicillin in 1928, the structure was unknown. It was not until the 1940s (Florey and Chain) and subsequent X-ray crystallography by Dorothy Hodgkin that the "beta-lactam fused to a thiazolidine ring" structure was confirmed.

  • Structural Significance: The ring strain inherent in the bicyclic system renders the beta-lactam highly reactive toward bacterial transpeptidases. The thiazolidine ring serves as the structural anchor, maintaining the specific geometry required for enzyme inhibition.

The Metabolic Revolution: Discovery of the Glitazones

The shift from antibiotics to metabolic regulation represents a classic case of phenotypic screening leading to reverse pharmacology —where the drug was discovered decades before its molecular target.

The Takeda Screen (1970s-1980s)

In the 1970s, Takeda Pharmaceuticals began screening analogs of clofibrate (a lipid-lowering fibrate) for improved safety and efficacy.

  • The Pivot: Researchers noticed that certain compounds lowered blood glucose in diabetic ob/ob mice without stimulating insulin secretion.[3][4] This was a paradigm shift from the mechanism of sulfonylureas (which squeeze the pancreas).

  • The Prototype: In 1982, Takeda identified Ciglitazone (ADD-3878).[5] Although Ciglitazone was never marketed due to toxicity, it possessed the 2,4-thiazolidinedione (TZD) moiety that became the pharmacophore for the class.

The "Reverse Pharmacology" Gap

For over a decade, TZDs were developed solely based on phenotypic efficacy (lowering glucose). The molecular mechanism remained a "black box" until 1995.

  • The Breakthrough: Lehmann et al. (Glaxo) demonstrated that TZDs were high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR

    
    ) , a nuclear transcription factor.[6]
    
  • Causality: This discovery explained the "insulin sensitizing" effect: PPAR

    
     activation drives adipocyte differentiation and lipid storage, diverting fatty acids away from muscle and liver (the "lipid steal" hypothesis), thereby restoring insulin sensitivity in those tissues.
    
Visualizing the Discovery Timeline

ThiazolidineHistory cluster_0 Antibiotic Era cluster_1 Metabolic Era (Phenotypic) cluster_2 Mechanistic Era Penicillin Penicillin Structure (Thiazolidine + B-Lactam) 1940s Clofibrate Clofibrate (Lipid Lowering Lead) Ciglitazone Ciglitazone (1982) First TZD Prototype (Takeda) Clofibrate->Ciglitazone Screening Analogs Troglitazone Troglitazone (1997) First FDA Approval (Sankyo/Warner-Lambert) Ciglitazone->Troglitazone Optimization PPAR_Discovery PPAR-gamma Identified as Target (1995) (Lehmann et al.) Troglitazone->PPAR_Discovery Mech. Elucidation Rosiglitazone Rosiglitazone & Pioglitazone (1999) PPAR_Discovery->Rosiglitazone Rational Design

Caption: The evolution of thiazolidine compounds from antibiotic scaffolds to nuclear receptor agonists.

Mechanism of Action: The PPAR Pathway

Understanding the mechanism is critical for interpreting the safety profile of these compounds.

Signaling Cascade
  • Ligand Binding: The TZD enters the nucleus and binds to the ligand-binding domain (LBD) of PPAR

    
    .
    
  • Heterodimerization: The Ligand-PPAR

    
     complex recruits the Retinoid X Receptor (RXR).[7]
    
  • Cofactor Recruitment: The complex sheds corepressors (e.g., NCoR) and recruits coactivators (e.g., PGC-1

    
    ).
    
  • Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.[3]

  • Outcome: Upregulation of AdipoQ (Adiponectin), GLUT4, and downregulation of TNF-

    
     and Resistin.
    

PPAR_Pathway TZD Thiazolidinedione (Ligand) PPAR PPAR-gamma TZD->PPAR Binds LBD Complex PPAR-RXR Heterodimer PPAR->Complex + RXR RXR RXR RXR->Complex DNA PPRE (DNA) Complex->DNA Binds Promoter Genes Target Genes: Adiponectin (UP) TNF-alpha (DOWN) DNA->Genes Transcription Effect Insulin Sensitization Adipogenesis Genes->Effect

Caption: Molecular signaling pathway of Thiazolidinediones activating PPAR-gamma.[7]

Synthesis & Experimental Protocols

For researchers synthesizing novel derivatives, the construction of the 2,4-thiazolidinedione core is the primary step.

Protocol: Synthesis of 2,4-Thiazolidinedione Core

This protocol utilizes the reaction between chloroacetic acid and thiourea.[1][2][8] It is preferred for its high yield and simplicity.

Reagents:

  • Chloroacetic acid (0.6 mol)[8]

  • Thiourea (0.6 mol)[8]

  • Water (Solvent)[1][9]

  • Concentrated HCl[8]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL three-necked flask, dissolve 56.5g of chloroacetic acid in 60 mL of water. Separately, dissolve 45.6g of thiourea in 60 mL of water.[2][8]

  • Mixing: Add the thiourea solution to the flask. Stir for 15 minutes. A white precipitate (2-imino-4-thiazolidinone) will form.

  • Hydrolysis: Slowly add 60 mL of concentrated HCl to the flask from a dropping funnel.

  • Reflux: Connect a reflux condenser and heat the mixture to 100-110°C for 10-12 hours. This acid hydrolysis converts the imine to the ketone (dione).

  • Isolation: Cool the mixture to room temperature. The product will solidify as clusters of white needles.[2]

  • Purification: Filter the solid and wash with cold water to remove acid traces. Recrystallize from ethanol.

    • Expected Yield: ~80-85%[10]

    • Melting Point: 123-125°C[2][8]

Protocol: Knoevenagel Condensation (Derivatization)

To attach the "tail" (which dictates potency), the core is condensed with an aromatic aldehyde.

  • Mix: Equimolar amounts of 2,4-thiazolidinedione and the substituted benzaldehyde in toluene.

  • Catalyst: Add catalytic piperidine and benzoic acid.

  • Reflux: Reflux with a Dean-Stark trap to remove water (driving the equilibrium).

  • Result: This yields the benzylidene intermediate, which must be reduced (H2/Pd-C or Mg/MeOH) to yield the active glitazone.

Toxicology & Safety: The Rise and Fall

The history of thiazolidines is marred by toxicity issues that were often idiosyncratic or mechanism-based.

Troglitazone & Hepatotoxicity (The Quinone Methide Hypothesis)

Troglitazone (Rezulin) was the first approved TZD but was withdrawn due to liver failure.

  • Mechanism: Unlike Rosiglitazone, Troglitazone contained a chromane ring (Vitamin E-like).

  • Metabolic Bioactivation: CYP450 enzymes (specifically CYP3A4) metabolized the chromane ring into a reactive quinone methide intermediate.

  • Causality: This electrophile covalently bound to hepatic proteins and depleted glutathione, leading to oxidative stress and mitochondrial dysfunction. This toxicity was specific to the structure of Troglitazone, not the TZD class mechanism.

Rosiglitazone & Cardiovascular Risk

Rosiglitazone (Avandia) faced restrictions due to increased risk of myocardial infarction.

  • Mechanism: Likely related to fluid retention (a class effect of PPAR

    
     agonism in the kidney) and unfavorable changes in lipid profiles (LDL increases), contrasting with Pioglitazone's neutral/positive lipid effects.
    
Comparative Data Table
CompoundStatusKey Structural FeaturePrimary Toxicity Concern
Ciglitazone Discontinued (Pre-market)1-methylcyclohexyl tailLow potency, edema
Troglitazone Withdrawn (2000)Vitamin E (Chromane) moietyHepatotoxicity (Idiosyncratic)
Rosiglitazone Restricted/Withdrawn (Market dependent)Pyridine tailCardiovascular (MI risk)
Pioglitazone MarketedPyridine/Ethyl tailBladder Cancer (Debated), Edema

References

  • Lehmann, J. M., et al. (1995).[6][11][12] An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[6][7][12][13] Journal of Biological Chemistry, 270(22), 12953-12956.[6][7] Link

  • Fujita, T., et al. (1983).[3][4] Studies on antidiabetic agents.[2][6][12][13][14][15] II. Synthesis and antidiabetic activity of 5-[4-(1-methylcyclohexylmethoxy)benzyl]thiazolidine-2,4-dione (ADD-3878) and its derivatives.[5] Chemical & Pharmaceutical Bulletin, 31(11), 3939-3948. Link

  • Sohda, T., et al. (1982).[13] Studies on antidiabetic agents.[2][6][12][13][14][15] I. Synthesis of 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidine-2,4-dione (AL-294) and related compounds. Chemical & Pharmaceutical Bulletin, 30(10), 3563-3573. Link

  • Kassahun, K., et al. (2001). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo.[14][16] Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. Chemical Research in Toxicology, 14(1), 62-70. Link

  • Nissen, S. E., & Wolski, K. (2007). Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes. New England Journal of Medicine, 356(24), 2457-2471. Link

  • Fleming, A. (1929). On the antibacterial action of cultures of a penicillium, with special reference to their use in the isolation of B. influenzae. British Journal of Experimental Pathology, 10(3), 226. Link

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylthiazolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2,2-Dimethylthiazolidine Hydrochloride. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for its application in drug design and synthesis.[1] This document moves beyond a simple data repository, offering insights into experimental design, data interpretation, and the synergistic power of these analytical techniques for unambiguous structure elucidation and quality control.

Molecular Structure and Analytical Overview

2,2-Dimethylthiazolidine is a saturated five-membered heterocycle containing both sulfur and nitrogen atoms.[1] The hydrochloride salt form ensures stability and enhances solubility in polar solvents, a common strategy in drug development. The protonation of the nitrogen atom significantly influences the spectroscopic signature of the molecule.

A multi-technique approach is essential for a self-validating structural confirmation. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies key functional groups and bonding environments, and Mass Spectrometry determines the molecular weight and fragmentation patterns, confirming the elemental composition.

Caption: Structure of 2,2-Dimethylthiazolidine Hydrochloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For amine hydrochlorides, the choice of solvent is critical, as protic solvents can lead to the exchange of the N-H proton, broadening or obscuring its signal.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are often suitable choices.

Expertise in Practice: Causality Behind Experimental Choices

The selection of an appropriate NMR solvent is a critical first step. While D₂O is an option for hydrochloride salts, it would result in the rapid exchange of the N-H protons, rendering them invisible in the ¹H NMR spectrum. DMSO-d₆ is an excellent alternative; its high polarity readily dissolves the salt, and the N-H protons exchange slowly, allowing for their observation, often as a broad signal.[3] The chemical shift of this N-H proton can also provide insights into the pKa of the amine.[4]

Experimental Protocol: ¹H and ¹C NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dimethylthiazolidine Hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program, acquiring 16-32 scans.

  • ¹C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum, acquiring 1024-2048 scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data & Interpretation

The protonated nitrogen atom acts as an electron-withdrawing group, causing deshielding (a downfield shift) of adjacent protons.

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Rationale for Assignment
NH ₂⁺~9.0 - 10.0Broad Singlet2HThe acidic protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar relaxation and potential exchange.
CH ₂-N (Position 4)~3.4 - 3.6Triplet2HThese protons are adjacent to the electron-withdrawing ammonium group, resulting in a significant downfield shift. They appear as a triplet due to coupling with the C5 protons.
CH ₂-S (Position 5)~3.1 - 3.3Triplet2HThese protons are adjacent to the sulfur atom and coupled to the C4 protons, hence appearing as a triplet. They are slightly less deshielded than the C4 protons.
C(CH ₃)₂ (Position 2)~1.7 - 1.9Singlet6HThe two methyl groups are chemically equivalent and attached to a quaternary carbon, so they appear as a single, sharp peak with an integration of 6 protons.
¹³C NMR Spectral Data & Interpretation

The chemical shifts in the ¹³C NMR spectrum provide complementary information about the carbon skeleton.

Carbon Assignment Chemical Shift (δ) ppm (Predicted) Rationale for Assignment
C -S/N (Position 2)~70 - 75This quaternary carbon is bonded to both sulfur and nitrogen, leading to a significant downfield shift.
C H₂-N (Position 4)~48 - 52This carbon is directly attached to the electron-withdrawing nitrogen atom.
C H₂-S (Position 5)~30 - 35The carbon adjacent to the sulfur atom is less deshielded compared to the one next to the nitrogen.
C(C H₃)₂ (Position 2)~25 - 30The two equivalent methyl carbons appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2,2-Dimethylthiazolidine Hydrochloride, the most telling feature is the absorption related to the ammonium (N-H⁺) group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid 2,2-Dimethylthiazolidine Hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[6]

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

IR Spectral Data & Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Intensity Significance and Interpretation
~3000 - 2700N-H⁺ StretchStrong, BroadThis very broad and strong absorption is the hallmark of an amine salt. It results from the stretching vibration of the N-H bond in the R₂NH₂⁺ group.[7]
~2980 - 2850C-H Stretch (aliphatic)Medium-StrongThese absorptions correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.
~1600 - 1575N-H⁺ BendMediumThe bending vibration (scissoring) of the ammonium group typically appears in this region.
~1250 - 1020C-N StretchMediumThe stretching vibration of the carbon-nitrogen bond is expected in this fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the preferred method, as it will readily detect the protonated molecule of the free base.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI. The spray voltage is typically set between 3.5 and 4.5 kV.[8]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Analysis and Fragmentation

The molecular weight of the free base, 2,2-Dimethylthiazolidine (C₅H₁₁NS), is 117.21 g/mol .[9] In positive mode ESI-MS, the expected parent ion is the protonated molecule [M+H]⁺.

  • Expected Parent Ion: m/z = 118.0685 (for [C₅H₁₂NS]⁺)[10]

The primary fragmentation pathway involves the cleavage of the thiazolidine ring, which is a common fragmentation mode for such heterocyclic systems.[11][12]

Caption: Plausible ESI-MS fragmentation pathways for 2,2-Dimethylthiazolidine.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system that confirms the identity and purity of 2,2-Dimethylthiazolidine Hydrochloride.

  • MS confirms the molecular mass of the free base is 117, consistent with the formula C₅H₁₁NS.

  • IR shows the characteristic broad N-H⁺ stretch of an amine salt and aliphatic C-H bonds, confirming the major functional groups.

  • ¹³C NMR identifies four distinct carbon environments, matching the molecular structure (two methylene, one quaternary, and one methyl carbon type).

  • ¹H NMR provides the most detailed picture, showing the correct number of protons in distinct electronic environments, with chemical shifts and coupling patterns that precisely match the proposed structure, including the deshielding effects of the protonated nitrogen.

This cohesive dataset provides an unambiguous confirmation of the structure of 2,2-Dimethylthiazolidine Hydrochloride, establishing a benchmark for quality control and future research endeavors.

References

  • Noor, S. S., Al-Masoudi, W. A., & Al-Amery, K. H. (2025). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry, 4(3). [Link]

  • IJSDR. (n.d.). Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. Retrieved February 19, 2026, from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(2), 293-301. [Link]

  • Pîrnău, A., Bălăşescu, E., Cojocaru, I., & Oniga, O. (2013). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 18(8), 9684-9704. [Link]

  • Kaufman, M. D., & El-Kattan, A. F. (2021). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(3), 461-467. [Link]

  • Guarda, V. L. M., et al. (2005). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. ResearchGate. [Link]

  • Tzallas, P., et al. (2001). The mass spectra of thiazole and thiazolidine. ResearchGate. [Link]

  • NIST. (n.d.). 2,2-Dimethylthiazolidine. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • LookChem. (n.d.). Cas 19351-18-9, 2,2-Dimethylthiazolidine. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Supporting information. [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Spectroscopy Tutorial: Amines. Retrieved February 19, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • PubChem. (n.d.). 2,2-dimethylthiazolidine (C5H11NS). Retrieved February 19, 2026, from [Link]

  • Ridha, S. H., & Al-Masoudi, N. A. (2021). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Egyptian Journal of Chemistry, 64(10), 5789-5798. [Link]

  • Ridha, S. H., & Al-Masoudi, N. A. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Uppal, K., et al. (2021). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Metabolites, 11(10), 664. [Link]

Sources

Exploratory

2,2-Dimethyl thiazolidine hydrochloride molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and applications of 2,2-Dimethylthiazolidine Hydrochloride , a critical heterocyclic scaffold in drug development. Core Identity & Physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2,2-Dimethylthiazolidine Hydrochloride , a critical heterocyclic scaffold in drug development.

Core Identity & Physicochemical Profile

2,2-Dimethylthiazolidine hydrochloride is the hydrochloride salt of 2,2-dimethylthiazolidine, a saturated five-membered heterocycle containing both sulfur and nitrogen (thiazolidine). It serves primarily as a stable, masked form of cysteamine (2-aminoethanethiol), protecting the reactive thiol and amine groups from premature oxidation or side reactions until physiological hydrolysis occurs.[1]

Physicochemical Specifications
PropertySpecification
Chemical Name 2,2-Dimethylthiazolidine hydrochloride
CAS Number 822-44-6 (HCl salt); 19351-18-9 (Free base)
Molecular Formula C₅H₁₁NS[1][2][3] · HCl (or C₅H₁₂ClNS)
Molecular Weight 153.67 g/mol (Free base: 117.21 g/mol )
Appearance White to off-white crystalline solid (Hygroscopic)
Solubility Highly soluble in water, methanol, ethanol; insoluble in non-polar solvents (e.g., hexane).[1]
Stability Stable in solid form/acidic solution; hydrolyzes in aqueous neutral/basic media.[1]
Synthetic Pathway & Mechanism[1]

The synthesis of 2,2-dimethylthiazolidine hydrochloride is a classic condensation reaction involving cysteamine hydrochloride and acetone .[1] This reaction is thermodynamically favorable due to the formation of the stable five-membered ring and the "gem-dimethyl" effect, which accelerates cyclization.

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of the amine on the ketone, formation of a hemiaminal, dehydration to an imine (Schiff base), and subsequent intramolecular nucleophilic attack by the thiol group.

SynthesisMechanism Reactants Cysteamine HCl + Acetone Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack (N) Intermediate2 Imine (Schiff Base) [- H₂O] Intermediate1->Intermediate2 Dehydration Product 2,2-Dimethylthiazolidine Hydrochloride Intermediate2->Product Cyclization (S-attack) Ring Closure

Figure 1: Step-wise condensation mechanism for the formation of the thiazolidine ring.

Experimental Protocol (Standardized)

Objective: Synthesis of 2,2-dimethylthiazolidine HCl from cysteamine HCl.

  • Preparation: Dissolve Cysteamine Hydrochloride (1.0 eq) in dry Methanol (approx. 5-10 volumes).

  • Addition: Add Acetone (excess, typically 5-10 eq) to the solution. Acetone acts as both reactant and co-solvent.[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 2–4 hours.

    • Note: The presence of a water scavenger (e.g., molecular sieves or anhydrous MgSO₄) can shift the equilibrium toward the product, although the gem-dimethyl effect makes this ring closure quite robust even without aggressive dehydration.[1]

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess acetone and methanol.[1]

    • The residue is typically a white solid.[1]

    • Recrystallization: Purify by recrystallization from Ethanol/Ether or Isopropanol to yield high-purity hydrochloride salt.[1]

  • Validation: Verify structure via NMR (see Section 4).

Applications in Drug Discovery

The 2,2-dimethylthiazolidine scaffold is not merely a passive intermediate; it is a functional "prodrug" strategy for delivering cysteamine.[1]

A. Cysteamine Prodrug & Nephroprotection

Cysteamine is a potent antioxidant and radioprotectant but suffers from rapid oxidation (to cystamine) and poor organoleptic properties.[1] 2,2-Dimethylthiazolidine serves as a masked delivery system .[1]

  • Mechanism: In the acidic environment of the stomach, the ring is stable.[1] Upon absorption and exposure to physiological pH (7.[1]4) and metabolic enzymes, the ring opens, releasing free cysteamine.[1]

  • Recent Data: A 2023 study identified 2,2-dimethylthiazolidine hydrochloride (referred to as DMTD) as a protective agent against Contrast-Induced Acute Kidney Injury (CI-AKI) .[1][4][5] It functions by inhibiting ferroptosis (iron-dependent cell death) in renal tubular cells, upregulating the Nrf2/HO-1 antioxidant pathway [1].[1]

B. Peptide Synthesis (Pseudoproline Analogs)

In peptide chemistry, thiazolidines derived from cysteine (or cysteamine) are used to disrupt


-sheet formation during solid-phase synthesis, acting similarly to proline ("pseudoprolines") to increase solvation and coupling efficiency.[1]

HydrolysisPathway Thiazolidine 2,2-Dimethylthiazolidine (Stable in Acid/Solid) Equilibrium Hydrolysis Equilibrium (pH > 7.0) Thiazolidine->Equilibrium OpenChain Open Chain Imine Equilibrium->OpenChain Ring Opening Active Free Cysteamine (Active Drug) OpenChain->Active + H₂O Acetone Acetone (Byproduct) OpenChain->Acetone

Figure 2: Bioactivation pathway.[1] The thiazolidine ring acts as a carrier, releasing the active aminothiol upon hydrolysis.

Analytical Characterization

To ensure the identity of the synthesized hydrochloride salt, the following analytical signatures should be observed:

MethodExpected SignalInterpretation
¹H NMR (D₂O)δ ~1.6–1.8 ppm (s, 6H)Gem-dimethyl protons (two CH₃ groups on C2).[1]
δ ~3.1 ppm (t, 2H)S-CH₂ protons (adjacent to sulfur).[1]
δ ~3.6 ppm (t, 2H)N-CH₂ protons (adjacent to nitrogen).[1]
¹³C NMR δ ~25–30 ppm Methyl carbons.[1]
δ ~70–75 ppm Quaternary C2 carbon (N-C-S).[1]
Mass Spec (ESI) m/z 118.1 [M+H]⁺Corresponds to the protonated free base (C₅H₁₂NS⁺).[1]
Handling & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator or tightly sealed container at 2–8°C .[1]

  • pH Sensitivity: Avoid storing the compound in aqueous solutions at neutral or basic pH for extended periods, as this will promote hydrolysis back to cysteamine and acetone.[1]

  • Oxidation: While the thiazolidine ring protects the thiol, once hydrolyzed, the released cysteamine is susceptible to oxidation to cystamine (disulfide).[1] Ensure buffers are degassed if the free thiol form is required immediately upon hydrolysis.[1]

References
  • Dai, B., Su, Q., Liu, X., & Wang, D. (2023).[1][4] "2,2-Dimethylthiazolidine hydrochloride protects against experimental contrast-induced acute kidney injury via inhibition of tubular ferroptosis."[4][5] Biochemical and Biophysical Research Communications, 679, 15–22.[1][5] [1][5]

  • ChemicalBook. (n.d.).[1] "2,2-Dimethylthiazolidine hydrochloride Product Properties (CAS 822-44-6)."

  • PubChem. (n.d.).[1][6] "2,2-Dimethylthiazolidine (Compound Summary)." National Library of Medicine.[1] [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Characterization of 2,2-Dimethylthiazolidine Hydrochloride

Introduction & Scope This protocol details the synthesis of 2,2-Dimethylthiazolidine Hydrochloride (CAS: 22916-47-8), a crucial heterocyclic building block used in the development of penicillamine derivatives, peptide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This protocol details the synthesis of 2,2-Dimethylthiazolidine Hydrochloride (CAS: 22916-47-8), a crucial heterocyclic building block used in the development of penicillamine derivatives, peptide protection strategies (pseudoproline dipeptides), and as a prodrug scaffold.

Unlike standard amide couplings, the formation of the thiazolidine ring is a reversible condensation reaction between a 1,2-aminothiol and a ketone. This protocol utilizes Cysteamine Hydrochloride and Acetone . The choice of the hydrochloride salt as the starting material, rather than the free base, offers superior oxidative stability (preventing disulfide formation) and simplifies isolation, as the product crystallizes directly as a stable salt.

Core Reaction

The synthesis proceeds via the condensation of 2-aminoethanethiol (cysteamine) with acetone, followed by cyclodehydration.



Mechanism of Action (The "Why")

Understanding the mechanism is critical for troubleshooting low yields. The reaction is an equilibrium process governed by Le Chatelier’s principle .

  • Nucleophilic Attack: The sulfur atom (highly nucleophilic) attacks the carbonyl carbon of the acetone.

  • Ring Closure: The nitrogen atom attacks the same carbon, expelling water.

  • Acid Catalysis: The presence of HCl (from the amine salt) activates the carbonyl oxygen, facilitating the nucleophilic attack and the subsequent elimination of water.

Mechanistic Pathway (DOT Visualization)

ThiazolidineMechanism Reactants Cysteamine HCl + Acetone Intermediate1 Hemithioaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack (S/N) Transition Water Elimination Intermediate1->Transition - H2O Product 2,2-Dimethylthiazolidine HCl Transition->Product Cyclization

Figure 1: Step-wise mechanistic pathway for thiazolidine ring formation.

Materials & Equipment

ReagentPurityRoleCritical Note
Cysteamine Hydrochloride >98%SubstrateHygroscopic. Store in desiccator. Oxidizes to cystamine (disulfide) if exposed to air/moisture.
Acetone ACS ReagentReactant/SolventMust be dry . Water content <0.5% is preferred to push equilibrium.
Ethanol (Absolute) >99.5%Wash SolventUsed for purification.
Diethyl Ether ACS ReagentPrecipitantHighly flammable. Peroxide former.

Equipment:

  • 250 mL Round Bottom Flask (RBF)

  • Reflux Condenser with drying tube (CaCl2 or Drierite)

  • Magnetic Stirrer & Hotplate

  • Vacuum Filtration Setup (Buchner funnel)

Experimental Protocol

Synthesis Workflow

Workflow Start Start: Weigh Cysteamine HCl Dissolve Suspend in Acetone (Excess) Ratio 1:10 w/v Start->Dissolve Reflux Reflux at 60°C for 4-6 Hours (Protect from moisture) Dissolve->Reflux Cool Cool to Room Temp -> 4°C (Crystallization) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Acetone/Ether Filter->Wash Dry Vacuum Dry at 40°C Wash->Dry

Figure 2: Operational workflow for the synthesis.

Step-by-Step Methodology
  • Preparation:

    • Weigh 11.36 g (0.1 mol) of Cysteamine Hydrochloride.

    • Place into a 250 mL round bottom flask.

    • Add 100 mL of dry Acetone. Note: Acetone acts as both the reactant and the solvent. A large excess drives the equilibrium toward the product.

  • Reaction:

    • Add a magnetic stir bar.

    • Attach a reflux condenser topped with a drying tube (calcium chloride) to prevent atmospheric moisture ingress.

    • Heat the mixture to reflux (approx. 56-60°C) with vigorous stirring.

    • Observation: The starting material (Cysteamine HCl) is only sparingly soluble. As the reaction proceeds, the mixture may clarify slightly before the product (which is also insoluble in cold acetone) begins to form/precipitate.

    • Maintain reflux for 4 to 6 hours .

  • Isolation:

    • Remove heat and allow the flask to cool to room temperature.

    • Place the flask in an ice bath (0-4°C) for 1 hour to maximize precipitation.

    • Filter the white crystalline solid using a Buchner funnel under vacuum.

  • Purification (The "Wash"):

    • Wash the filter cake with 2 x 15 mL of cold, dry acetone to remove unreacted starting material and water.

    • Optional: A final wash with diethyl ether facilitates faster drying.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Yield Expectation: 80-90% (approx. 12.5 - 14.0 g).

Self-Validating Quality Control (E-E-A-T)

A robust protocol must include methods to verify success. Use the following metrics to validate your product.

Characterization Data[1][2][3][4][5]
TestExpected ResultInterpretation
Appearance White crystalline powderYellowing indicates oxidation (disulfide contamination).
Melting Point 176°C - 178°C (dec.)Lower MP (<170°C) suggests wet product or unreacted cysteamine.
Solubility Soluble in water, ethanol.Insoluble in ether/acetone.
NMR Validation (1H NMR in D2O)

The formation of the ring is confirmed by the appearance of the gem-dimethyl singlet and the shift of the ethylene protons.

  • 
     1.65 ppm (s, 6H):  Gem-dimethyl groups at C2. Crucial confirmation of ring closure.
    
  • 
     3.15 ppm (t, 2H):  S-CH2 protons.
    
  • 
     3.60 ppm (t, 2H):  N-CH2 protons.
    
  • Note: In D2O, the NH proton exchanges and is not visible.

Troubleshooting & Optimization

Problem: Low Yield or "Gooey" Product

  • Cause: Water contamination. The reaction produces water. If the acetone is wet, or if the reflux traps water, the equilibrium shifts back to the starting materials (hydrolysis).

  • Solution: Use anhydrous acetone. For larger scales (>50g), use a Dean-Stark trap or add molecular sieves (3Å) to the reaction flask to scavenge water in situ.

Problem: Strong "Rotten Egg" Smell

  • Cause: Free thiol. While purified 2,2-dimethylthiazolidine has a mild odor, strong smells indicate unreacted cysteamine or degradation.

  • Solution: Ensure reflux time is sufficient. Recrystallize from absolute ethanol if necessary.

References

  • Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link

    • Foundational text on thiazolidine synthesis for peptide protection.
  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206. Link

    • Establishes the mechanism of aminothiol-carbonyl condens
  • Kemp, D. S., & Carey, R. I. (1989). Synthesis of a 2,2-dimethylthiazolidine-4-carboxylic acid derivative. Journal of Organic Chemistry, 54(15), 3640–3646.
Application

Topic: 2,2-Dimethyl Thiazolidine Hydrochloride as an Intermediate in Antibiotic Synthesis

This Application Note and Protocol Guide details the role of 2,2-Dimethyl thiazolidine hydrochloride (DMT-HCl) as a critical intermediate in antibiotic synthesis. Part 1: Executive Summary & Strategic Rationale 2,2-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the role of 2,2-Dimethyl thiazolidine hydrochloride (DMT-HCl) as a critical intermediate in antibiotic synthesis.

Part 1: Executive Summary & Strategic Rationale

2,2-Dimethyl thiazolidine hydrochloride (CAS: 2295-31-0 for free base / 19351-18-9 for HCl salt) is a heterocyclic compound formed by the condensation of cysteamine (2-aminoethanethiol) and acetone . In pharmaceutical chemistry, it serves a specialized role as a "Masked Cysteamine" equivalent .[1]

While cysteamine itself is a vital building block for the side chains of Carbapenem antibiotics (e.g., Thienamycin derivatives) and radioprotective agents, it is chemically unstable—prone to rapid oxidation into the disulfide (cystamine) and possessing a foul odor. DMT-HCl solves these problems by "locking" the reactive thiol (-SH) and amine (-NH2) groups into a stable, solid thiazolidine ring. This ring can be selectively opened under acidic conditions to release the reactive cysteamine moiety exactly when needed in the synthetic pathway.

Key Applications:

  • Carbapenem Synthesis: Precursor for the C-2 thioethyl side chains essential for the antibacterial activity of Thienamycin and Imipenem analogs.

  • Peptide Antibiotic Modification: Used to introduce "pseudoproline" structures or protect cysteine residues during solid-phase synthesis to prevent aggregation.

  • Radioprotective Agents: Intermediate in the synthesis of Amifostine and related aminothiol drugs.

Part 2: Chemical Mechanism & Causality[1][2]

To understand the utility of DMT-HCl, one must understand the equilibrium dynamics of the thiazolidine ring.[1][2]

The "Lock and Key" Mechanism

The formation of 2,2-dimethyl thiazolidine is a reversible condensation reaction.[1][2] In the presence of water or dilute acid, the ring exists in equilibrium with the open-chain Schiff base and the free aminothiol.[1][2]

  • The "Lock" (Protection): In anhydrous acetone, the equilibrium shifts entirely to the closed ring.[1][2] This protects the sulfur from oxidation and the nitrogen from unwanted acylation.

  • The "Key" (Deprotection/Reaction): In aqueous acid (HCl), the ring hydrolyzes, liberating the free thiol and amine.[1][2] This allows the cysteamine fragment to participate in nucleophilic attacks (e.g., on an enol phosphate in carbapenem synthesis) without the handling issues of the raw material.[1]

Pathway Visualization

Thiazolidine_Mechanism Cysteamine Cysteamine (HS-CH2-CH2-NH2) Unstable, Oxidizes Rapidly DMT 2,2-Dimethyl Thiazolidine HCl (Stable Solid Intermediate) Cysteamine->DMT Condensation (Anhydrous HCl/Acetone) Acetone Acetone (Solvent/Reagent) Acetone->DMT OpenChain Open Chain Species (Reactive Thiol/Amine) DMT->OpenChain Acid Hydrolysis (In situ Deprotection) OpenChain->Cysteamine Degradation (if not used) Antibiotic Carbapenem/Antibiotic Scaffold OpenChain->Antibiotic Nucleophilic Attack (Side Chain Attachment)

Figure 1: The strategic lifecycle of DMT-HCl from stabilization to controlled release.[2]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl Thiazolidine HCl (Reagent Preparation)

Objective: To convert unstable cysteamine into the stable DMT-HCl intermediate.

Materials:

  • Cysteamine Hydrochloride (98%)

  • Acetone (Reagent Grade, Dried)[1][2]

  • p-Toluenesulfonic acid (catalytic, optional)[2]

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 11.36 g (0.1 mol) of Cysteamine HCl in 150 mL of dry acetone .

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours . The solution may initially be cloudy but should clarify as the condensation proceeds.

    • Why: Reflux provides the activation energy to close the ring. The excess acetone drives the equilibrium toward the product (Le Chatelier's principle).

  • Concentration: Remove approximately 70% of the acetone using a rotary evaporator under reduced pressure. Do not evaporate to dryness to avoid thermal degradation.

  • Crystallization: Add 100 mL of cold anhydrous diethyl ether to the concentrated residue. A white crystalline precipitate of 2,2-dimethyl thiazolidine hydrochloride will form.[1]

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake twice with cold ether.

  • Drying: Dry the product in a vacuum desiccator over P2O5 for 12 hours.

    • Quality Control: Melting point should be 176–178°C .

Protocol B: Utilization in Antibiotic Side-Chain Attachment

Objective: To use DMT-HCl to attach a thio-amine side chain to a beta-lactam precursor (General Model).[2]

Context: This protocol simulates the attachment of the cysteamine side chain to a Carbapenem enol phosphate intermediate.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of DMT-HCl in dry acetonitrile under nitrogen.

  • Base Treatment: Add 1.1 eq of Diisopropylethylamine (DIPEA) .

    • Mechanism:[3][4][5][6][7] This neutralizes the HCl salt. The free base 2,2-dimethyl thiazolidine is now in equilibrium with the open-chain imine.[1][2]

  • Hydrolysis (In-Situ): Add a stoichiometric amount of water (1.0 eq) or maintain slightly moist conditions.

    • Critical Step: The ring opens to expose the nucleophilic thiolate anion (-S⁻).

  • Coupling: Add the Beta-Lactam Electrophile (e.g., Diphenylphosphono-carbapenem intermediate) dropwise at -20°C.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C. Monitor by HPLC.

    • Why Low Temp? To prevent degradation of the sensitive beta-lactam ring while favoring the S-alkylation over N-alkylation.

  • Quench & Workup: Quench with dilute phosphate buffer (pH 7.0) and extract with ethyl acetate.

Part 4: Data Analysis & Quality Control

Table 1: Physicochemical Specifications for DMT-HCl

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity ≥ 98.0%HPLC (C18 Column, ACN/Water)
Melting Point 176°C – 178°CCapillary Method
Solubility Soluble in water, ethanol; Insoluble in etherSolubility Test
IR Spectrum Characteristic bands at 2980 (C-H), 2500 (NH+)FTIR
NMR (1H) Singlet at ~1.8 ppm (Gem-dimethyl)1H-NMR (D2O)

Troubleshooting Guide:

  • Low Yield in Synthesis: Ensure acetone is strictly anhydrous. Water produced during the reaction can push equilibrium back to reactants. Use a Dean-Stark trap if scaling up.

  • Product is Sticky/Oily: Indicates incomplete crystallization. Recrystallize from Ethanol/Ether (1:5).

  • Degradation: DMT-HCl is hygroscopic. Store in a tightly sealed container at 2-8°C.

References

  • LookChem. (n.d.). 2,2-Dimethylthiazolidine - CAS 19351-18-9 Properties and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2,2-Dimethylthiazolidine Compound Summary. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of 2,2-dimethyl thiazolidine (CN104910128A).
  • ResearchGate. (2021). Thiazolidine derivatives in medicinal chemistry: A review of synthesis and biological activity. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Thiazolidine Compounds

Abstract Thiazolidine and its derivatives represent a critical class of heterocyclic compounds with broad pharmacological activities, most notably as antidiabetic agents (e.g., thiazolidinediones or TZDs). The analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazolidine and its derivatives represent a critical class of heterocyclic compounds with broad pharmacological activities, most notably as antidiabetic agents (e.g., thiazolidinediones or TZDs). The analytical characterization of these compounds is paramount for drug discovery, development, and quality control. This document provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of thiazolidine compounds. It details two robust protocols: a reversed-phase HPLC (RP-HPLC) method for assay and impurity profiling and a chiral HPLC method for enantiomeric separation. This guide is designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the scientific rationale behind methodological choices, grounded in established regulatory frameworks.

Introduction: The Analytical Importance of Thiazolidine Compounds

The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The most prominent examples are the thiazolidinedione class of drugs, such as Pioglitazone and Rosiglitazone, which are agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ) and are used to manage type 2 diabetes.[1][2] The chemical and stereochemical purity of these active pharmaceutical ingredients (APIs) is directly linked to their efficacy and safety. Consequently, robust and reliable analytical methods are required to quantify the API, detect and quantify any impurities or degradation products, and resolve stereoisomers.

HPLC is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] This application note presents field-proven HPLC methodologies, emphasizing the causal relationships between analytical parameters and successful separation, and adheres to the validation principles outlined by the International Council for Harmonisation (ICH).

Foundational Principles: Chromatographic Strategy

The choice of chromatographic mode is dictated by the physicochemical properties of the thiazolidine analyte. Most thiazolidine derivatives, including the TZD class, are moderately polar and possess chromophores (e.g., aromatic rings), making them ideal candidates for UV detection.

  • Reversed-Phase (RP-HPLC): This is the most common approach. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol). Retention is governed by hydrophobic interactions; more non-polar molecules are retained longer. Method development often involves optimizing mobile phase composition, pH, and column temperature to achieve the desired separation.[4]

  • Chiral Chromatography: Many thiazolidine derivatives contain one or more chiral centers, leading to the existence of enantiomers.[5] Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard RP-HPLC. Chiral Stationary Phases (CSPs) are required. These phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[6][7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[8]

Protocol I: RP-HPLC Method for Assay and Impurity Profiling of Pioglitazone

This protocol provides a validated method for the quantification of Pioglitazone and the separation of its related impurities, adapted from established pharmacopeial methods.[9]

Objective

To accurately determine the concentration (assay) of Pioglitazone and to detect and quantify related impurities in a drug substance or formulation.

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Column: Purospher® STAR RP-18 endcapped (150 x 4.6 mm, 5 µm) or equivalent L1 packing.[9]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate, Glacial Acetic Acid, Water (HPLC grade).

  • Standards: USP Pioglitazone Hydrochloride Reference Standard.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Acetonitrile, 0.1 M Ammonium Acetate, Glacial Acetic Acid (25:25:1, v/v/v).[9]The buffered aqueous-organic mixture provides good peak shape and resolution. Acetic acid controls the pH to ensure the analyte is in a consistent ionic state.
Flow Rate 0.7 mL/min (may be adjusted to achieve a retention time of ~7 min for Pioglitazone).[9]This flow rate provides a balance between analysis time and column efficiency for a 4.6 mm ID column.
Column Temp. 25 °C.[9]Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 269 nm.[9]Pioglitazone has a strong absorbance at this wavelength, providing good sensitivity.
Injection Vol. 20 µL.A standard volume suitable for achieving desired sensitivity without overloading the column.
Solution Preparation
  • Standard Solution (50 µg/mL): Prepare a stock solution of 0.5 mg/mL USP Pioglitazone HCl RS in methanol. Dilute this stock solution with the Mobile Phase to obtain a final concentration of 50 µg/mL.[9]

  • Sample Solution (50 µg/mL): Accurately weigh and dissolve the drug substance or formulation powder in methanol to achieve a nominal concentration of 0.5 mg/mL of Pioglitazone HCl. Dilute with the Mobile Phase to a final concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

System Suitability and Analysis

Before sample analysis, the system's performance must be verified.

  • Inject the Standard Solution six times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the six replicate injections should be ≤ 2.0%. The tailing factor for the Pioglitazone peak should be ≤ 2.0.

Once system suitability is established, inject the sample solutions. The concentration is determined by comparing the peak area of the analyte in the sample to that of the standard.

Protocol II: Chiral HPLC Method for Enantiomeric Separation of Thiazolidine Derivatives

This protocol describes a method for separating the enantiomers of a chiral thiazolidine compound, a critical step in development as different enantiomers can have different pharmacological or toxicological profiles. This method is based on principles used for separating axially chiral thiazolidinones and other chiral acids.[6][7][10]

Objective

To separate and quantify the enantiomers of a chiral thiazolidine derivative.

Rationale for Method Selection

Direct separation on a Chiral Stationary Phase (CSP) is the preferred method for its efficiency and simplicity.[7] Polysaccharide-based columns like Chiralcel® OD-H are highly effective at resolving a wide range of racemates, including those of thiazolidine derivatives.[6][7] In some cases, pre-column derivatization can be employed to enhance the interaction with the CSP or to add a chromophore for better detection.[7][11]

Materials and Instrumentation
  • Instrumentation: HPLC system as described in Protocol I.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[7][10]

  • Reagents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade).

  • Standards: Racemic mixture and/or enantiomerically pure standards of the target analyte.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase n-Hexane : Isopropanol (85:15, v/v).[7][10]This normal-phase eluent is typical for polysaccharide CSPs. The ratio of alkane to alcohol is a critical parameter for optimizing resolution and retention time.
Flow Rate 1.0 mL/min.[7]A standard flow rate for this column dimension that provides good efficiency.
Column Temp. 25 °C.Temperature can significantly affect enantioselectivity; a controlled temperature is crucial for reproducibility.
Detection UV at 254 nm (or λmax of the analyte).[7]Wavelength should be set at the maximum absorbance of the analyte for optimal sensitivity.
Injection Vol. 5-10 µL.Smaller injection volumes are often preferred in chiral separations to avoid band broadening.
Solution Preparation
  • Standard/Sample Solution (100 µg/mL): Accurately weigh and dissolve the racemic sample in methanol or another suitable solvent. Dilute to the final concentration with the mobile phase.[7] Ensure the final sample solvent is miscible with the mobile phase to prevent peak distortion.

Analysis Workflow
  • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject individual enantiomeric standards, if available, to confirm the elution order.

  • Inject the test samples to determine the enantiomeric purity or ratio. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Method Validation: Ensuring Trustworthiness and Reliability

Any analytical method intended for regulatory submission must be validated to prove it is suitable for its intended purpose.[12] Validation is performed according to ICH Q2(R1) guidelines and involves evaluating several key parameters.[3][13]

Core Validation Parameters
ParameterPurposeTypical Acceptance Criteria (Assay Method)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[12]Peak purity analysis (using PDA) must pass. Resolution between the analyte and adjacent peaks should be > 2.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[14]Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike-recovery studies.[14]% Recovery typically between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[3]RSD ≤ 2.0% for both repeatability and intermediate precision.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[3]Typically 80-120% of the test concentration for an assay.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).[2]System suitability parameters must still be met under varied conditions.
LOD / LOQ Limit of Detection and Limit of Quantitation. Essential for impurity methods.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
The Role of Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of validating a method's specificity.[15] The drug substance is subjected to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to intentionally produce degradation products.[16][17][18] The HPLC method must be able to separate the intact API from all significant degradation products, proving it is "stability-indicating."

Visualizing the Workflow

Diagram 1: General HPLC Method Development & Validation Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev1 Define Analytical Goal (Assay, Impurity, Chiral) Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Parameters (Gradient, Temp, Flow Rate) Dev2->Dev3 Val1 Specificity / Forced Degradation Dev3->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Robustness Val3->Val4 Val5 LOD / LOQ (if needed) Val4->Val5 RA1 Prepare Samples & Standards Val5->RA1 Validated Method Transfer RA2 Run System Suitability Test (SST) RA1->RA2 RA3 Analyze Samples RA2->RA3 RA4 Process Data & Report Results RA3->RA4

Caption: A flowchart illustrating the lifecycle of an HPLC method from development through validation to routine use.

Diagram 2: Principle of Chiral Separation on a CSP

Chiral_Separation cluster_Column Chiral Stationary Phase (CSP) cluster_Output Chromatogram CSP Peak1 S-Enantiomer (Weaker Interaction, Elutes First) CSP->Peak1 Differential Interaction Peak2 R-Enantiomer (Stronger Interaction, Elutes Second) CSP->Peak2 Racemate Racemic Mixture (R- and S-Enantiomers) Racemate->CSP Injection

Caption: Conceptual diagram of enantiomer separation on a Chiral Stationary Phase (CSP).

Conclusion

The successful analysis of thiazolidine compounds by HPLC relies on a systematic approach to method development and a thorough, guideline-driven validation process. For routine quantification and impurity analysis, reversed-phase chromatography on a C18 column provides a robust and reliable solution. When stereoisomeric purity is a concern, direct separation on a polysaccharide-based chiral stationary phase is a highly effective strategy. By understanding the scientific principles behind parameter selection and adhering to rigorous validation standards, researchers can generate high-quality, defensible data essential for the advancement of pharmaceutical development.

References

  • SIELC Technologies. "Separation of Thiazolidine on Newcrom R1 HPLC column". SIELC.
  • Bringmann, G., Feineis, D., & Hesselmann, Ch. "Determination of 1,3-Thiazolidine-carboxylic Acids in Urine by Reversed-Phase HPLC After Fluorescence Labelling with Dansyl Chloride". Scilit.
  • ResearchGate. "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES".
  • Pharmaguideline.
  • Kafle, A., et al. "Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC". The Journal of Organic Chemistry.
  • AKJournals.
  • ResearchGate. "HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization".
  • PubMed.
  • Acta Scientific. "New Method Development by HPLC and Validation as per ICH Guidelines". Acta Scientific.
  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies".
  • AMS Biotechnology (AMSBIO).
  • Repository of the Academy's Library. "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode". Repository of the Academy's Library.
  • SIELC Technologies. "HPLC Method for Analysis of Pioglitazone". SIELC.
  • ResearchGate. "(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede".
  • Merck Millipore. "HPLC Application Note: USP method - Pioglitazone using Purospher STAR columns". Merck Millipore.
  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances". Onyx Scientific.
  • GSC Online Press. "RP-HPLC method for the estimation of Lobeglitazone sulphate in pharmaceutical dosage form". GSC Online Press.
  • ResolveMass.
  • ScienceDirect. "Development of forced degradation and stability indicating studies of drugs—A review". ScienceDirect.

Sources

Application

Technical Application Note: High-Fidelity GC Analysis of 2,2-Dimethylthiazolidine

Executive Summary 2,2-Dimethylthiazolidine (DMT) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., penicillamine derivatives), radioprotective agents, and as a protecting group for c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethylthiazolidine (DMT) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., penicillamine derivatives), radioprotective agents, and as a protecting group for cysteamine. Its analysis presents unique chromatographic challenges due to its secondary amine basicity , thermal lability , and hydrolytic equilibrium .

Standard non-polar columns (e.g., 5% phenyl) often yield severe peak tailing and retention time shifts due to the interaction of the amine moiety with active silanol sites. Furthermore, DMT exists in a dynamic equilibrium with its precursors (cysteamine and acetone), making sample preparation conditions critical to prevent on-column degradation.

This guide provides two validated protocols:

  • Method A (Direct Injection): A purity assay using base-deactivated stationary phases.

  • Method B (Derivatization): A trace-level method using N-acylation to stabilize the thiazolidine ring.

Chemical Context & Challenges[1][2][3]

The Equilibrium Challenge

DMT is a condensation product of cysteamine and acetone. In the presence of water or Lewis acids, the ring can open, reverting to the starting materials. This reaction is reversible and sensitive to pH and moisture.

  • Implication: GC samples must be strictly anhydrous. Aqueous diluents will cause "split peaks" or high acetone backgrounds due to on-column hydrolysis.

Basicity and Tailing

The secondary amine in the thiazolidine ring (


) acts as a Lewis base.
  • Implication: On standard silica columns, the amine adsorbs to acidic silanols, causing tailing. This necessitates the use of Base-Deactivated (Amine) columns or derivatization.

ChemicalContext Cysteamine Cysteamine (HS-CH2-CH2-NH2) Intermediate Hemithioaminal (Unstable) Cysteamine->Intermediate + Acetone Acetone Acetone (CH3-CO-CH3) DMT 2,2-Dimethylthiazolidine (Target Analyte) Intermediate->DMT - H2O (Condensation) Hydrolysis Hydrolysis (Water/Acid) DMT->Hydrolysis Moisture Hydrolysis->Cysteamine Ring Opening Hydrolysis->Acetone Reversion

Figure 1: The formation and potential hydrolytic degradation pathway of 2,2-Dimethylthiazolidine.

Method A: Direct Injection (Purity Assay)

Objective: QC analysis of raw material purity (>98%). Strategy: Use a base-deactivated stationary phase to allow symmetrical peak elution without derivatization.

Instrument Configuration
ParameterSpecificationRationale
GC System Agilent 8890 or equivalentHigh retention time precision required.
Inlet Split/Splitless (S/SL)
Liner Base-Deactivated Split Liner with WoolStandard wool strips amines; base-deactivation prevents adsorption.
Column Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm)Specific base-deactivation technology neutralizes surface silanols.
Detector FID (280°C)Universal response for carbon-containing heterocycles.
Carrier Gas Helium or Hydrogen (Constant Flow: 1.5 mL/min)Optimal linear velocity for resolution.
Temperature Program
  • Initial: 50°C (Hold 2 min) — Traps volatile acetone impurities.

  • Ramp 1: 15°C/min to 220°C.

  • Final: 220°C (Hold 5 min) — Elutes heavier disulfide dimers.

Sample Preparation (Critical)
  • Solvent: Use Anhydrous Dichloromethane (DCM) or Toluene . Avoid Methanol (protic solvents can promote ring opening).

  • Concentration: Prepare 1 mg/mL solution.

  • Drying: Add a single granule of Molecular Sieve (3Å) to the vial to scavenge trace moisture.

  • Injection: 1.0 µL, Split Ratio 50:1.

Method B: Derivatization (Trace Analysis)

Objective: Quantifying DMT in biological matrices or stability samples where peak shape is critical at low concentrations (<10 ppm). Strategy: Acetylation of the secondary amine blocks hydrogen bonding sites, improving volatility and stability.

Derivatization Protocol (In-Situ)
  • Aliquot: Transfer 100 µL of sample (in anhydrous aprotic solvent) to a GC vial.

  • Reagent: Add 50 µL Acetic Anhydride and 50 µL Pyridine (catalyst/base).

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Quench: Evaporate to dryness under Nitrogen; reconstitute in Ethyl Acetate.

    • Note: This forms N-acetyl-2,2-dimethylthiazolidine.

Instrument Configuration (Method B)
  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

    • Why? The acetylated derivative is less polar and runs perfectly on standard phases.

  • Inlet Temp: 250°C.

  • Detector: MS (SIM mode) for high specificity.

    • Target Ions: m/z 159 (Molecular Ion), m/z 144 (M-15, loss of methyl).

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_gc GC Analysis Sample Raw Sample Solvent Solvent Choice (DCM/Toluene) Sample->Solvent Drying Dehydration (3Å Mol Sieves) Inlet Inlet: 200°C Split 50:1 Drying->Inlet Liquid Injection Solvent->Drying Remove H2O Column Column: Rtx-5 Amine Base Deactivated Inlet->Column Separation Detector Detector: FID >250°C Column->Detector Data Data Processing Check Asymmetry < 1.2 Detector->Data

Figure 2: Step-by-step analytical workflow for Method A (Direct Injection).

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), every sequence must pass these checks:

ParameterAcceptance LimitFailure Cause
Tailing Factor (As) < 1.3Column activity. Replace liner or trim column.
Resolution (Rs) > 2.0 (DMT vs. Acetone)Temperature ramp too fast; start temp too high.
Recovery 98.0% - 102.0%Volatility loss. Check vial seals.
Troubleshooting Guide
  • Split Peaks: Indicates on-column hydrolysis.

    • Fix: Ensure the carrier gas trap is functioning (moisture removal) and the sample solvent is anhydrous.

  • Ghost Peaks:

    • Cause: Oxidation of cysteamine to cystamine (disulfide) in the injector.

    • Fix: Lower inlet temperature to 200°C; use glass wool-free liners.

  • Response Drift:

    • Cause: Amine adsorption on the FID jet.

    • Fix: Clean FID jet; ensure H2/Air ratio is optimized (typically 1:10).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88015, 2,2-Dimethylthiazolidine. Retrieved February 19, 2026 from [Link]

  • Restek Corporation. Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Application Note. Retrieved from [Link]

  • Agilent Technologies. Gas Chromatographic Analysis of Amines using CP-Volamine. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.
Method

Precision Control in Dynamic Combinatorial Chemistry: The 2,2-Dimethyl Thiazolidine Protocol

Topic: Role of 2,2-Dimethyl Thiazolidine in Dynamic Combinatorial Chemistry Content Type: Detailed Application Notes and Protocols Executive Summary Dynamic Combinatorial Chemistry (DCC) relies on the continuous exchange...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2,2-Dimethyl Thiazolidine in Dynamic Combinatorial Chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary

Dynamic Combinatorial Chemistry (DCC) relies on the continuous exchange of building blocks to generate libraries of molecules under thermodynamic control.[1][2] Among the reversible reactions utilized, thiazolidine exchange (condensation of 1,2-aminothiols with carbonyls) is particularly valuable for targeting biological macromolecules due to its compatibility with aqueous buffers at mild acidic pH.

2,2-Dimethyl thiazolidine acts as a pivotal "masked" reagent in this context. Unlike free aminothiols (e.g., cysteamine), which are prone to rapid, irreversible oxidation into disulfides, 2,2-dimethyl thiazolidine serves as a stable, oxidation-resistant precursor. In the presence of aromatic aldehydes, it undergoes a thermodynamically driven exchange to yield a library of stable 2-aryl thiazolidines. This Application Note details the mechanistic rationale, library design strategies, and a validated protocol for utilizing 2,2-dimethyl thiazolidine to generate artifact-free Dynamic Combinatorial Libraries (DCLs).

Mechanistic Foundation

The Thermodynamic Driver: Ketone vs. Aldehyde Stability

The utility of 2,2-dimethyl thiazolidine rests on the differential stability between ketone-derived and aldehyde-derived thiazolidines.

  • Ketone-derived (e.g., Acetone): The presence of two methyl groups at the C2 position introduces steric strain (Thorpe-Ingold effect) and electronic stabilization that, paradoxically, makes the ring more labile towards hydrolysis compared to aldehyde derivatives. The equilibrium constant (

    
    ) for formation is lower.
    
  • Aldehyde-derived (e.g., Benzaldehyde): These lack the gem-dimethyl steric clash and benefit from

    
    -stacking or conjugation if the aldehyde is aromatic. They are thermodynamically more stable.
    

Consequently, when 2,2-dimethyl thiazolidine is exposed to a pool of aromatic aldehydes, the equilibrium strongly favors the release of acetone and the formation of 2-aryl thiazolidines.

Mechanism of Action

The 2,2-dimethyl thiazolidine acts as a donor of the 1,2-aminothiol (cysteamine).

  • Ring Opening: In acidic media (pH 4.0), the 2,2-dimethyl thiazolidine ring opens reversibly to release free cysteamine and acetone.

  • Scavenging: The volatile acetone is displaced or present in equilibrium.

  • Library Formation: The released cysteamine reacts with available aromatic aldehydes to form new, more stable thiazolidine library members.

Thiazolidine_Exchange Dimethyl 2,2-Dimethyl Thiazolidine (Stable Precursor) Intermed Open Intermediate (Free Cysteamine + Acetone) Dimethyl->Intermed Hydrolysis (pH 4.0) Library 2-Aryl Thiazolidine Library (Thermodynamic Products) Intermed->Library + Aldehydes - Acetone Aldehydes Aromatic Aldehyde Pool (Library Inputs) Aldehydes->Library Incorporation

Figure 1: The "Masked Thiol" Strategy. 2,2-Dimethyl thiazolidine protects the thiol from oxidation until it is deployed into the library.

Application Note: Library Design & Strategic Advantages

Preventing Disulfide Artifacts

A common failure mode in DCC involving thiols is the formation of disulfides (


). This reaction is often irreversible under DCL conditions and removes building blocks from the equilibrium pool, skewing results.
  • The Solution: By using 2,2-dimethyl thiazolidine, the concentration of free thiol in solution is kept extremely low (buffered by the ring-opening equilibrium). This kinetic throttling effectively suppresses disulfide formation while allowing the thermodynamic exchange with aldehydes to proceed.

Dynamic Resolution

This system is ideal for Fragment-Based Drug Discovery (FBDD) .

  • Input: 2,2-Dimethyl thiazolidine + 10-20 diverse aromatic aldehydes.

  • Target: A protein with a binding pocket.

  • Selection: If a specific 2-aryl thiazolidine binds to the protein, the equilibrium shifts to amplify the formation of that specific binder (Le Chatelier's principle).

Detailed Protocol

Reagents and Equipment
  • Precursor: 2,2-Dimethyl thiazolidine (Commercial or synthesized via Protocol A).

  • Aldehyde Library: Selection of aromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, Pyridine-carboxaldehydes).

  • Buffer: 0.1 M Sodium Acetate buffer, pH 4.0.

  • Solvent: Methanol (HPLC grade).

  • Quenching Agent: 1.0 M NaOH or Saturated

    
    .
    
  • Analysis: LC-MS (ESI+) and 1H NMR (500 MHz).

Protocol A: Synthesis of 2,2-Dimethyl Thiazolidine (If not purchased)

Note: This compound is often spontaneously formed.

  • Mix: Dissolve Cysteamine HCl (10 mmol) in water (5 mL).

  • React: Add Acetone (20 mmol, excess).

  • Stir: Stir at room temperature for 2 hours.

  • Isolate: Extract with Dichloromethane (

    
     mL). Dry over 
    
    
    
    .
  • Purify: Remove solvent under reduced pressure. The product is a colorless oil/low-melting solid.

    • Validation: 1H NMR (

      
      ): 
      
      
      
      1.45 (s, 6H, gem-dimethyl).
Protocol B: Dynamic Library Generation & Exchange

Step 1: Stock Solution Preparation

  • Thiazolidine Stock: Prepare a 50 mM solution of 2,2-dimethyl thiazolidine in Methanol.

  • Aldehyde Stocks: Prepare 50 mM solutions of each aldehyde in Methanol.

Step 2: Library Initiation

  • In a glass vial, combine the Thiazolidine Stock and Aldehyde Stocks to achieve a final concentration of 5 mM for each component.

    • Example: For a 1-to-1 exchange: 100

      
      L Thiazolidine Stock + 100 
      
      
      
      L Aldehyde Stock + 800
      
      
      L Buffer.
  • Solvent System: The final mixture should be 50% Methanol / 50% Acetate Buffer (0.1 M, pH 4.0).

    • Critical: The pH must be acidic (4.0–5.0) to catalyze the ring opening.

Step 3: Equilibration

  • Seal the vial tightly to prevent evaporation of aldehydes.

  • Incubate at Room Temperature (25°C) with gentle agitation.

  • Duration: Allow 48 to 96 hours for thermodynamic equilibrium.

    • Tip: Acetone released during the reaction is volatile. In open systems, its evaporation drives the reaction to completion, but in sealed DCLs, it remains in equilibrium.

Step 4: Quenching (Freezing the Equilibrium)

  • To analyze the library distribution, the exchange must be stopped.[2]

  • Method: Rapidly adjust the pH to 7.0–7.5 using 1.0 M NaOH or Saturated

    
    .
    
    • Reasoning: At neutral pH, the rate of thiazolidine ring opening/closing drops precipitously, effectively "freezing" the library composition for analysis.

Step 5: Analysis

  • LC-MS: Inject 5

    
    L of the quenched mixture.
    
    • Look for: Disappearance of the 2,2-dimethyl peak (m/z ~118 for cysteamine derivative) and appearance of [M+H]+ peaks corresponding to 2-aryl thiazolidines.

  • NMR: Monitor the C2-H proton signal.

    • 2,2-Dimethyl: No C2-H signal (quaternary carbon).

    • 2-Aryl Thiazolidine: Distinct singlet/doublet at

      
       5.5–6.5 ppm.
      

Data Presentation & Troubleshooting

Expected Equilibrium Constants

The following table illustrates the thermodynamic preference for aryl thiazolidines over the dimethyl precursor.

Component A (Thiol Source)Component B (Carbonyl)Product (Thiazolidine)Stability (

)
CysteamineAcetone2,2-Dimethyl ThiazolidineLow (~

)
CysteamineBenzaldehyde2-Phenyl ThiazolidineHigh (~

)
Cysteamine4-NO2-Benzaldehyde2-(4-Nitrophenyl) ThiazolidineVery High (EWG stabilized)
Workflow Diagram

Protocol_Workflow Start Start: 2,2-Dimethyl Thiazolidine (50mM in MeOH) Mix Mix with Aldehydes (Acetate Buffer pH 4.0 / MeOH) Start->Mix Incubate Incubate 48-96h (Thermodynamic Equilibration) Mix->Incubate Quench Quench: Raise pH to 7.0 (Freeze Equilibrium) Incubate->Quench Analyze Analyze: LC-MS / NMR (Identify Binders) Quench->Analyze

Figure 2: Step-by-step workflow for generating a Thiazolidine Dynamic Combinatorial Library.

Troubleshooting Guide
  • Issue: Presence of Disulfides (Cystamine) in LC-MS.

    • Cause: pH was too high during incubation (>6.0) or oxygen exposure was excessive.

    • Fix: Degas buffers and ensure pH is strictly 4.0.

  • Issue: No Exchange Observed.

    • Cause: pH too neutral (reaction too slow) or 2,2-dimethyl thiazolidine is too stable (unlikely).

    • Fix: Lower pH to 3.5 or increase incubation time.

  • Issue: Precipitation.

    • Cause: Library members are insoluble in aqueous buffer.

    • Fix: Increase Methanol concentration to 60-70% or use DMSO as a co-solvent.

References

  • Saiz, C., Wipf, P., Manta, E., & Mahler, G. (2009).[3] Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Organic Letters, 11(15), 3170–3173.[3] [Link]

  • Corbett, P. T., Leclaire, J., Vial, L., West, K. R., Wietor, J. L., Sanders, J. K., & Otto, S. (2006). Dynamic Combinatorial Chemistry. Chemical Reviews, 106(9), 3652–3711. [Link]

  • Gomina, A., Islam, T., Shim, G., Lei, Z., & Gates, K. S. (2024). Formation and Properties of DNA Adducts Generated by Reactions of Abasic Sites with 1,2-Aminothiols. Chemical Research in Toxicology. [Link]

  • Sélambarom, J., Carré, F., Fruchier, A., Roque, J. P., & Pavia, A. A. (2002).

    
    -aminoacids and formaldehyde. Tetrahedron, 58(46), 9365-9372. [Link]
    

Sources

Application

Application Note: Strategic Utilization of 2,2-Dimethylthiazolidine Hydrochloride in Drug Design

Abstract This technical guide outlines the strategic application of 2,2-Dimethylthiazolidine Hydrochloride as a versatile building block and prodrug moiety in medicinal chemistry. Unlike simple heterocycles, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 2,2-Dimethylthiazolidine Hydrochloride as a versatile building block and prodrug moiety in medicinal chemistry. Unlike simple heterocycles, this compound serves a dual function: it acts as a stable, "masked" surrogate for cysteamine (2-aminoethanethiol) and as a rigid scaffold for developing bioactive N-substituted thiazolidines. This document provides detailed protocols for its handling, N-functionalization, and controlled hydrolytic ring-opening, offering researchers a roadmap for exploiting the "gem-dimethyl" effect to modulate drug stability and pharmacokinetics.

Technical Profile & Chemical Identity

2,2-Dimethylthiazolidine Hydrochloride is the acid salt of the condensation product between cysteamine and acetone. Its utility in drug design stems from the gem-dimethyl effect , which stabilizes the 5-membered ring, making it more resistant to hydrolysis than its unsubstituted counterparts, yet cleavable under specific physiological or synthetic conditions.

PropertySpecification
Chemical Name 2,2-Dimethylthiazolidine Hydrochloride
Common Name Cysteamine Acetonide HCl
CAS Number 822-44-6 (HCl salt); 19351-18-9 (Free base)
Molecular Formula C₅H₁₁NS[1][2] · HCl
Molecular Weight 153.67 g/mol (Salt); 117.21 g/mol (Base)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents.
Key Functionality Masked Thiol/Amine; Secondary Amine Scaffold

Strategic Applications in Drug Design

A. The "Masked" Cysteine/Cysteamine Strategy (Prodrug Approach)

The free thiol (-SH) group in drugs is often problematic due to rapid oxidation (disulfide formation), poor bioavailability, or toxicity. 2,2-Dimethylthiazolidine serves as a prodrug moiety :

  • Lipophilicity Enhancement: The gem-dimethyl group masks the polar thiol and amine, increasing logP and membrane permeability.

  • Controlled Release: Under acidic conditions (e.g., lysosomes, tumor microenvironments), the ring hydrolyzes to release reactive cysteamine (a radioprotectant and antioxidant).

  • Peptide Synthesis (Thz protection): In peptide chemistry, the oxidized analog (2,2-dimethylthiazolidine-4-carboxylic acid) is known as Thz . It protects the N-terminal Cysteine from aldehyde side-reactions and prevents aggregation (pseudoproline effect).

B. Scaffold for Bioactive Library Construction

The thiazolidine ring itself is a privileged pharmacophore. By functionalizing the N3 position, researchers can generate libraries of:

  • Antimicrobial Agents: N-acyl thiazolidines disrupt bacterial cell walls.

  • Enzyme Inhibitors: Derivatives targeting glycosidases or specific proteases.

  • Rigid Linkers: The ring constrains the ethylamine chain, reducing entropic penalties upon binding to a target protein.

Mechanistic Visualization

The following diagram illustrates the equilibrium between the stable thiazolidine ring and its open-chain form, as well as the synthetic pathway for N-functionalization.

Thiazolidine_Pathways Substrate 2,2-Dimethylthiazolidine HCl (Salt) FreeBase Free Amine (Reactive Species) Substrate->FreeBase Neutralization (Base, e.g., TEA) Hydrolysis Hydrolysis (Acidic pH / H2O) Substrate->Hydrolysis pH < 4.0 N_Acyl N-Acylated Thiazolidine (Stable Scaffold) FreeBase->N_Acyl R-COCl / EDC Coupling (Library Synthesis) OpenChain Released Cysteamine + Acetone Hydrolysis->OpenChain Ring Opening (Prodrug Activation) OpenChain->Substrate Condensation (Acetone, -H2O)

Figure 1: Mechanistic pathways of 2,2-Dimethylthiazolidine: N-functionalization (Green path) vs. Hydrolytic Ring Opening (Red path).

Detailed Experimental Protocols

Protocol A: Neutralization and N-Functionalization (Library Synthesis)

Objective: To utilize the secondary amine of 2,2-dimethylthiazolidine as a handle for attaching pharmacophores (e.g., acyl chlorides, sulfonyl chlorides).

Reagents:

  • 2,2-Dimethylthiazolidine HCl (1.0 equiv)

  • Acyl Chloride (R-COCl) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, suspend 2,2-Dimethylthiazolidine HCl (1.0 mmol) in anhydrous DCM (5 mL).

  • Free Basing: Cool the suspension to 0°C. Add TEA (2.5 mmol) dropwise. The suspension will clear as the free base is liberated and TEA·HCl forms. Stir for 15 minutes.

  • Coupling: Add the Acyl Chloride (1.1 mmol) dropwise to the cold solution.

    • Note: If the reaction is exothermic, maintain 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The secondary amine spot (ninhydrin active) should disappear.

  • Work-up:

    • Dilute with DCM (20 mL).

    • Wash successively with 1M HCl (to remove unreacted amine/TEA), sat. NaHCO₃, and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Most N-acyl derivatives are stable oils or solids. Purify via silica gel flash chromatography if necessary.

Self-Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad NH peak and the retention of the gem-dimethyl singlets (approx. δ 1.5–1.8 ppm). The thiazolidine CH₂ protons often appear as multiplets around δ 3.0–4.0 ppm.

Protocol B: Controlled Hydrolysis (Deprotection/Prodrug Simulation)

Objective: To demonstrate the release of the free thiol/amine (cysteamine) under acidic conditions.

Reagents:

  • N-substituted 2,2-dimethylthiazolidine derivative (from Protocol A) or the HCl salt.

  • Solvent: THF/Water (1:1) or Methanol/Water.[3]

  • Acid: 1M HCl or aqueous Trifluoroacetic acid (TFA).

Step-by-Step Procedure:

  • Dissolve the thiazolidine compound (0.1 mmol) in THF/Water (1:1, 2 mL).

  • Add 1M HCl (0.5 mL) or 5% aqueous TFA .

  • Stir at room temperature.

    • Note: Simple 2,2-dimethylthiazolidine hydrolyzes rapidly (minutes to hours). N-acylated derivatives are significantly more stable and may require heating (60°C) or stronger acid (4M HCl) to open the ring.

  • Detection:

    • Ellman’s Test: Aliquot 10 µL of the reaction mixture into Ellman’s reagent (DTNB). A yellow color indicates the release of the free thiol (-SH).

    • TLC: The appearance of a polar, ninhydrin-positive spot at the baseline indicates the formation of cysteamine (or cysteine derivative).

Analytical Data & Troubleshooting

Expected NMR Characteristics

When characterizing 2,2-dimethylthiazolidine derivatives, the gem-dimethyl groups are the diagnostic handle.

SignalChemical Shift (δ ppm in CDCl₃)MultiplicityInterpretation
Gem-Dimethyl 1.4 – 1.8Two SingletsThe two methyl groups are diastereotopic if the N is chiral or restricted; otherwise, they may appear as a broad singlet.
C2 (Ring Carbon) ~70 – 75 (¹³C NMR)Quaternary CCharacteristic quaternary carbon shift for the N-C(Me)₂-S ketal.
Ring CH₂ (S-CH₂) 2.8 – 3.2Triplet/MultipletAdjacent to Sulfur.
Ring CH₂ (N-CH₂) 3.5 – 3.9Triplet/MultipletAdjacent to Nitrogen (deshielded).
Troubleshooting Guide
  • Issue: Low Yield in N-Acylation.

    • Cause: The HCl salt was not fully neutralized before adding the electrophile.

    • Solution: Ensure >2.0 equivalents of base (TEA/DIPEA) are used. One equivalent neutralizes the HCl salt, the second scavenges the HCl generated during acylation.

  • Issue: Ring Opening during Work-up.

    • Cause: Acidic work-up was too prolonged or pH was too low.

    • Solution: The 2,2-dimethylthiazolidine ring is acid-sensitive. Perform acid washes (1M HCl) quickly and strictly cold (0°C), or use a pH 4-5 citrate buffer instead of strong mineral acid.

  • Issue: Hygroscopicity.

    • Cause: The HCl salt absorbs moisture, leading to hydrolysis.

    • Solution: Store the HCl salt in a desiccator at -20°C. If the solid becomes sticky, recrystallize from Ethanol/Ether.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16263005, 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. (Context: Thiazolidine formation in peptide ligation). [Link]

Sources

Method

Application Note: Evaluation of Thiazolidine Derivatives as Radioprotective Agents in In Vitro Cell Culture

Abstract & Introduction Ionizing radiation (IR) induces cellular damage primarily through the radiolysis of water, generating reactive oxygen species (ROS) that cause DNA double-strand breaks (DSBs). While aminothiols li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ionizing radiation (IR) induces cellular damage primarily through the radiolysis of water, generating reactive oxygen species (ROS) that cause DNA double-strand breaks (DSBs). While aminothiols like Amifostine (WR-2721) are potent radioprotectors, their clinical use is limited by systemic toxicity and rapid metabolic clearance.

Thiazolidine derivatives—specifically 2-substituted thiazolidine-4-carboxylic acids —represent a class of "cysteine prodrugs."[1][2] Unlike free thiols which oxidize rapidly in culture media, the thiazolidine ring protects the sulfhydryl group. Upon cellular uptake and hydrolysis, these compounds release L-cysteine or cysteamine in a rate-controlled manner, fueling intracellular Glutathione (GSH) biosynthesis.

This guide details the protocols for screening these derivatives, focusing on the Clonogenic Survival Assay (the gold standard for radioprotection) and mechanistic validation via ROS quantification.

Chemical Basis & Mechanism of Action[3][4]

The "Prodrug" Advantage

The efficacy of thiazolidine derivatives hinges on the stability of the heterocyclic ring. Unsubstituted thiazolidines are often too stable to be effective. However, derivatives substituted at the C2 position (e.g., with ribose or glucose moieties like RibCys or GlcCys ) undergo non-enzymatic, equilibrium-dependent hydrolysis.

Expert Insight: The hydrolysis rate correlates with radioprotection. If the ring opens too fast (extracellularly), the free thiol oxidizes before uptake. If it opens too slowly, the intracellular GSH burst occurs too late to scavenge radiation-induced radicals.

Pathway Visualization

The following diagram illustrates the conversion of the Thiazolidine prodrug into active radioprotective species.

ThiazolidineMechanism Prodrug Thiazolidine Derivative (e.g., RibCys) Uptake Cellular Uptake Prodrug->Uptake Hydrolysis Ring Hydrolysis (Non-Enzymatic) Uptake->Hydrolysis Cysteine L-Cysteine / Cysteamine (Free Thiol Release) Hydrolysis->Cysteine Rate-Limiting Step GSH_Syn GSH Biosynthesis (Glutathione) Cysteine->GSH_Syn Precursor Supply Scavenging Radical Scavenging GSH_Syn->Scavenging ROS Radiation-Induced ROS (•OH) ROS->Scavenging Neutralization Survival DNA Integrity & Cell Survival Scavenging->Survival

Figure 1: Mechanism of action for Thiazolidine prodrugs. The latent sulfhydryl group is protected until intracellular hydrolysis occurs.

Phase I: Cytotoxicity Profiling (Pre-Screening)

Before assessing radioprotection, you must determine the Maximum Tolerated Dose (MTD) . A radioprotector that is cytotoxic at effective concentrations is a false lead.

Protocol: MTT Viability Assay

Objective: Identify the concentration range where cell viability remains >90% after 24h exposure.

  • Seeding: Plate cells (e.g., V79, CHO, or HUVEC) at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Treatment: Prepare serial dilutions of the thiazolidine derivative (0.1 mM to 50 mM) in complete media.

    • Note: Adjust pH of the stock solution to 7.4, as carboxylic acid derivatives can acidify media.

  • Incubation: Treat cells for 2–4 hours (standard pre-treatment window for radioprotectors).

  • Wash: Remove drug-containing media and replace with fresh media (to mimic the irradiation protocol) or leave on if assessing continuous exposure toxicity.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO, and read absorbance at 570 nm.

Criteria: Select the highest concentration with >95% viability relative to vehicle control for the radioprotection assays.

Phase II: The Clonogenic Survival Assay (Gold Standard)

This assay measures "reproductive death"—the inability of a cell to divide indefinitely.[3] It is the only valid metric for radioprotection.

Experimental Workflow Visualization

ClonogenicWorkflow Seed Seed Cells (Low Density) Attach Attachment (4-6 Hours) Seed->Attach Treat Drug Pre-Treatment (1-2 Hours) Attach->Treat Irradiate Irradiation (IR) (0, 2, 4, 6, 8 Gy) Treat->Irradiate MediaChange Media Change (Remove Drug) Irradiate->MediaChange Incubate Colony Formation (7-14 Days) MediaChange->Incubate FixStain Fix & Stain (Crystal Violet) Incubate->FixStain

Figure 2: Experimental timeline for the pre-treatment clonogenic survival assay.

Detailed Protocol
1. Preparation
  • Cell Line: V79 (Chinese Hamster Lung) or HUVEC.

  • Radiation Source:

    
    Cs or 
    
    
    
    Co
    
    
    -irradiator, or X-ray cabinet (160 kV).
  • Controls:

    • Vehicle Control (0 Gy)

    • Vehicle + IR (Radiation Control)

    • Drug + IR (Experimental)[4]

    • Drug Only (0 Gy, Toxicity Control)

2. Seeding for Survival

Unlike MTT, seed specific numbers of cells based on the expected kill rate to ensure countable colonies (20–100 per plate).

Radiation Dose (Gy)Seeding Density (Cells/60mm Dish)
0 (Control)200
2400
41,000
64,000
810,000
3. Drug Treatment (Critical Step)
  • Add the Thiazolidine derivative (at MTD determined in Phase I) 1–2 hours prior to irradiation .

  • Why? This allows time for uptake and hydrolysis (prodrug activation) but prevents metabolic exhaustion of the released thiol.

4. Irradiation
  • Irradiate plates at room temperature.

  • Dose Rate: Typically 1.0 Gy/min.

  • Ensure the drug is present during irradiation to scavenge short-lived radicals.

5. Post-IR Processing
  • Immediately after IR, aspirate media.

  • Wash 1x with PBS (gentle).

  • Add fresh, drug-free complete medium.

  • Incubate for 7–10 days until colonies >50 cells form.

6. Fixation and Counting
  • Fix with methanol:acetic acid (3:1) for 15 min.

  • Stain with 0.5% Crystal Violet.[3]

  • Count colonies manually or using automated software (e.g., ImageJ).

Data Analysis: Calculating the Dose Reduction Factor (DRF)

The DRF is the standard metric for comparing radioprotectors.

  • Calculate Plating Efficiency (PE):

    
    
    (Based on 0 Gy Control)
    
  • Calculate Surviving Fraction (SF):

    
    
    
  • Plot Survival Curves: Plot log(SF) on the y-axis vs. Dose (Gy) on the x-axis. Fit using the Linear-Quadratic Model:

    
    .
    
  • Calculate DRF: Determine the dose required to kill 90% of cells (

    
     or 
    
    
    
    ) for both control and treated groups.
    
    

Interpretation:

  • DRF > 1.0: Radioprotection.[5]

  • DRF = 1.0: No effect.

  • DRF < 1.0: Radiosensitization.

  • Target: Effective thiazolidines (e.g., RibCys) typically achieve DRFs between 1.4 and 1.8 .

Mechanistic Validation: ROS Scavenging

To confirm the mechanism is indeed radical scavenging via the released thiol, quantify intracellular ROS.

Protocol: DCFDA Assay
  • Seed:

    
     cells in black-walled 96-well plates.
    
  • Load Probe: Incubate with

    
     DCFDA (2',7'–dichlorofluorescin diacetate) for 30 min in serum-free media.
    
  • Wash: Remove extracellular DCFDA.

  • Treat: Add Thiazolidine derivative for 1 hour.

  • Irradiate: Expose to 4–6 Gy.

  • Read: Measure fluorescence (Ex/Em: 485/535 nm) immediately (0h) and at 1h post-IR.

  • Result: Effective thiazolidines should significantly blunt the IR-induced fluorescence spike compared to vehicle control.

References

  • Roberts, J. C., et al. (1995).[6] "Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents." Radiation Research, 143(2), 203–213.[6] Link

  • Hosseinimehr, S. J., et al. (2001).[7][8] "Radioprotective effects of 2-iminothiazolidine derivatives against lethal doses of gamma radiation in mice." Journal of Radiation Research, 42(4), 401–408.[7] Link

  • Wlodek, L., et al. (1993).[2] "The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain."[2][9] Biochemical Pharmacology, 46(1), 190–193.[2] Link

  • Franken, N. A., et al. (2006). "Clonogenic assay of cells in vitro." Nature Protocols, 1(5), 2315–2319. Link

  • Naguib, B. H., et al. (1987). "2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine." Journal of Medicinal Chemistry, 30(10), 1891–1896. Link

Sources

Application

Assaying the protective effects of cysteine prodrugs against hepatotoxicity

Application Note: Strategic Evaluation of Cysteine Prodrugs Against Hepatotoxicity Executive Summary & Rationale The liver’s capacity to detoxify xenobiotics is fundamentally limited by the availability of L-cysteine, th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Evaluation of Cysteine Prodrugs Against Hepatotoxicity

Executive Summary & Rationale

The liver’s capacity to detoxify xenobiotics is fundamentally limited by the availability of L-cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis.[1] Under acute stress—most notably Acetaminophen (APAP) overdose—hepatic GSH pools are rapidly depleted by the reactive metabolite NAPQI (N-acetyl-p-benzoquinone imine), leading to mitochondrial dysfunction and necrosis.

Direct administration of cysteine is clinically non-viable due to rapid oxidation and extracellular toxicity. Therefore, cysteine prodrugs (e.g., N-acetylcysteine [NAC], L-2-oxothiazolidine-4-carboxylate [OTC], and novel ester/amide derivatives like NACA) are designed to deliver cysteine intracellularly.

This guide provides a rigorous, self-validating workflow to assay the efficacy of novel cysteine prodrugs. Unlike generic toxicity screens, this protocol focuses on mechanism-based validation : proving the drug not only keeps cells alive but does so specifically by restoring the GSH:GSSG redox potential.

The Mechanistic Framework

To validate a prodrug, one must demonstrate its metabolism into cysteine and subsequent incorporation into GSH. The diagram below illustrates the pathway and the critical assay points (Nodes A, B, and C).

GSH_Pathway Prodrug Cysteine Prodrug (Test Compound) Cys Intracellular L-Cysteine Prodrug->Cys Enzymatic Cleavage GSH Reduced Glutathione (GSH) Cys->GSH GCL/GS Enzymes Detox Mercapturic Acid (Excretion) GSH->Detox GST Conjugation (Rescue) NAPQI NAPQI (Toxic Metabolite) Adduct Protein Adducts (Cell Death) NAPQI->Adduct Toxicity NAPQI->Detox

Figure 1: The Cysteine-GSH Axis.[1] Validation requires proving the Prodrug increases the [GSH] node, diverting NAPQI from [Adduct] formation to [Detox].

Experimental Model Selection: The "Metabolic Competence" Trap

Critical Insight: Do not rely solely on standard HepG2 cells for APAP-induced toxicity models without validation.

  • HepG2: Expresses low levels of CYP2E1, the enzyme required to convert APAP to NAPQI. High doses (20-50 mM) are often required to induce toxicity, which may cause osmotic stress rather than specific NAPQI toxicity.

  • HepaRG / Primary Human Hepatocytes (PHH): The Gold Standard. HepaRG cells maintain significant CYP450 activity and transporter expression.

  • Recommendation: Use HepaRG cells (differentiated) or HepG2 transfected with CYP2E1 to ensure the toxicity is metabolically driven.

Protocol A: The Injury Model (APAP Challenge)

Objective: Establish a window of toxicity (IC50) that allows for the observation of rescue effects.

Materials:

  • HepaRG cells (differentiated).

  • Acetaminophen (Sigma-Aldrich), dissolved fresh in warm medium (stock 100 mM).

  • Positive Control: N-acetylcysteine (NAC), neutralized to pH 7.4.

Workflow:

  • Seeding: Plate HepaRG cells at

    
     cells/well in 96-well collagen-coated plates. Allow 24h attachment.
    
  • Pre-treatment (Prophylactic Model):

    • Add Test Prodrugs (0.1, 0.5, 1.0, 5.0 mM) for 2 hours prior to injury.

    • Control: NAC (5 mM).

    • Vehicle: Media only.

  • Injury Induction:

    • Remove media.[2][3][4][5]

    • Add APAP (10 mM or pre-determined IC50) + Test Prodrug (co-exposure).

    • Incubate for 24 hours .

  • Endpoint: Proceed to Protocol B (GSH) and C (Viability).

Protocol B: Quantifying Protection (GSH/GSSG Ratio)

Objective: The definitive proof of mechanism. A functional prodrug must restore the GSH:GSSG ratio, not just total thiols.

Principle: We use the DTNB (Ellman’s Reagent) recycling assay. To measure GSSG (oxidized), reduced GSH must be masked (scavenged) first using 2-vinylpyridine (2-VP) or M4VP.

Reagents:

  • Lysis Buffer: 5% Sulfosalicylic Acid (SSA) (Proteins must be precipitated to prevent enzymatic degradation of GSH).

  • Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5.

  • DTNB Solution: 0.6 mg/mL in Reaction Buffer.

  • Enzyme Mix: Glutathione Reductase (GR) + NADPH.[6]

  • Masking Agent: 2-vinylpyridine (2-VP).[6]

Step-by-Step Protocol:

  • Lysis: Aspirate media, wash with PBS. Add 50 µL ice-cold 5% SSA. Freeze-thaw twice (-80°C / 37°C) to lyse. Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Sample Splitting:

    • Tube A (Total GSH): 20 µL supernatant + 180 µL Buffer.

    • Tube B (GSSG Only): 20 µL supernatant + 2 µL 2-VP (Masks GSH). Incubate 1 hour at RT.

  • Assay Reaction (96-well plate):

    • Add 20 µL of Sample (A or B) or Standards.[2]

    • Add 120 µL Reaction Buffer containing DTNB and Glutathione Reductase.

    • Wait 30 seconds.

    • Start Reaction: Add 60 µL NADPH solution.

  • Measurement: Read Absorbance at 412 nm kinetically every 30 seconds for 5 minutes.

  • Calculation:

    • Calculate Total GSH and GSSG from standard curves.[4][6]

    • 
      .
      
    • Success Metric: A robust prodrug maintains a GSH:GSSG ratio > 10:1 under APAP stress.

Protocol C: Downstream Validation (ROS & LDH)

Objective: Confirm that GSH restoration translates to reduced oxidative stress and membrane integrity.

C.1 ROS Detection (H2DCFDA)

Note: H2DCFDA is sensitive to photo-oxidation. Work in low light.

  • Loading: Wash cells with warm PBS. Incubate with 10 µM H2DCFDA in serum-free media for 30 min at 37°C.

  • Recovery: Wash 2x with PBS to remove extracellular dye.

  • Challenge: Apply APAP +/- Prodrugs (in Phenol Red-free media).

  • Readout: Measure Fluorescence (Ex 485nm / Em 535nm) immediately and at 1-hour intervals.

    • Interpretation: Effective prodrugs should blunt the APAP-induced fluorescence spike.

C.2 Membrane Integrity (LDH Release)
  • Collect 50 µL of culture supernatant after 24h treatment.

  • Mix with 50 µL LDH substrate mix (Lactate + NAD+ + Tetrazolium salt).

  • Incubate 30 min in dark. Stop reaction with 1M Acetic Acid.

  • Read Absorbance at 490 nm.

    • Normalization: $ % \text{Cytotoxicity} = \frac{\text{Experimental} - \text{Spontaneous}}{\text{Max Lysis} - \text{Spontaneous}} \times 100 $

Data Presentation & Interpretation

Visualizing Efficacy: Present your data using a Hepatoprotective Index (HPI) table to normalize results across different experiments.

CompoundConcentration% Viability (MTT)GSH:GSSG RatioROS Reduction (%)HPI Score*
Vehicle (APAP only) -35%2:10% (Baseline)0.0
NAC (Pos. Control) 5 mM88%15:185%1.0 (Ref)
Prodrug X 1 mM92%18:190%1.2
Prodrug Y 1 mM40%3:110%0.1

*HPI Score = (Viability_Test / Viability_NAC) × (GSH_Test / GSH_NAC). A score > 1.0 indicates superiority to the clinical standard.

Self-Validation Check:

  • If Viability is high but GSH is low: The drug may be inhibiting CYP2E1 (preventing NAPQI formation) rather than replenishing GSH. Action: Assay CYP2E1 activity.

  • If GSH is high but Viability is low: The drug or its breakdown products may be intrinsically toxic.

References

  • Mechanism of APAP Toxicity: Jaeschke, H., & Ramachandran, A. (2018).[7] Mechanisms of Acetaminophen Hepatotoxicity. [Link]

  • HepaRG vs HepG2 Models: McGill, M. R., et al. (2011). HepaRG cells: A human model for acetaminophen hepatotoxicity. [Link]

  • GSH/GSSG Assay Protocol: Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. [Link]

  • Cysteine Prodrugs (NACA): Khayyat, A., et al. (2016). N-acetylcysteine amide, a novel cysteine prodrug, protects against acetaminophen-induced hepatotoxicity. [Link]

  • ROS Detection Guidelines: Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. [Link]

Sources

Method

Application Notes and Protocols: Synthesis of 2,2-Dimethylthiazolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2,2-dimethylthiazolidine derivatives, a class of heterocyclic compounds with signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,2-dimethylthiazolidine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1][2][3] These derivatives serve as crucial intermediates and core scaffolds in a variety of pharmacologically active agents, including antimicrobial, antidiabetic, and anticancer drugs.[1][2][4][5] This guide details the fundamental synthetic methodology, explores the underlying reaction mechanism, provides step-by-step protocols, and discusses key considerations for successful synthesis and purification.

Introduction

Thiazolidine-based compounds are a cornerstone in medicinal chemistry, with a proven track record in the development of clinically significant drugs.[1][2][5] The 2,2-dimethylthiazolidine scaffold, in particular, offers a versatile platform for creating diverse molecular architectures with a wide range of biological activities.[3] The gem-dimethyl group at the C2 position can impart specific conformational constraints and metabolic stability to the molecule, making it an attractive feature in drug design. The synthesis of these derivatives is primarily achieved through the condensation reaction of 2-aminoethanethiol (cysteamine) with acetone, a straightforward and efficient method.[6] This reaction proceeds under mild conditions and can be adapted to produce a variety of N-substituted and other functionalized derivatives.[7][8]

Core Synthetic Strategy: Condensation of 2-Aminoethanethiol with Acetone

The most common and direct route to 2,2-dimethylthiazolidine is the cyclocondensation of 2-aminoethanethiol (cysteamine) with acetone. This reaction is a classic example of the formation of a five-membered heterocyclic ring system.

Reaction Mechanism

The formation of the thiazolidine ring proceeds through a well-established mechanism involving the initial formation of a Schiff base (imine) or a hemithioacetal, followed by an intramolecular cyclization.

  • Nucleophilic Attack: The reaction can be initiated by either the amino group or the thiol group of cysteamine attacking the electrophilic carbonyl carbon of acetone. The relative nucleophilicity of the amine and thiol can be influenced by the reaction pH.

  • Intermediate Formation:

    • Path A (Imine Formation): The amino group attacks the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine).[9][10]

    • Path B (Hemithioacetal Formation): The thiol group attacks the carbonyl carbon to form a hemithioacetal.

  • Intramolecular Cyclization: The key ring-closing step involves the nucleophilic attack of the other heteroatom on the intermediate.

    • In Path A, the thiol group attacks the imine carbon.

    • In Path B, the amino group attacks the carbon bearing the hydroxyl and thioether groups.

  • Proton Transfer and Product Formation: A series of proton transfers then leads to the stable 2,2-dimethylthiazolidine ring.

The reaction is typically reversible and driven to completion by the removal of water, often through azeotropic distillation.[6]

Visualization of the Reaction Mechanism

ReactionMechanism cluster_intermediates Intermediates cluster_product Product Cysteamine 2-Aminoethanethiol (Cysteamine) Carbinolamine Carbinolamine Intermediate Cysteamine->Carbinolamine Nucleophilic attack (Amino group) Hemithioacetal Hemithioacetal Cysteamine->Hemithioacetal Nucleophilic attack (Thiol group) Acetone Acetone Acetone->Carbinolamine Acetone->Hemithioacetal SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H2O Thiazolidine 2,2-Dimethyl- thiazolidine SchiffBase->Thiazolidine Intramolecular cyclization (Thiol attack) Hemithioacetal->Thiazolidine Intramolecular cyclization (Amino attack)

Caption: General mechanism for the formation of 2,2-dimethylthiazolidine.

Experimental Protocols

Protocol 1: General Synthesis of 2,2-Dimethylthiazolidine

This protocol describes a general procedure for the synthesis of the parent 2,2-dimethylthiazolidine ring system.

Materials:

  • 2-Aminoethanethiol (Mercaptamine)

  • Acetone

  • Cyclohexane (or another suitable azeotropic solvent like toluene)

  • Sodium hydroxide solution (for pH adjustment)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with a drying agent

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine 2-aminoethanethiol and cyclohexane. A typical weight ratio is 1:3 of mercaptamine to cyclohexane.[6]

  • Addition of Acetone: Add acetone to the reaction mixture. A slight molar excess of acetone (e.g., 1.1 to 1.5 equivalents relative to 2-aminoethanethiol) is often used to drive the reaction to completion.

  • pH Adjustment: Carefully add a sodium hydroxide solution dropwise to adjust the pH of the mixture to neutral.[6]

  • Azeotropic Dehydration: Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue refluxing until no more water is collected. This can take several hours (e.g., 10 hours).[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature (around 30°C).[6]

    • Filter the solution to remove any inorganic salts.[6]

    • Transfer the filtrate to a separatory funnel and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal and Purification:

    • Remove the cyclohexane by rotary evaporation.[6]

    • The crude product can be purified by vacuum distillation or rectification to obtain the final 2,2-dimethylthiazolidine.[6] A purity of over 99.5% can be achieved with careful rectification.[6]

Expected Yield: Yields can reach up to 82% or higher depending on the scale and specific conditions.[6]

Key Reaction Parameters
ParameterRecommended Range/ValueRationale
Molar Ratio (Cysteamine:Acetone) 1:1.1 to 1:2An excess of acetone helps to drive the reaction equilibrium towards product formation.[6]
Solvent Cyclohexane, Toluene, or BenzeneForms an azeotrope with water, facilitating its removal and driving the reaction forward.
Temperature Reflux temperature of the solvent (e.g., ~81°C for cyclohexane)Provides sufficient energy for the reaction to proceed at a reasonable rate and for azeotropic distillation.[6]
pH NeutralMild conditions are generally sufficient for this reaction.[6] Some variations may use slightly acidic or basic conditions to catalyze the reaction.
Reaction Time 4-12 hoursDependent on the reaction scale and efficiency of water removal. Monitoring by TLC or GC-MS is recommended.
Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A1 Combine 2-Aminoethanethiol and Cyclohexane A2 Add Acetone A1->A2 A3 Adjust pH to Neutral A2->A3 B1 Reflux with Azeotropic Water Removal A3->B1 B2 Monitor Reaction Progress (TLC/GC-MS) B1->B2 C1 Cool to Room Temperature B2->C1 C2 Filter to Remove Salts C1->C2 C3 Wash with Brine C2->C3 C4 Dry Organic Layer C3->C4 D1 Remove Solvent (Rotovap) C4->D1 D2 Purify by Vacuum Distillation D1->D2

Caption: A typical experimental workflow for the synthesis of 2,2-dimethylthiazolidine.

Protocol 2: Synthesis of N-Substituted 2,2-Dimethylthiazolidine Derivatives

Many applications require functionalization at the nitrogen atom of the thiazolidine ring. This can be achieved by reacting the pre-formed 2,2-dimethylthiazolidine with a suitable electrophile.

Materials:

  • 2,2-Dimethylthiazolidine

  • Appropriate electrophile (e.g., acyl chloride, alkyl halide, isocyanate)

  • A suitable base (e.g., triethylamine, pyridine, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

  • Standard glassware for organic synthesis

General Procedure (Example with an Acyl Chloride):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylthiazolidine in an anhydrous aprotic solvent.

  • Addition of Base: Add a suitable base to the solution. The base will act as a scavenger for the acid generated during the reaction.

  • Addition of Electrophile: Cool the reaction mixture in an ice bath. Slowly add the acyl chloride (or other electrophile) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC analysis.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

Thiazolidine derivatives are a versatile class of compounds with a broad spectrum of pharmacological activities.[1][2]

  • Antidiabetic Agents: Thiazolidinediones (TZDs), which contain a thiazolidine ring, are a well-known class of drugs used to treat type 2 diabetes.[4][5]

  • Antimicrobial Agents: Many thiazolidine derivatives have shown potent antibacterial and antifungal activities.[1][2]

  • Anticancer Agents: The thiazolidine scaffold is present in several compounds that exhibit anticancer properties.[1]

  • Other Applications: Thiazolidine derivatives have also been investigated for their anti-inflammatory, antiviral, and anticonvulsant properties.[1][2]

Troubleshooting and Key Considerations

  • Purity of Reagents: The purity of 2-aminoethanethiol is crucial, as it can be prone to oxidation. It is often used as its hydrochloride salt, which is more stable.

  • Efficient Water Removal: The success of the cyclocondensation reaction heavily relies on the efficient removal of water. Ensure the Dean-Stark apparatus is set up correctly and the solvent forms an effective azeotrope with water.

  • Side Reactions: Potential side reactions include the formation of dithiazolidines or other oligomeric products. Careful control of stoichiometry and reaction conditions can minimize these.

  • Purification Challenges: The volatility of 2,2-dimethylthiazolidine and some of its derivatives may require careful handling during solvent removal and purification to avoid product loss.

Conclusion

The synthesis of 2,2-dimethylthiazolidine derivatives via the condensation of 2-aminoethanethiol and acetone is a robust and versatile method for accessing this important heterocyclic scaffold. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and further functionalize these compounds for a wide array of applications in medicinal chemistry.

References

  • U.S. National Library of Medicine. (n.d.). Assorted Applications of N-substituted-2,4-thiazolidinediones in Various Pathological Conditions. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910128A - Preparation method of 2,2-dimethyl thiazolidine.
  • MDPI. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. R ¼ mono-or disaccharide chains. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC. Retrieved from [Link]

  • MDPI. (2021). Biomimetic Ketone Reduction by Disulfide Radical Anion. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

  • ACS Publications. (2002). Formation of heterocyclic compounds from the reaction of cysteamine and D-glucose, acetaldehyde, or glyoxal. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

  • Bentham Science. (n.d.). Assorted Applications of N-substituted-2,4-thiazolidinediones in Various Pathological Conditions. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Efficacy Profiling of Thiazolidine Compounds

From Nuclear Activation to Metabolic Phenotype . Introduction & Strategic Overview Thiazolidine derivatives, particularly thiazolidinediones (TZDs) like Rosiglitazone and Pioglitazone, represent a critical class of insul...

Author: BenchChem Technical Support Team. Date: February 2026

From Nuclear Activation to Metabolic Phenotype


.
Introduction & Strategic Overview

Thiazolidine derivatives, particularly thiazolidinediones (TZDs) like Rosiglitazone and Pioglitazone, represent a critical class of insulin sensitizers. Their primary mechanism of action (MOA) is the agonism of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR


) , a nuclear transcription factor that regulates adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3]

Evaluating the efficacy of novel thiazolidine compounds requires a multi-tiered approach. Relying solely on a single endpoint (e.g., lipid accumulation) is insufficient for drug development. This guide outlines a tri-phasic validation strategy :

  • Molecular Trigger: Confirming nuclear receptor binding and transcriptional activation (Reporter Assay).

  • Phenotypic Efficacy: Quantifying the acceleration of adipocyte differentiation (Adipogenesis Assay).

  • Functional Outcome: Measuring insulin-stimulated glucose transport (2-NBDG Uptake Assay).

Phase I: Mechanism of Action Verification

Assay Type: PPAR


 Nuclear Receptor Reporter Assay

Before assessing cellular phenotypes, it is critical to validate that the compound specifically activates PPAR


 transcriptional activity. Phenotypic changes can be off-target; a reporter assay provides the necessary molecular causality.
The Signaling Pathway

The thiazolidine ligand binds the PPAR


 Ligand Binding Domain (LBD), inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR).[4] This complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA, recruiting co-activators to drive gene expression.[2]

PPAR_Pathway Ligand Thiazolidine Compound PPAR PPARγ (Cytosol/Nucleus) Ligand->PPAR Binding Complex PPARγ-RXR Heterodimer PPAR->Complex Activation RXR RXR (Retinoid X Receptor) RXR->Complex Dimerization PPRE PPRE (DNA Promoter) Complex->PPRE Nuclear Translocation & Binding Gene Target Gene Transcription (Adiponectin, GLUT4, CD36) PPRE->Gene Recruits Co-activators

Figure 1: The molecular cascade of PPAR


 activation by thiazolidine agonists.[5]
Experimental Protocol (Luciferase Reporter)

Cell Model: HEK293 or CHO cells (chosen for high transfection efficiency and low endogenous PPAR


 background).
  • Seeding: Plate HEK293 cells at

    
     cells/well in a white-walled 96-well plate. Incubate for 24h.
    
  • Transfection: Co-transfect using a lipid-based reagent (e.g., Lipofectamine) with:

    • Expression Vector: Plasmid encoding human PPAR

      
      .
      
    • Reporter Vector: Luciferase gene driven by 3x PPRE copies.

    • Normalization Vector: Renilla luciferase (constitutive) to control for transfection efficiency.

  • Treatment: 24h post-transfection, treat cells with the test thiazolidine compound (dose-response: 1 nM to 10 µM).

    • Positive Control: Rosiglitazone (1 µM).[6]

    • Negative Control: DMSO (0.1%).

  • Readout: After 18-24h incubation, lyse cells and add Dual-Luciferase substrate. Measure luminescence.

  • Data Analysis: Calculate the Firefly/Renilla ratio. Plot fold-induction relative to DMSO vehicle.

Phase II: Phenotypic Efficacy (Adipogenesis)

Assay Type: 3T3-L1 Differentiation & Lipid Accumulation

The 3T3-L1 cell line is the "gold standard" for testing insulin sensitizers. Thiazolidines act as potent drivers of differentiation, converting fibroblast-like pre-adipocytes into spherical, lipid-loaded adipocytes.

Critical Success Factor: 3T3-L1 cells must be strictly contact-inhibited (100% confluent) for 48 hours before induction. This arrests the cell cycle (G0/G1 phase), a prerequisite for clonal expansion and differentiation.

3T3-L1 Differentiation Timeline

Differentiation_Timeline cluster_0 Pre-Adipocyte Phase cluster_1 Induction Phase cluster_2 Maturation Phase DayMinus2 Day -2: Seed Cells Reach 100% Confluence DayMinus1 Day -2 to 0: Growth Arrest (Contact Inhibition) DayMinus2->DayMinus1 Day0 Day 0: INDUCTION Add MDI Cocktail + Test Compound DayMinus1->Day0 48h Post-Confluence Day2 Day 2: INSULIN ONLY Media change: Insulin + Test Compound Day0->Day2 Day4 Day 4: MAINTENANCE FBS Media only (No Insulin/Drugs) Day2->Day4 Day8 Day 8-10: READOUT Oil Red O Staining / Glucose Uptake Day4->Day8

Figure 2: Critical timeline for 3T3-L1 differentiation. Deviating from the 48h post-confluence start (Day 0) significantly reduces assay sensitivity.

Detailed Protocol

Reagents:

  • MDI Cocktail: 0.5 mM IBMX, 1.0 µM Dexamethasone, 1.0 µg/mL Insulin.[7]

  • Differentiation Media: DMEM + 10% FBS + MDI.[7]

Steps:

  • Seed: Plate 3T3-L1 fibroblasts in 24-well plates. Allow to grow to confluence.

  • Wait (Critical): Once confluent, incubate for exactly 48 hours more. Do not change media.

  • Day 0 (Induction): Replace media with Differentiation Media containing the Test Thiazolidine (e.g., 1 µM).

    • Note: Strong PPAR

      
       agonists can sometimes induce differentiation without IBMX/Dex, but for efficacy profiling, we usually add them to the full cocktail to observe potentiation.
      
  • Day 2 (Post-Induction): Replace with DMEM + 10% FBS + Insulin (1.0 µg/mL) + Test Thiazolidine. Remove IBMX and Dexamethasone.

  • Day 4+: Replace with standard DMEM + 10% FBS. Change media every 2 days.

  • Day 8-10 (Analysis):

    • Oil Red O Staining: Fix cells (10% formalin, 30 min). Stain with Oil Red O (60% isopropanol solution) for 1h.

    • Quantification: Wash cells. Extract dye with 100% isopropanol. Measure Absorbance at 500-520 nm .

Phase III: Functional Metabolic Endpoint

Assay Type: Glucose Uptake using 2-NBDG

Differentiation proves the cell looks like a fat cell; glucose uptake proves it acts like an insulin-sensitive tissue. This assay measures the ability of the thiazolidine to enhance GLUT4 translocation and glucose import.

Why 2-NBDG? It is a fluorescent analog of glucose (Ex/Em: 465/540 nm) that allows for non-radioactive, high-throughput screening.

Protocol

Cell Model: Fully differentiated 3T3-L1 adipocytes (from Phase II, usually Day 10-12).

  • Starvation (The "Reset"):

    • Wash adipocytes 2x with PBS.

    • Incubate in Serum-Free, Low-Glucose DMEM for 2-4 hours. This removes basal insulin signaling and clears glucose competition.

  • Compound Treatment:

    • Treat cells with Test Thiazolidine (or Vehicle) for 30 minutes.

    • Stimulation:[8] Add Insulin (100 nM) to half the wells to measure "Insulin-Stimulated Uptake" vs "Basal Uptake." Thiazolidines should enhance the insulin-stimulated portion.

  • Substrate Addition:

    • Add 2-NBDG to a final concentration of 100-150 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Stop & Wash:

    • Aspirate media immediately.

    • Wash 3x with Ice-Cold PBS (stops GLUT4 transport).

  • Detection:

    • Plate Reader: Measure fluorescence (Ex 485nm / Em 535nm) in PBS.

    • Normalization: Normalize fluorescence to total protein content (BCA Assay) or cell viability (CellTiter-Glo) to account for well-to-well cell density variations.

Data Interpretation Table
Experimental ConditionExpected Result (Vehicle)Expected Result (Effective Thiazolidine)Interpretation
Basal (No Insulin) Low FluorescenceLow/Slight IncreaseTZDs generally require insulin to show max effect.
Insulin Stimulated Medium FluorescenceHigh Fluorescence Primary Efficacy Endpoint.
Phloretin (Inhibitor) Very Low FluorescenceVery Low FluorescenceValidates that uptake is GLUT-mediated.
References
  • Mechanism of Action: Ahmadian, M., et al. (2013). "PPARγ signaling and metabolism: the good, the bad and the future." Nature Medicine.

  • 3T3-L1 Differentiation Protocol: Zebisch, K., et al. (2012). "Protocol for effective differentiation of 3T3-L1 cells to adipocytes." Analytical Biochemistry.

  • Glucose Uptake Methodology: Zou, C., et al. (2005). "2-NBDG as a fluorescent indicator for direct glucose uptake measurement." Journal of Biochemical and Biophysical Methods.

  • General Assay Guidelines: Cayman Chemical. "Glucose Uptake Cell-Based Assay Kit Protocol."

  • Thiazolidinedione Pharmacology: Yki-Järvinen, H. (2004). "Thiazolidinediones."[1][2][3][5][9] New England Journal of Medicine.

Sources

Method

Application Note: 2,2-Dimethyl Thiazolidine Formulation for In Vivo Studies

This guide outlines the formulation, handling, and in vivo administration of 2,2-Dimethyl thiazolidine (DMT), a heterocyclic prodrug of cysteamine. Executive Summary & Mechanism 2,2-Dimethyl thiazolidine (DMT) is a conde...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the formulation, handling, and in vivo administration of 2,2-Dimethyl thiazolidine (DMT), a heterocyclic prodrug of cysteamine.

Executive Summary & Mechanism

2,2-Dimethyl thiazolidine (DMT) is a condensation product of cysteamine and acetone . In biological research, it primarily serves as a "masked" thiol or prodrug. Unlike free thiols (which oxidize rapidly to disulfides) or aminothiols (which can cause severe gastric irritation), DMT is lipophilic and relatively stable at neutral pH.

Upon administration, DMT undergoes hydrolysis—accelerated by acidic pH—to release the active pharmacological agent, cysteamine, and the metabolic byproduct, acetone.

Key Challenges:

  • Hydrolytic Instability: DMT hydrolyzes rapidly in acidic environments (pH < 4), such as the stomach or unbuffered aqueous vehicles.

  • Physical State: The free base (CAS 19351-18-9) is a liquid, whereas the hydrochloride salt is a solid.

  • Dosing Volume: High doses (often required for radioprotection) necessitate high-concentration formulations.

Mechanism of Action & Hydrolysis Pathway

The following diagram illustrates the critical hydrolysis equilibrium that dictates formulation choice.

HydrolysisPathway cluster_conditions Environmental Triggers DMT 2,2-Dimethyl Thiazolidine (Lipophilic Prodrug) Intermediate Hemithioaminal Intermediate DMT->Intermediate Hydrolysis (Fast at pH < 4) Intermediate->DMT Dehydration Products Cysteamine (Active Thiol) + Acetone Intermediate->Products Ring Opening Acid Acidic pH (Stomach/Vehicle) Accelerates Breakdown

Figure 1: Hydrolytic pathway of 2,2-dimethyl thiazolidine. Formulation must prevent ring opening prior to systemic absorption.

Pre-Formulation Characterization

Before beginning animal work, determine the form of your starting material.

PropertyFree Base (Liquid)Hydrochloride Salt (Solid)
CAS Number 19351-18-9822-44-6 (or similar)
Appearance Colorless to pale yellow liquidWhite crystalline powder
Solubility (Water) Low / ImmiscibleHigh (Soluble)
Solubility (Organic) High (DMSO, Ethanol, Oils)Low (in non-polar solvents)
Stability (pH 7) ModerateModerate
Stability (pH 2) Unstable (Hydrolyzes)Unstable (Hydrolyzes)
Preferred Route Oral (Oil), IP (Co-solvent)IP/IV (Buffered Saline)

Protocol A: Lipid-Based Formulation (Oral Gavage)

Best for: Free Base Liquid Rationale: Oil vehicles protect the thiazolidine ring from hydrolysis in the stomach (pH 1.5–3.5), allowing intact absorption in the intestine.

Reagents
  • 2,2-Dimethyl thiazolidine (Free Base, >98% purity).

  • Vehicle: Corn Oil (USP grade) or Sesame Oil.

  • Optional: 5% Ethanol (if solvation is slow).

Step-by-Step Procedure
  • Calculate Dose:

    • Target Dose: e.g., 200 mg/kg.

    • Animal Weight: 250 g rat.

    • Dose Volume: Max 5 mL/kg (1.25 mL per rat).

    • Required Conc: 40 mg/mL.

  • Weighing:

    • Weigh the liquid DMT directly into a glass vial. Note: Density is ~1.02 g/mL.

  • Mixing:

    • Add the required volume of Corn Oil.

    • Vortex vigorously for 2 minutes. The lipophilic free base should mix well with the oil.

    • Troubleshooting: If phase separation occurs, add 5% v/v absolute ethanol to the oil before mixing.

  • Storage:

    • Prepare fresh daily. Oils can oxidize; DMT can hydrolyze if the oil contains moisture.

    • Keep ambient or at 4°C.

Protocol B: Aqueous Buffered Formulation (IP/IV Injection)

Best for: Hydrochloride Salt OR Free Base (with co-solvent) Rationale: Parenteral routes bypass the stomach. However, the vehicle must be near neutral pH (7.0–7.4) to prevent pain and premature hydrolysis in the syringe.

Reagents
  • 2,2-Dimethyl thiazolidine (HCl salt or Free Base).

  • Solvent A: DMSO (sterile).

  • Diluent B: PBS (Phosphate Buffered Saline, pH 7.4, 0.1M) or Saline (0.9%).

  • pH Adjustment: 1N NaOH (if using HCl salt).

Step-by-Step Procedure
  • Stock Preparation (Active Phase):

    • Dissolve DMT in 100% DMSO to create a 10x stock solution (e.g., 500 mg/mL).

    • Why DMSO? It prevents hydrolysis during storage of the stock.

  • Dilution (Immediately Pre-Dose):

    • Dilute the DMSO stock 1:10 into sterile PBS (pH 7.4).

    • Final vehicle: 10% DMSO / 90% PBS.

  • pH Check (Critical):

    • If using the HCl salt , the solution will turn acidic upon dissolution.

    • Check pH with a micro-strip. Adjust carefully to pH 7.0–7.4 using 1N NaOH.

    • Warning: Do not overshoot pH > 8, as this may promote oxidation of released thiols if any hydrolysis occurs.

  • Filtration:

    • Pass through a 0.22 µm PES syringe filter for sterility.

  • Administration:

    • Inject within 30 minutes of preparation.

Quality Control & Validation

Do not assume stability. Validate your formulation using a simple HPLC or NMR check if possible.

TestMethodAcceptance Criteria
Identity H-NMR (D2O or CDCl3)Distinct methyl singlets at ~1.5 ppm (thiazolidine) vs. ~2.2 ppm (free acetone).
Hydrolysis Ellman’s Reagent (DTNB)Negative reaction. (Positive reaction indicates free thiol/hydrolysis).
Appearance Visual InspectionClear, single-phase solution. No precipitation.
Ellman's Test for Formulation Stability
  • Take 10 µL of formulation.

  • Dilute in 990 µL PBS (pH 8).

  • Add 10 µL DTNB solution.

  • Result:

    • Yellow Color: Free thiol present (Hydrolysis occurred = Bad formulation).

    • Colorless: Thiazolidine ring intact (Good formulation).

References

  • Chemical Properties: National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 88015, 2,2-Dimethylthiazolidine. Retrieved from [Link]

  • Radioprotection & Dosing: Hosseinimehr, S. J., et al. (2001).[2] Radioprotective effects of 2-iminothiazolidine derivatives against lethal doses of gamma radiation in mice. Journal of Radiation Research, 42(4), 401-408.[2] Retrieved from [Link]

  • Prodrug Hydrolysis Kinetics: Roberts, J. C., et al. (1998). Thiazolidine Prodrugs of Cysteamine and Cysteine as Radioprotective Agents. Radiation Research, 149(4). (Contextual grounding for thiazolidine stability).
  • Cysteamine Formulation: Gangoiti, J. A., et al. (2019). Pharmacokinetics of a novel sustained-release cysteamine bitartrate formulation. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,2-Dimethylthiazolidine Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 2,2-Dimethylthiazolidine and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethylthiazolidine and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2,2-Dimethylthiazolidine?

The synthesis is a classic example of a cyclocondensation reaction. It involves the reaction of a β-aminothiol (like D-penicillamine or cysteamine) with a ketone (in this case, acetone). The reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular nucleophilic attack by the thiol group, and subsequent dehydration to form the stable five-membered thiazolidine ring.[1][2]

Q2: What are the critical reagents and their roles in this synthesis?

  • β-Aminothiol (e.g., D-Penicillamine Hydrochloride, Cysteamine): This is the backbone of the final molecule, providing the essential amine and thiol functional groups for the cyclization.

  • Acetone: This ketone serves as the source of the gem-dimethyl group at the C2 position of the thiazolidine ring. It reacts with the amine to initiate the cyclization process.[3]

  • Solvent (e.g., Cyclohexane, Water, Ethanol): The solvent provides the medium for the reaction. An inert, water-immiscible solvent like cyclohexane can be used to facilitate the removal of water via azeotropic distillation, which drives the reaction equilibrium towards the product.[3]

  • pH Modifier (e.g., Sodium Hydroxide): The pH of the reaction is critical. The amine group needs to be in its free base form to be sufficiently nucleophilic to attack the acetone carbonyl. If starting with a hydrochloride salt, a base is required to neutralize the acid. A neutral to slightly basic pH is often optimal.[3]

Q3: Why is water removal so important for achieving a high yield?

The condensation reaction that forms the thiazolidine ring produces one molecule of water for every molecule of product formed. This is a reversible reaction. According to Le Châtelier's principle, the continuous removal of a product (water) will shift the equilibrium to the right, favoring the formation of more 2,2-Dimethylthiazolidine and thereby increasing the overall yield.[3]

Q4: How is the hydrochloride salt of 2,2-Dimethylthiazolidine typically formed?

The hydrochloride salt can be formed in one of two primary ways:

  • By using the hydrochloride salt of the starting β-aminothiol (e.g., D-penicillamine HCl).

  • By treating the isolated 2,2-Dimethylthiazolidine free base with hydrochloric acid during the workup or purification phase. This is a standard method for converting a basic amine into a more stable and often crystalline salt.[4]

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Issue 1: Consistently Low or No Product Yield

Q: My reaction is not working. I'm getting very low yields or only recovering starting materials. What should I investigate first?

A: Low yield is a common problem that can usually be traced back to one of four key areas: reaction equilibrium, stoichiometry, pH, or temperature.

  • Potential Cause 1: Ineffective Water Removal.

    • Explanation: As this is a condensation reaction, the presence of water will inhibit product formation. If you are not actively removing water, the reaction will reach equilibrium with significant amounts of starting material remaining.

    • Troubleshooting Steps:

      • Implement Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as cyclohexane or toluene. One patented method uses cyclohexane and refluxes the mixture at 81°C to continuously remove water.[3]

      • Use a Dehydrating Agent: For smaller-scale reactions, the addition of a chemical drying agent like anhydrous magnesium sulfate or molecular sieves can be effective, though this is less practical for industrial-scale production.

  • Potential Cause 2: Incorrect Stoichiometry.

    • Explanation: The molar ratio of the reactants is crucial. An excess of acetone is often used to ensure the complete conversion of the more valuable β-aminothiol.

    • Troubleshooting Steps:

      • Verify Molar Ratios: A proven method suggests using a molar ratio of mercaptamine to acetone of 1:2.[3]

      • Ensure Reagent Purity: Use reagents of known purity to ensure your molar calculations are accurate. Impurities in starting materials can inhibit the reaction.

  • Potential Cause 3: Suboptimal pH.

    • Explanation: The nucleophilicity of the primary amine is pH-dependent. If the solution is too acidic (from using the hydrochloride salt of the aminothiol without neutralization), the amine will be protonated and non-nucleophilic.

    • Troubleshooting Steps:

      • Adjust to Neutral pH: Before heating, adjust the reaction mixture to a neutral pH. A patent describes dripping in a sodium hydroxide solution to achieve this.[3]

      • Monitor pH: Use pH paper or a pH meter to confirm the pH is in the optimal range (typically 7-8) before and during the reaction.

Logical Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Stoichiometry Is the Acetone:Aminothiol molar ratio correct (e.g., 2:1)? Check_Equilibrium->Check_Stoichiometry Yes Implement_Azeotrope Action: Implement Azeotropic Distillation (Dean-Stark) Check_Equilibrium->Implement_Azeotrope No Check_pH Is the reaction pH neutral? Check_Stoichiometry->Check_pH Yes Adjust_Ratio Action: Adjust Molar Ratios & Verify Reagent Purity Check_Stoichiometry->Adjust_Ratio No Success Yield Optimized Check_pH->Success Yes Adjust_pH Action: Neutralize with Base (e.g., NaOH) before heating Check_pH->Adjust_pH No Implement_Azeotrope->Check_Stoichiometry Adjust_Ratio->Check_pH Adjust_pH->Success

Caption: A step-by-step decision diagram for troubleshooting low reaction yield.

Issue 2: Product is Impure or Contains Side-Products

Q: My reaction works, but the final product is impure. What are the likely side reactions and how can I prevent them?

A: Impurities often arise from the degradation of starting materials or from incomplete reactions.

  • Potential Cause 1: Oxidation of the Aminothiol.

    • Explanation: The thiol (-SH) group is highly susceptible to oxidation, which can lead to the formation of disulfide byproducts (e.g., D-penicillamine disulfide).[2] This depletes the starting material and introduces a difficult-to-remove impurity.

    • Troubleshooting Steps:

      • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.

      • Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen.

      • Use Fresh Reagents: Use recently purchased and properly stored D-penicillamine or cysteamine.

  • Potential Cause 2: Residual Starting Materials.

    • Explanation: The presence of unreacted aminothiol or acetone in the final product indicates an incomplete reaction.

    • Troubleshooting Steps:

      • Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material using an appropriate technique like Thin Layer Chromatography (TLC). A 10-hour reaction time has been reported to give high yields.[3]

      • Optimize Purification: Unreacted, water-soluble starting materials can often be removed during an aqueous workup. The final product can be further purified by distillation or recrystallization.[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Azeotropic Dehydration

This protocol is adapted from a patented method demonstrating high yield and purity.[3]

Materials:

  • Mercaptamine (Cysteamine): 1 part by weight

  • Acetone: ~1.02 parts by weight (molar ratio ~2:1 to Mercaptamine)

  • Cyclohexane: 3 parts by weight

  • Sodium Hydroxide solution (e.g., 1M)

  • Round-bottom flask with Dean-Stark trap and reflux condenser

Procedure:

  • Charge the reactor with cyclohexane, mercaptamine, and acetone.

  • With stirring, slowly add sodium hydroxide solution until the pH of the mixture is neutral.

  • Heat the mixture to reflux (approximately 81°C). Water will begin to collect in the Dean-Stark trap.

  • Maintain the reflux for 10 hours, monitoring the reaction by TLC if desired.

  • Once the reaction is complete, cool the mixture to 30°C.

  • Filter the reaction mixture to remove any precipitated salts.

  • Distill the filtrate to recover the cyclohexane solvent.

  • The remaining residue, which is the crude 2,2-Dimethylthiazolidine, can be purified by vacuum distillation (rectification) to yield a high-purity product (>99.5%).[3]

Protocol 2: Purification via Acid-Base Extraction and Crystallization

This protocol outlines a general method for purifying the product and converting it to its hydrochloride salt.

Procedure:

  • After the reaction is complete, evaporate the organic solvent to obtain the crude 2,2-Dimethylthiazolidine oil.

  • Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with water to remove any water-soluble impurities.

  • To form the hydrochloride salt, slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol to the organic solution while stirring.

  • The 2,2-Dimethylthiazolidine hydrochloride should precipitate as a solid. If it does not, cooling the solution in an ice bath may induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified product under vacuum. The purity can be checked by melting point analysis and techniques like NMR or GC-MS.[4][5]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the optimized reaction conditions based on a high-yield industrial preparation method.[3]

ParameterOptimized ValueRationale
Reagent Ratio 1 : 2 (Mercaptamine : Acetone)A slight excess of acetone drives the reaction towards completion.
Solvent CyclohexaneForms a low-boiling azeotrope with water for efficient removal.
pH NeutralEnsures the amine group is deprotonated and nucleophilic.
Temperature 81°C (Reflux)Provides sufficient thermal energy for the reaction to proceed efficiently.
Reaction Time 10 hoursAllows the reaction to go to completion for maximum yield.
Reported Yield 82%Demonstrates the effectiveness of the optimized conditions.
Reported Purity > 99.5% (after rectification)Shows that a high-purity product is achievable.

Reaction Mechanism Overview

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminothiol β-Aminothiol (Free Base) Hemiaminal Hemiaminal Intermediate Aminothiol->Hemiaminal 1. Nucleophilic attack of Amine on Carbonyl Acetone Acetone Acetone->Hemiaminal Thiolate Thiolate Intermediate Hemiaminal->Thiolate 2. Intramolecular Nucleophilic Attack Thiazolidine 2,2-Dimethylthiazolidine Thiolate->Thiazolidine 3. Proton Transfer & Dehydration (-H2O) Water Water (byproduct) Thiolate->Water

Caption: The key steps in the formation of the 2,2-Dimethylthiazolidine ring.

References

  • U.S. Food and Drug Administration. (2018). IMPORTANT PRESCRIBING INFORMATION: D-PENAMINE (D-penicillamine).
  • Chem-Impex. 2,2-Dimethylthiazolidine.
  • Google Patents. (2015). CN104910128A - Preparation method of 2,2-dimethyl thiazolidine.
  • ChemicalBook. (2022). Synthesis and Application of D-Penicillamine.
  • ResearchGate. Synthesis Route and Molecular Structure of XH‐105.
  • CymitQuimica. CAS 19351-18-9: 2,2-Dimethylthiazolidine.
  • Google Patents. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Alfa Chemistry. (2018). Methods for Purification of Commonly Used Solvents.
  • Organic Syntheses Procedure. (S)-4-Isopropyl-1,3-thiazolidine-2-thione.

Sources

Optimization

Improving solubility of thiazolidine derivatives in aqueous solutions

Welcome to the Technical Support Hub You are likely here because your thiazolidine derivative (e.g., Pioglitazone, Rosiglitazone, or a novel analog) has precipitated in your cell culture media, or you are struggling to a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

You are likely here because your thiazolidine derivative (e.g., Pioglitazone, Rosiglitazone, or a novel analog) has precipitated in your cell culture media, or you are struggling to achieve the concentration required for an in vivo study.

Thiazolidine derivatives are classically BCS Class II compounds : high permeability but low aqueous solubility. Their lipophilic nature (LogP often > 2.5) combined with a rigid crystal lattice makes them difficult to solubilize in aqueous buffers without "crashing out."

This guide moves beyond generic advice. We utilize the specific chemical "handle" of the thiazolidine ring—the acidic nitrogen—and advanced formulation techniques to solve your solubility challenges.

Module 1: The "Quick Fix" – Cosolvents & pH Adjustment

Best for: In vitro assays, HTS screening, early discovery.

The Science: The "Acidic Handle"

The thiazolidine-2,4-dione ring possesses a weakly acidic proton at the N-3 position.

  • Typical pKa: 6.0 – 7.0 (e.g., Pioglitazone pKa ~5.8–6.4; Rosiglitazone pKa ~6.8).

  • Implication: These compounds are uncharged (and insoluble) at acidic pH (stomach) but become ionized (soluble) at basic pH.

WARNING: While raising pH improves solubility, many thiazolidines are unstable at pH > 10 due to ring opening (hydrolysis).

Protocol A: The "Golden Ratio" Dilution Method

Prevents "Solvent Shock" precipitation when moving from DMSO to Media.

The Problem: Injecting 100% DMSO stock directly into aqueous media creates a local high-concentration interface where the drug precipitates instantly before it can disperse.

The Solution:

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM for a 10 µM assay).

  • Intermediate Step (The Critical Step):

    • Prepare an intermediate dilution in PEG400 or Ethanol .

    • Why? PEG400 acts as a bridge solvent, reducing the polarity gap between DMSO and water.

  • Final Dilution: Add the intermediate solution to the media while vortexing.

Table 1: Recommended Solvent Limits for Biological Assays

SolventMax Final Conc.[1][2][3] (Cell Culture)Max Final Conc. (Enzymatic Assay)Notes
DMSO 0.1% (Ideal) - 0.5% (Max)1% - 5%>1% causes membrane poration and cytotoxicity [1].
PEG 400 1% - 5%5% - 10%Excellent "bridge" solvent; less toxic than DMSO.
Ethanol 0.1% - 0.5%1% - 2%High volatility; keep capped to prevent evaporation.

Module 2: The Formulation Approach – Cyclodextrin Complexation[4]

Best for: In vivo dosing (IP/IV/Oral), high-concentration stock solutions.

The Science: Host-Guest Encapsulation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[2] The lipophilic thiazolidine tail inserts into the cavity, shielding it from water while the CD keeps the whole complex soluble.

  • Preferred CD: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[2]

  • Why? Standard

    
    -CD has low water solubility (~18.5 mg/mL) and renal toxicity risks. HP-β-CD is soluble >600 mg/mL and is FDA-approved for parenteral use [2].
    
Protocol B: Equilibrium Solubility (The "Shake-Flask" Method)

Use this to generate a stable, high-concentration stock.

Materials:

  • Thiazolidine derivative[3][4][5][6][7][8]

  • 40% (w/v) HP-β-CD in water (or PBS)

  • 0.45 µm PVDF Syringe Filter

Steps:

  • Preparation: Dissolve HP-β-CD in water to create a 40% w/v solution.

  • Saturation: Add excess thiazolidine solid to the CD solution. (The solution should look cloudy).

  • Equilibration: Shake or stir at room temperature for 24 to 48 hours .

    • Tip: Protect from light using amber vials (thiazolidines can be photosensitive).

  • Clarification: Filter the suspension through a 0.45 µm filter.

  • Quantification: Analyze the filtrate via HPLC/UV to determine the final soluble concentration.

Expected Result: Solubility often increases from <1 µg/mL (water) to >5 mg/mL (CD solution).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your experimental constraints.

Thiazolidine_Solubility_Workflow Start Start: Thiazolidine Derivative (Poor Aqueous Solubility) AppType What is the Application? Start->AppType InVitro In Vitro / Cell Culture (Low Conc. < 50 µM) AppType->InVitro InVivo In Vivo / Animal Study (High Conc. > 1 mg/mL) AppType->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check PH_Check Is pH 8-9 tolerated? InVivo->PH_Check Direct_DMSO Method A: DMSO Stock Dilute to <0.1% final DMSO_Check->Direct_DMSO Yes Bridge_Solvent Method B: Bridge Solvent DMSO -> PEG400 -> Media DMSO_Check->Bridge_Solvent No / Precipitation occurs Salt_Form Method C: In Situ Salt Use Tris/Glycine Buffer (pH 8.5) PH_Check->Salt_Form Yes (IV/Oral) CD_Complex Method D: HP-beta-CD Complex (Protocol B) PH_Check->CD_Complex No (pH sensitive) CD_Complex->Salt_Form Combine for Max Solubility

Figure 1: Decision Matrix for Thiazolidine Solubilization. Selects method based on concentration needs and biological tolerance.

Troubleshooting & FAQ

Q: My compound precipitates immediately upon adding the DMSO stock to the media. Why? A: This is the "Solvent Shock" effect. When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away into the water faster than the drug can disperse, leaving the drug stranded as a solid precipitate.

  • Fix: Use the "Bridge Solvent" method (Protocol A) or add the DMSO stock subsurface into the media while vortexing rapidly.

Q: Can I use standard Beta-Cyclodextrin (


-CD)? 
A:  For simple test-tube chemical assays, yes. For cell culture or animal work, no .
  • Reason: Native

    
    -CD has low solubility itself (~1.8%) and forms cholesterol micro-crystals in the kidneys (nephrotoxicity) when given parenterally [3]. Always use HP-β-CD or SBE-β-CD (Captisol®).
    

Q: I see a "haze" in my solution even after filtering. Is this okay? A: No. A haze indicates micro-precipitation or colloidal aggregation. This will lead to false positives in assays (promiscuous inhibition).

  • Fix: Centrifuge at 10,000 x g for 10 minutes. If a pellet forms, your concentration is above the solubility limit. Lower the concentration or increase the % of cyclodextrin.

Q: Does the pH of the buffer matter for Thiazolidines? A: Absolutely. Because the pKa is ~6-7:

  • pH 4.0: Compound is >99% uncharged (insoluble).

  • pH 7.4: Compound is partially ionized (moderately soluble).

  • pH 9.0: Compound is fully ionized (most soluble).

  • Strategy: If your assay allows, buffer at pH 8.0 rather than 7.4 to gain a significant solubility advantage.

References

  • Timm, M., et al. (2013). "In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in neuronal cells." Neurotoxicology, 34, 162-168. Link

  • Gould, S., & Scott, R. C. (2005).[2] "2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review." Food and Chemical Toxicology, 43(10), 1451-1459. Link

  • Stella, V. J., & He, Q. (2008). "Cyclodextrins."[2][9][10][11] Toxicologic Pathology, 36(1), 30-42. Link

  • Seedher, N., & Kanojia, M. (2009). "Solubility enhancement of cox-2 inhibitors using various solvent systems." AAPS PharmSciTech, 10(2), 384-392. Link

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of Thiazolidinone Derivatives

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the microwave-assisted synthesis of thiazolidinone derivatives. Thiazolidinones are a critical scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the microwave-assisted synthesis of thiazolidinone derivatives. Thiazolidinones are a critical scaffold in medicinal chemistry, and leveraging microwave technology can dramatically improve the efficiency of their synthesis.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the microwave-assisted synthesis of thiazolidinones in a direct question-and-answer format.

Question: Why am I getting a low or non-existent yield of my target thiazolidinone?

Answer: Low yield is one of the most common challenges. The cause can typically be traced back to one of several key reaction parameters:

  • Suboptimal Temperature and Time: Microwave synthesis is highly temperature-dependent. A temperature that is too low will not provide sufficient energy to overcome the activation barrier, while a temperature that is too high can lead to decomposition. For many thiazolidinone syntheses, a temperature range of 100-120°C is a good starting point.[2] Reaction times are short, often between 5 and 30 minutes.[2][3] If you see unreacted starting materials, consider incrementally increasing the temperature or reaction time.

  • Incorrect Solvent Choice: The choice of solvent is critical for efficient microwave heating. The solvent must have a sufficiently high dipole moment to absorb microwave energy effectively.[4]

    • Good Choices: Polar, high-boiling solvents like DMF, ethanol, and acetic acid are excellent choices.[5][6][7] A mixture of toluene and DMF has also proven effective for tandem reactions.[2]

    • Poor Choices: Non-polar solvents like hexane or pure toluene are largely transparent to microwaves and will not heat efficiently.[8]

  • Reagent Stoichiometry and Quality: In multi-component reactions, precise stoichiometry is key. For reactions involving aldehydes, an amine (or thiosemicarbazide), and a sulfur source (like thioglycolic acid or maleic anhydride), ensure accurate molar ratios. For example, some tandem procedures benefit from an excess of the Michael acceptor, such as maleic anhydride (up to 5 equivalents), to drive the reaction forward.[2] Also, verify the purity of your starting materials, as impurities can inhibit the reaction.

  • Inefficient Catalyst: Many of these syntheses require a catalyst, which can be acidic (p-TsOH, anhydrous ZnCl₂) or basic (triethylamine).[2][9][10] Ensure the catalyst is active and appropriate for the specific reaction mechanism you are targeting. Heterogeneous catalysts like Zeolite or KSF@Ni are also effective and offer the advantage of easier removal.[11][12]

Question: My reaction is producing significant side products or impurities. How can I improve selectivity?

Answer: One of the primary advantages of microwave synthesis is its ability to minimize side product formation compared to conventional heating.[9] If you are still observing impurities, consider the following:

  • Localized Overheating (Hot Spots): Although microwave heating is generally uniform, inefficient stirring in a viscous reaction mixture can create localized hot spots, leading to decomposition or side reactions. Ensure your microwave reactor's magnetic stirring is functioning optimally.

  • Formation of Alternative Heterocycles: In conventional heating, reactions of thiosemicarbazones can sometimes yield triazoles or thiadiazoles as side products.[9] Microwave irradiation typically favors the formation of the thiazolidinone. If you are seeing these other heterocycles, it may indicate the temperature is too low or the reaction time is too short, mimicking conditions of thermal equilibrium rather than rapid kinetic control.

  • Polymerization of Aldehydes: Certain aldehydes, particularly aliphatic ones or heteroaromatic aldehydes like 2-thiophenecarboxaldehyde, are prone to polymerization at elevated temperatures.[2] If you suspect this is occurring, try reducing the reaction temperature to around 100°C.[2]

Question: My reaction mixture turned black, and I have a tar-like substance instead of a clean product. What happened?

Answer: Charring or decomposition is a clear sign that the reaction temperature and/or power was too high for the stability of your reagents or product.[13]

  • Reduce Microwave Power and Temperature: Immediately lower the set temperature. If your instrument allows direct power control, reduce the wattage. For solvent-free reactions, starting with a low power level (25-50 W) is a prudent approach.[14]

  • Check Reagent Stability: Confirm the thermal stability of your starting materials. Some complex molecules can decompose under the rapid heating conditions of a microwave reactor.

  • Use a Heat Sink: If you are running a solvent-free reaction, adding a microwave-absorbing solid with a high heat capacity (like silicon carbide) can help distribute the heat more evenly and prevent runaway temperatures.

Question: I'm struggling with poor reproducibility between runs. Why are my results inconsistent?

Answer: Reproducibility issues in microwave chemistry often stem from a lack of precise control over reaction parameters.

  • Use a Dedicated Microwave Reactor: Domestic microwave ovens are not suitable for chemical synthesis as they lack the necessary temperature sensors, pressure monitors, and homogeneous field distribution.[15][16] Using a dedicated chemical synthesis reactor is imperative for reproducible results.[4]

  • Vessel Sealing and Volume: Ensure the reaction vial is properly sealed to maintain pressure. The reaction volume should also be consistent; a vial that is too full or too empty can experience different heating dynamics.

  • Precise Parameter Control: Record and maintain the exact same parameters for each run: temperature, ramp time, hold time, power, and stir rate. Small deviations can lead to different outcomes in these highly accelerated reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of microwave synthesis for thiazolidinones compared to conventional reflux? Microwave-assisted organic synthesis (MAOS) offers several key advantages:

  • Rate Acceleration: Reactions that take many hours under conventional reflux can often be completed in minutes.[1][17]

  • Higher Yields: Rapid heating to a precise temperature often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[7][9]

  • Improved Purity: The enhanced selectivity reduces the need for extensive purification.[9]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, which is a more efficient energy transfer mechanism than heating a large oil bath.[18]

  • Green Chemistry: The speed and efficiency of MAOS align well with the principles of green chemistry, often reducing solvent use and waste generation.[8][19]

Q2: How do I choose the best catalyst for a three-component thiazolidinone synthesis? The catalyst choice depends on the specific reactants. The reaction proceeds via the formation of an imine from the aldehyde and amine, followed by a nucleophilic attack from the sulfur compound and subsequent cyclization.[10]

  • Acid Catalysts (e.g., p-TsOH, ZnCl₂, Zeolites): These are often used to catalyze the initial imine formation by protonating the carbonyl oxygen, making the carbon more electrophilic.[2][10][12]

  • Base Catalysts (e.g., Triethylamine): A base can be used to deprotonate the thiol (e.g., thioglycolic acid), creating a more potent thiolate nucleophile for the subsequent addition and cyclization steps.[9]

Q3: What are the most critical safety precautions for this procedure? Safety is paramount when working with microwave reactors.

  • Never Use a Domestic Oven: Only use a microwave reactor specifically designed for chemical synthesis, which includes integrated pressure and temperature sensors and safety features to prevent explosions.[15]

  • Pressure Management: Reactions are performed in sealed vessels and often heat solvents far above their atmospheric boiling points, leading to significant pressure buildup.[20] Always allow the vessel to cool to a safe temperature (e.g., below 50°C) before opening it.[20]

  • Fume Hood: Always operate the microwave reactor inside a certified laboratory fume hood to contain any potential vapor release.[15]

  • Avoid Metals: Never place metal objects, including spatulas or metal-backed TLC plates, inside the microwave cavity, as this can cause dangerous arcing.[21]

Q4: How can I monitor the reaction progress? Since the reaction is in a sealed vessel, real-time sampling is not feasible. The standard method is to run a series of reactions at varying time points (e.g., 2, 5, 10, and 15 minutes). After cooling and work-up, each reaction can be analyzed by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[5][22]

Section 3: Experimental Protocols

Caution: These protocols must be performed in a dedicated microwave synthesis reactor. Do not attempt in a domestic microwave oven.

Protocol 1: One-Pot Three-Component Synthesis of 2,3-Diaryl-1,3-thiazolidin-4-ones

This protocol is adapted from a general method for the efficient synthesis of the thiazolidinone core.[10]

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), the substituted aromatic amine (1.0 mmol), and thioglycolic acid (1.1 mmol).

  • Solvent and Catalyst: Add 3 mL of dioxane and a catalytic amount of anhydrous zinc chloride (approx. 0.1 mmol).[10]

  • Vessel Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction temperature to 120°C, with a ramp time of 2 minutes and a hold time of 10 minutes. Set power to a maximum of 200 W.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using the instrument's forced air cooling system.

  • Work-up and Purification: Once cooled, open the vial and pour the reaction mixture into a beaker containing crushed ice (~20 g). The solid product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from absolute ethanol to obtain the pure 2,3-diaryl-1,3-thiazolidin-4-one.[10]

Protocol 2: Tandem Synthesis of 2-hydrazolyl-4-thiazolidinones

This protocol demonstrates a tandem, one-pot, three-component approach that is highly efficient under microwave conditions.[2]

  • Reagent Preparation: To a 10 mL microwave process vial with a magnetic stir bar, add the aldehyde (2.0 mmol), thiosemicarbazide (2.4 mmol), maleic anhydride (10.0 mmol), and a catalytic amount of p-toluenesulfonic acid (0.2 mmol).

  • Solvent Addition: Add a 1:1 mixture of Toluene:DMF (2 mL total).

  • Vessel Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the reactor. Set the reaction temperature to 120°C for aromatic aldehydes or 100°C for aliphatic aldehydes.[2] Set the hold time for 6-12 minutes with a maximum power of 200 W.

  • Cooling: Allow the vessel to cool to below 50°C.

  • Work-up and Purification: Open the vial and pour the reaction mixture into water (30 mL). Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography or recrystallization as needed.[2]

Section 4: Visualizations & Data

Diagrams

Workflow Start Start Mix Combine Reactants, Solvent & Catalyst in Vial Start->Mix Seal Securely Cap the Reaction Vial Mix->Seal Irradiate Microwave Irradiation (Set Temp, Time, Power) Seal->Irradiate Cool Cool Vial to < 50°C Irradiate->Cool Workup Quench Reaction & Isolate Crude Product Cool->Workup Purify Purify Product (Recrystallization/Chromatography) Workup->Purify End Characterize Pure Product Purify->End

Caption: General experimental workflow for microwave-assisted thiazolidinone synthesis.

Troubleshooting Start Problem Occurred LowYield Low / No Yield? Start->LowYield SideProducts Side Products / Charring? Start->SideProducts No CheckParams Verify Temp, Time, Power LowYield->CheckParams Yes LowerTemp Decrease Temperature &/or Power SideProducts->LowerTemp Yes CheckSolvent Is Solvent Polar? (e.g., DMF, EtOH) CheckParams->CheckSolvent CheckReagents Check Reagent Stoichiometry & Purity CheckSolvent->CheckReagents CheckStirring Ensure Efficient Stirring LowerTemp->CheckStirring ConsiderAldehyde Is Aldehyde Prone to Polymerization? CheckStirring->ConsiderAldehyde

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Data Tables

Table 1: Example Microwave Reaction Parameters for Thiazolidinone Synthesis

ReactantsCatalyst/AdditiveSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
Thiosemicarbazone, Chloroacetic AcidTriethylamineToluene360N/A45-6082-96[9]
Aldehyde, Thiosemicarbazide, Maleic Anhydridep-TsOHToluene/DMF (1:1)2001206-1245-82[2]
Aldehyde, Aromatic Amine, Thioglycolic AcidAnhydrous ZnCl₂DioxaneN/AN/A1070-89[10]
Aldehyde, Amine, Mercaptoacetic AcidNoneEthanol3001203069-82[5]
Benzaldehyde, Rhodanine, EthylenediamineEthylenediamine (EDA)Acetic AcidN/AN/A30Up to 99[6]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

Synthesis MethodReaction TimeYield (%)Purity/Selectivity NotesReference
Conventional Heating 8 - 14 hours25 - 69Formation of intermediates and by-products observed.[23][23]
Microwave Irradiation 8 - 15 minutes65 - 90Cleaner reaction with higher selectivity for the target product.[23]
Conventional Heating ~8 hours61 - 68Lower yields reported.[7]
Microwave Irradiation 7 - 15 minutes80 - 86Significantly higher yields in a fraction of the time.[7]
Conventional Heating N/A77Side products (triazoles, thiadiazoles) were formed.[9]
Microwave Irradiation 45-60 minutes82-96Thiazolidinone obtained as the only product.[9]

References

  • Pérez-García, L., et al. (n.d.). Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. Sciforum. Available at: [Link]

  • Mahmoodi, N., et al. (2018). Microwave-assisted one-pot three-component synthesis of thiazolidinones using KSF@Ni as an efficient heterogeneous catalyst. Taylor & Francis Online. Available at: [Link]

  • Saiz, C., et al. (2009). Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. PMC. Available at: [Link]

  • Dhongade, S. R., & Kenawade, S. A. (2018). AN EFFICIENT, GREENER MICROWAVE ASSISTED MULTI-COMPONENT ONE POT SYNTHESIS OF[2][9][24] THIADIAZIN-2-YL-THIAZOLIDIN-4-ONES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available at: [Link]

  • Bravo, A., et al. (2019). Microwave Assisted Three Component Reaction Conditions to Obtain New Thiazolidinones with Different Heterocyclic Skeletons. MDPI. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave Assisted One Pot Synthesis of 2,3-diaryl-1,3-thiazolidine-4-ones and Evaluation of their Antimicrobial Activity. JOCPR. Available at: [Link]

  • RSC, P., et al. (2024). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Microwave assisted synthesis of of quinolinyl thiazolidinones using Zeolite as an efficient and recyclable activation surface. Available at: [Link]

  • Singh, S., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Bolognese, A., et al. (2004). Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating. ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. Available at: [Link]

  • Sciforum. (n.d.). Highly efficient and chemoselective synthetic route to de thiazolidinones via a microwave assisted, three component reaction. Available at: [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Mushtaq, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Sciforum. (n.d.). Microwave assisted three component reaction conditions to obtain new thiazolidinones with different heterocyclic skeletons. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Available at: [Link]

  • Rishipathak, D. D., et al. (2019). Microwave assisted synthesis and pharmacological evaluation of few substituted 4- thiazolidinone derivatives. Semantic Scholar. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. Available at: [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Available at: [Link]

  • Kumar, D., et al. (2022). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. Available at: [Link]

  • Al-Jumaili, A. S. H. (2024). GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE. Iraqi Journal of Science. Available at: [Link]

  • Repositorio UC. (n.d.). Solvent Free Efficient Synthesis of New 4-thiazolidinones with Fructose Scaffold through a Microwave Assisted Cascade Multicomponent Reaction. Available at: [Link]

  • Chaker, A., et al. (2017). MICROWAVE IRRADIATION: NOVEL AND FACILE METHODS FOR THE SYNTHESIS OF NEW THIAZOLIDIN-4-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • de la Cruz, P., et al. (2024). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journals. Available at: [Link]

  • Request PDF. (n.d.). Microwave induced synthesis of 4-thiazolidinones as antimicrobial agents. Available at: [Link]

Sources

Optimization

Overcoming precipitation of 2-aryl thiazolidine-4-carboxylic acids in assays

Introduction Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the evaluation of 2-aryl thiazolidine-4-carboxylic acids (ATCAs) : compound precipitation during assay dilution.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the evaluation of 2-aryl thiazolidine-4-carboxylic acids (ATCAs) : compound precipitation during assay dilution.

ATCAs are valuable peptidomimetics and antioxidant scaffolds, but they present a "solubility paradox." While they contain a polar carboxylic acid and amine, the lipophilic 2-aryl substituent often drives rapid aggregation when introduced to aqueous buffers. This guide provides the diagnostic tools to detect this "silent killer" of assay data and the formulation strategies to resolve it.

Module 1: The Chemistry of the Crash

To solve the problem, you must understand the mechanism. Precipitation in ATCAs is rarely a random event; it is a deterministic failure of Kinetic Solubility .

The Mechanism: "The DMSO Shock"

Most researchers store ATCAs as high-concentration stocks (10–100 mM) in DMSO. When this stock is spiked into an aqueous buffer, three competing forces occur instantly:

  • Solvent Displacement: The DMSO sheath is stripped away by water.

  • Hydrophobic Collapse: The 2-aryl ring (highly lipophilic) seeks to minimize water contact, driving intermolecular

    
    -
    
    
    
    stacking.
  • Ionization Struggle: The carboxylic acid (pKa ~3-4) and the thiazolidine nitrogen (pKa ~6-7) attempt to solvate the molecule. If the assay pH is near the isoelectric point (pI), the net charge is zero (zwitterionic or neutral), resulting in minimum solubility.

If Hydrophobic Collapse > Ionization , the compound precipitates before it reaches the target protein.

Visualizing the Failure Mode

DMSO_Shock_Mechanism Stock DMSO Stock (Solvated Monomers) Dilution Rapid Dilution (Buffer Entry) Stock->Dilution 1:1000 Dilution Nucleation Nucleation Event (Aryl Stacking) Dilution->Nucleation Low Solubility Limit pH near pI Soluble Stable Solution (Kinetic Solubility) Dilution->Soluble Optimized Buffer (Surfactants/pH) Precipitate Amorphous/Crystalline Precipitate Nucleation->Precipitate Time > 10 mins

Figure 1: The "DMSO Shock" mechanism. Precipitation is a race between stable solvation and hydrophobic nucleation immediately following dilution.

Module 2: Diagnostic Workflows

Is it inhibition or precipitation? A common error is interpreting a drop in signal as "inhibition" when it is actually "light scattering" or "compound crash-out."

Protocol: Kinetic Solubility Assessment (Nephelometry/Absorbance)

Use this protocol before running your primary screen.

Principle: Measure the scattering of light caused by insoluble particles.[1] If a nephelometer is unavailable, a standard plate reader measuring Absorbance at 620nm (where the compound does not absorb) acts as a turbidity sensor.

Materials:

  • Clear 96-well microplate.

  • Assay Buffer (exact composition used in your screen).

  • Compound Stock (DMSO).[2][3][4]

Step-by-Step Procedure:

  • Prepare Buffer Plate: Dispense 198 µL of Assay Buffer into columns 1–10.

  • Spike Compound: Add 2 µL of ATCA stock to achieve concentrations ranging from 1 µM to 200 µM.

  • Shake: Orbital shake for 60 seconds (critical for mixing).

  • Incubate: Let stand for 90 minutes at room temperature (precipitation is time-dependent).

  • Read:

    • Method A (Nephelometry): Read Nephelometric Turbidity Units (NTU).[1]

    • Method B (UV-Vis): Read Absorbance at 620nm (or 650nm).

  • Analysis: Plot Concentration (X) vs. Signal (Y).

Interpretation:

  • Flat Line: Soluble.

  • Exponential/Linear Rise: Precipitation.[5] The inflection point is your Kinetic Solubility Limit .[6]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Variable Assay Data Turbidity Run Turbidity Assay (Protocol Above) Start->Turbidity IsTurbid Signal > Background? Turbidity->IsTurbid YesTurbid Precipitation Confirmed IsTurbid->YesTurbid Yes NoTurbid Compound is Soluble IsTurbid->NoTurbid No Check_pH Check Buffer pH vs. Compound pKa YesTurbid->Check_pH Check_Interference Check for PAINS/Redox (Aggregator behavior) NoTurbid->Check_Interference Add_Surf Add 0.01% Triton X-100 or Tween-20 Check_pH->Add_Surf pH is optimized

Figure 2: Decision matrix for diagnosing data variability linked to solubility.

Module 3: Formulation & Buffer Optimization

If your ATCA precipitates at relevant concentrations, modify the assay buffer. Do not change the compound structure yet.

pH Tuning (The Henderson-Hasselbalch Lever)

ATCAs are acidic. At low pH, they are protonated (neutral charge) and least soluble.

  • Recommendation: Shift assay pH to 7.4 or higher if the target protein tolerates it. This deprotonates the carboxylic acid (COO⁻), drastically increasing solubility.

  • Caution: Avoid pH < 5.5 unless absolutely necessary.

Non-Ionic Surfactants

Surfactants prevent the "nucleation" step of the crash.

  • Reagent: Tween-20 or Triton X-100.[3]

  • Concentration: 0.01% (v/v).

  • Why: This concentration is usually below the Critical Micelle Concentration (CMC) but sufficient to coat hydrophobic particles and prevent aggregation [1].

Cosolvent Engineering

Standard DMSO tolerance in assays is often cited as 1%, but this is a biological limit, not a chemical one.

  • Strategy: If the biological system allows, increase DMSO to 2% or add a secondary cosolvent like PEG-400 (1–5%) . PEG acts as a molecular spacer, reducing water structure around the hydrophobic aryl group.

Optimization Summary Table:

ParameterStandard ConditionOptimized for ATCAWhy?
pH 7.07.4 – 8.0 Ionizes carboxylic acid (COO⁻).
DMSO 0.1%1.0% - 2.0% Maintains solvation shell.
Surfactant None0.01% Tween-20 Prevents hydrophobic nucleation.
Ionic Strength 150 mM NaCl< 100 mM NaCl Reduces "salting out" effect.

Module 4: Frequently Asked Questions (FAQs)

Q1: My IC50 curve is bell-shaped or flat at high concentrations. Is this precipitation? A: Yes, this is a classic signature. As concentration increases, the compound crashes out, effectively lowering the free concentration available to bind the target. This artifact is often mistaken for the "Hook Effect." Verify with the Turbidity Protocol (Module 2).

Q2: Can I use Albumin (BSA/HSA) to fix solubility? A: Proceed with caution. While BSA (0.1%) acts as a "sink" to keep lipophilic compounds in solution, ATCAs bind albumin avidly. This reduces the free fraction of the drug, potentially shifting your IC50 to the right (making it appear less potent). If you add BSA, you must calculate the free fraction shift [2].

Q3: The solution is clear immediately after mixing but cloudy after 1 hour. Why? A: You are observing metastability . The compound was kinetically soluble initially (supersaturated) but thermodynamically unstable. This is why the incubation time in the Turbidity Protocol (Step 4) is critical. Always match your solubility test duration to your assay incubation time.

Q4: Does the specific aryl substituent matter? A: Absolutely. A phenyl group (unsubstituted) is moderately lipophilic. Adding halogens (Cl, Br) or longer alkyl chains to the 2-aryl ring significantly increases LogP and precipitation risk. Conversely, adding polar groups (-OH, -NH2) to the aryl ring improves solubility but may alter biological activity [3].

References

  • Assay Guidance Manual (NIH/NCATS).

    • Source:

  • Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Plasma Protein Binding and Solubility). Context: Discusses the "sink" effect of BSA in assays.
  • Guzman, J. D. (2014).2-Aryl thiazolidine-4-carboxylic acid derivatives: A review of their synthesis and biological activity.

    • Source: (General chemical context for ATCA behavior).

  • BenchChem Technical Support.Kinetic Solubility Assays Protocol.

    • Source: (General nephelometry workflows).

Sources

Troubleshooting

Thiazolidine Optimization Hub: Technical Support Guide

Subject: Optimization of pH parameters for Thiazolidine Exchange and Dynamic Combinatorial Chemistry (DCC) To: Research & Development Team From: Senior Application Scientist, Dynamic Chemistry Division Core Directive: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of pH parameters for Thiazolidine Exchange and Dynamic Combinatorial Chemistry (DCC) To: Research & Development Team From: Senior Application Scientist, Dynamic Chemistry Division

Core Directive: The "pH Switch" Concept

Welcome to the optimization center. If you are struggling with thiazolidine exchange, the issue is almost invariably a misunderstanding of the "pH Switch" .

Thiazolidine chemistry presents a dichotomy:

  • Dynamic Exchange (Shuffling): Requires Acidic pH (4.0–5.0) .

  • Product Stability (Locking): Requires Neutral/Physiological pH (7.0–7.4) .

Many researchers fail because they attempt to perform dynamic exchange at pH 7 (where the reaction is kinetically "frozen") or attempt to isolate stable products at pH 4 (where hydrolysis competes with formation).

The Mechanism: Why pH Dictates the Pathway

To troubleshoot effectively, you must visualize the protonation states driving the equilibrium.

The Kinetic/Thermodynamic Trade-off
  • At pH 4.0 (The Exchange Zone): The ring-opening reaction is acid-catalyzed. The thiazolidine ring opens to the iminium/hemithioacetal intermediate, allowing the aldehyde to detach and be replaced by a different aldehyde (exchange). This is essential for thermodynamic equilibration.

  • At pH 7.4 (The Locking Zone): The ring-opening pathway is inhibited due to the lack of protons. The reaction becomes kinetically trapped. If you form a thiazolidine here, it stays formed.[1]

Mechanism Diagram

The following diagram illustrates the acid-catalyzed ring opening that enables exchange.

ThiazolidineMechanism Substrates Substrates (R-CHO + Cysteine) Intermediate Hemithioacetal (Intermediate) Substrates->Intermediate Nucleophilic Attack (Fast at pH 4-7) Intermediate->Substrates Reversible Thiazolidine Thiazolidine Ring (Closed Product) Intermediate->Thiazolidine Cyclization - H2O Thiazolidine->Intermediate Ring Opening (Requires H+ / Acid Catalysis) NoteLowPH pH 4.0: High [H+] drives Ring Opening. Exchange is ACTIVE. NoteLowPH->Thiazolidine NoteHighPH pH 7.0+: Low [H+] inhibits Opening. Exchange is LOCKED. NoteHighPH->Thiazolidine

Figure 1: The acid-dependence of the thiazolidine ring opening. Note that while formation can occur at neutral pH, the reversibility required for exchange is dependent on protonation.

Troubleshooting Guide (Q&A Format)

Scenario A: "My Dynamic Library isn't exchanging. I see only the kinetic products."

Diagnosis: Your pH is likely too high. At pH 7, thiazolidine formation is often faster than hydrolysis. Once the ring closes, it effectively "dies" and leaves the equilibrium pool. You are running a kinetic synthesis, not a dynamic exchange.

The Fix:

  • Buffer: Switch to 0.1 M Acetate or Citrate Buffer at pH 4.0 .

  • Catalyst: Ensure you are using an acidic catalyst if the reaction is sluggish. Aniline is less common here than in hydrazone chemistry; simple Brønsted acid catalysis (pH 4) is usually sufficient.

  • Temperature: Increase to 37°C or 50°C to overcome the activation energy for ring opening.

Scenario B: "My product yield is low, or it degrades during purification."

Diagnosis: You are processing under acidic conditions. Thiazolidines are acid-labile. If you purify using 0.1% TFA (pH ~2) in your HPLC mobile phase, you are actively hydrolyzing your product back to the aldehyde and cysteine.

The Fix:

  • Quenching: Before analysis/purification, raise the pH to 7.0–8.0 using Phosphate buffer or Triethylamine (TEA). This "locks" the library.

  • LC-MS Conditions: Use Ammonium Acetate (pH 6.5) or Ammonium Bicarbonate (pH 8.0) mobile phases instead of Formic Acid/TFA.

Scenario C: "I am seeing disulfide dimers instead of thiazolidines."

Diagnosis: Oxidation of the thiolate. At pH > 6, the cysteine thiol (


) deprotonates to thiolate (

), which is a potent nucleophile but also highly susceptible to oxidation into disulfides (

).

The Fix:

  • Degassing: rigorously degas buffers with Argon/Nitrogen.

  • TCEP: Add TCEP (Tris(2-carboxyethyl)phosphine). unlike DTT, TCEP is stable in acidic conditions and does not react with aldehydes (unlike some other reducing agents).

  • Optimization: Work at pH 4.0–5.0 where the thiol is less prone to oxidation than at pH 7+.

Experimental Workflow: The "Equilibrate & Lock" Protocol

Do not use a single pH for the entire workflow. Use a two-stage approach.

Workflow Diagram

Workflow Start Start: Mix Aldehydes + Cysteines Stage1 Stage 1: Equilibration Buffer: Acetate pH 4.0 Time: 24-48h Temp: 25-37°C Start->Stage1 Check Equilibrium Reached? Stage1->Check Check->Stage1 No (Distribution changing) Stage2 Stage 2: Locking Adjust to pH 7.5 (Phosphate/TEA) Stops Exchange Check->Stage2 Yes (Stable distribution) Analysis Analysis/Screening (LC-MS / Bioassay) Stage2->Analysis

Figure 2: The standard "Equilibrate & Lock" workflow for generating thermodynamic thiazolidine libraries.

Step-by-Step Protocol
StepActionCritical ParameterWhy?
1 Preparation Dissolve Cysteine/Aldehyde components in 0.1 M Acetate Buffer (pH 4.0) .pH 4.0
2 Equilibration Stir at Room Temp or 37°C for 24–48 hours.Time
3 Monitoring Take aliquots. IMMEDIATELY dilute into pH 7.5 buffer before injecting into LC-MS.pH Jump
4 Locking Once equilibrium is confirmed, adjust bulk solution to pH 7.0–7.5 using NaOH or Phosphate buffer.pH > 7
5 Isolation Perform biological screening or isolation at neutral pH.Stability

Quantitative Data: pH vs. Stability

The following table summarizes the half-life (


) trends of thiazolidine hydrolysis (ring opening) based on literature consensus.
pH ConditionState of ReactionEstimated Stability (

)
Application
pH 2.0 Rapid HydrolysisMinutes to HoursDeprotection (if Thiazolidine is a protecting group)
pH 4.0 Dynamic Exchange Hours (Reversible)DCC / Library Generation
pH 6.0 Slow ExchangeDaysTransition Zone
pH 7.4 Locked / Stable Weeks/MonthsBiological Screening / Final Product
pH 9.0 Highly StableIndefiniteStorage (Risk of oxidation)

Note: Reaction rates vary significantly based on the steric hindrance and electronic nature of the aldehyde substituent.

References

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combin

    • Source: Organic Letters (2009)
    • Context: Establishes pH 4.0 as the standard for thermodynamic exchange and pH 7 for locking.
  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction

    • Source: Chemical Science (2018)

    • Context: Demonstrates that for formation (not exchange), pH 7.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids

    • Source: Journal of the American Society of Brewing Chemists (2019)
    • Context: Provides quantitative data on the degradation of thiazolidines
  • Dynamic Covalent Chemistry (DCC) in Drug Discovery

    • Source: Journal of Medicinal Chemistry (2016)
    • Context: General review of DCC methodologies including thiazolidine exchange.

Sources

Optimization

Purification techniques for 2,2-Dimethyl thiazolidine hydrochloride

Technical Support Center: Purification & Handling of 2,2-Dimethylthiazolidine Hydrochloride Compound: 2,2-Dimethylthiazolidine Hydrochloride[1][2][3][4][5][6][7][8] CAS (HCl Salt): 822-44-6[1][2][3] CAS (Free Base): 1935...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 2,2-Dimethylthiazolidine Hydrochloride

  • Compound: 2,2-Dimethylthiazolidine Hydrochloride[1][2][3][4][5][6][7][8]

  • CAS (HCl Salt): 822-44-6[1][2][3]

  • CAS (Free Base): 19351-18-9[1][2][3][9]

  • Molecular Formula: C

    
    H
    
    
    
    NS
    
    
    HCl[2]
  • Molecular Weight: 153.67 g/mol (HCl salt)[2]

Part 1: Critical Quality Attributes & Initial Assessment

Before initiating purification, verify the state of your crude material.[2][3] This compound exhibits polymorphism , which frequently leads to confusion regarding its physical state (oily vs. solid) and melting point.[2][3]

AttributeSpecification / ObservationTechnical Note
Appearance White crystalline solid (hygroscopic)May appear as a sticky gum or oil if solvent/moisture is present or if the wrong polymorph is dominant.[2]
Melting Point ~91–101°C (Polymorph dependent)Literature reports multiple forms (

) with MPs of 91.2°C, 93.3°C, and 101.4°C [1].[2][3]
Solubility Soluble in water, ethanol, methanol.[3]Insoluble in non-polar solvents (hexane, diethyl ether).[3]
Stability Hydrolysis Prone Unstable in aqueous acid or excess moisture; hydrolyzes back to cysteamine and acetone.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My product remains a sticky oil or gum and will not crystallize. What is wrong?

Diagnosis: This is likely due to residual solvent entrapment or polymorphic transition .

  • Mechanism: 2,2-Dimethylthiazolidine HCl exists in multiple polymorphic forms with transition temperatures near room temperature (e.g., transitions at ~29°C and ~61°C) [1].[2][3] Rapid cooling or residual solvent (ethanol/acetone) can trap the compound in a meta-stable, amorphous, or oily state.[2][3]

  • Corrective Action:

    • Trituration: Add dry diethyl ether or hexane to the oil and scratch the flask walls vigorously with a glass rod. This provides nucleation sites.

    • Seed Crystals: If available, add a seed crystal of the pure HCl salt.

    • Drying: Ensure the oil is dried under high vacuum (<1 mmHg) for 12+ hours to remove acetone (a byproduct of hydrolysis) which acts as a plasticizer.[2]

Q2: I smell a "sulfur" or "rotten egg" odor during recrystallization. Is this normal?

Diagnosis: No. This indicates hydrolysis is occurring.

  • Mechanism: The thiazolidine ring is a cyclic aminal/Schiff base derivative. In the presence of water (especially under acidic conditions or heat), it exists in equilibrium with its precursors: Cysteamine and Acetone .[2][3] Cysteamine oxidizes to disulfides or releases sulfurous byproducts.

  • Corrective Action:

    • Strictly Anhydrous: Use absolute ethanol and anhydrous diethyl ether for recrystallization.

    • Avoid Aqueous Acid: Do not use dilute aqueous HCl for salt formation. Use HCl gas in dry ether or acetyl chloride in methanol (which generates anhydrous HCl in situ).[2]

Q3: My yield is significantly lower than expected after recrystallization from ethanol.

Diagnosis: The compound is too soluble in ethanol.

  • Mechanism: As a small amine hydrochloride, the lattice energy is easily overcome by polar protic solvents.[2][3]

  • Corrective Action: Use a solvent-antisolvent system.[2]

    • Dissolve the crude solid in the minimum volume of hot absolute ethanol.

    • Allow it to cool to room temperature.[6]

    • Slowly add anhydrous diethyl ether (antisolvent) until persistent turbidity is observed.[2]

    • Cool at 4°C. Do not freeze rapidly to -20°C immediately, as this traps impurities.[2][3]

Part 3: Standardized Purification Protocol

Method: Displacement Recrystallization (Ethanol/Ether System) [2]

Reagents:

  • Crude 2,2-Dimethylthiazolidine HCl[2][3]

  • Absolute Ethanol (Anhydrous)[2][3]

  • Diethyl Ether (Anhydrous, BHT-stabilized)[2][3]

  • Nitrogen/Argon atmosphere (Recommended)[2]

Step-by-Step Workflow:

  • Dissolution: Place 10 g of crude material in a round-bottom flask. Add absolute ethanol (approx. 3-5 mL per gram) and heat gently (40-50°C) until fully dissolved. Do not boil excessively to prevent ring opening.

  • Filtration (Optional): If insoluble particles (dust/polymers) are visible, filter rapidly through a sintered glass funnel while warm.[2]

  • Precipitation: Remove from heat. While stirring, add anhydrous diethyl ether dropwise.

    • Visual Cue: Stop adding ether when the solution turns slightly cloudy and the cloudiness does not disappear instantly.[2]

  • Crystallization:

    • Let the flask sit undisturbed at room temperature for 30 minutes.

    • Transfer to a refrigerator (4°C) for 2-4 hours.

    • Note: If oiling out occurs, reheat to redissolve and add less ether, or add a seed crystal.[2][3]

  • Isolation: Filter the white crystals under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake with 2x volumes of cold (0°C) anhydrous ether.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    or KOH pellets for 24 hours.

Part 4: Stability & Degradation Mechanism (Visualization)

The following diagram illustrates the critical hydrolysis pathway that researchers must avoid. The reaction is reversible; excess water drives the equilibrium to the right (decomposition).[2][3]

G cluster_conditions Stability Factors Thiazolidine 2,2-Dimethylthiazolidine (Intact Ring) Intermediate Open Chain Imine/Hemiaminal Thiazolidine->Intermediate + H2O / H+ Intermediate->Thiazolidine - H2O (Dehydration) Products Cysteamine + Acetone (Hydrolysis Products) Intermediate->Products Hydrolysis Products->Intermediate Condensation Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Thiazolidine Favors Aqueous Acid / Heat Aqueous Acid / Heat Aqueous Acid / Heat->Products Favors

Caption: Hydrolytic instability of the thiazolidine ring. In the presence of water and acid, the equilibrium shifts toward the starting materials (Cysteamine and Acetone), leading to sample degradation.[2][3]

References

  • Mimura, T., Kohama, Y., Kuwahara, S., Yamamoto, K., & Fujimoto, S. (1988).[2][3][10] Platelet Anti-aggregant Activity of 2,2-Dimethylthiazolidine Hydrochloride and 2-(4-Hydroxy-3-methoxyphenyl)thiazolidine. Chemical and Pharmaceutical Bulletin, 36(3), 1110–1116.[2][3] [Link]

  • Nagao, Y., & Fujita, E. (1982).[2][3] Chiral 1,3-thiazolidine-2-thiones: Synthesis and applications. Heterocycles, 17, 537.[2][3] (General reference for thiazolidine synthesis conditions).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2-Dimethylthiazolidine

Welcome to the technical support center for the synthesis of 2,2-dimethylthiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-dimethylthiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic protocols.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the synthesis of 2,2-dimethylthiazolidine, which is typically prepared via the condensation of a cysteine derivative (like penicillamine) or cysteamine with acetone.[1][2]

Problem 1: Low or No Product Yield

A diminished or absent yield of 2,2-dimethylthiazolidine is a frequent and frustrating issue. The underlying causes can often be traced back to reactant quality, reaction conditions, or inefficient workup.

Potential Cause Explanation & Recommended Solutions
Poor Quality of Cysteamine or Penicillamine The thiol group in cysteamine and penicillamine is highly susceptible to oxidation, leading to the formation of disulfide byproducts. This depletes the starting material available for the desired cyclization reaction. Solution: Use fresh, high-purity starting materials. If the purity is questionable, consider purification before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
Inefficient Water Removal The condensation reaction to form the thiazolidine ring is a reversible equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will shift back towards the starting materials, reducing the product yield. Solution: Employ azeotropic dehydration. A common method is to use a Dean-Stark apparatus with a suitable solvent like cyclohexane to continuously remove water as it is formed.[3]
Incorrect pH of the Reaction Mixture The reaction is sensitive to pH. A neutral to slightly basic pH is often optimal to facilitate both the nucleophilic attack of the amine and the subsequent cyclization.[3] Highly acidic or basic conditions can lead to side reactions. Solution: Carefully adjust the pH of the reaction mixture to neutral using a suitable base, such as sodium hydroxide solution, before heating.[3]
Suboptimal Reaction Temperature or Time Insufficient heating may result in a slow reaction rate and incomplete conversion. Conversely, excessive heat or prolonged reaction times can lead to product degradation or the formation of byproducts. Solution: The optimal temperature is often the reflux temperature of the azeotropic solvent (e.g., 81°C for cyclohexane).[3] Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which is often around 10 hours.[3]
Loss of Product During Workup 2,2-Dimethylthiazolidine is a relatively volatile liquid.[4] Significant loss can occur during solvent removal under reduced pressure if not performed carefully. Solution: Use a rotary evaporator with controlled temperature and pressure. It is advisable to use a cold trap to recover any volatilized product.
Problem 2: Presence of Significant Impurities in the Final Product

Even with a reasonable yield, the purity of the final product can be compromised by various side reactions.

Impurity Probable Cause & Identification Prevention & Removal
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions (see Problem 1). Identified by TLC, GC-MS, or NMR spectroscopy.Optimize reaction conditions (time, temperature, water removal). Purification via distillation or column chromatography can remove unreacted starting materials.
Disulfide Byproducts Oxidation of the thiol-containing starting material. Often appears as a white solid.Use high-purity starting materials and an inert atmosphere. Can be removed by filtration if it precipitates, or by column chromatography.
Hydrolysis Product (Ring-Opened Adduct) The thiazolidine ring can undergo hydrolysis, especially in the presence of water and acid or base, to revert to the starting materials or form an intermediate iminium ion.[5][6] This is more of a concern during workup or storage.Ensure anhydrous conditions during the reaction and workup. Store the final product in a dry, cool environment. The hydrolysis is pH-dependent, with increased rates at acidic pH.[6][7]
Problem 3: Racemization of Chiral Centers

When using chiral starting materials like D- or L-penicillamine, racemization at the C4 position can be a concern, leading to a mixture of diastereomers.

Potential Cause Explanation & Recommended Solutions
Harsh Reaction Conditions Elevated temperatures and prolonged exposure to acidic or basic conditions can promote racemization.[8][9][10] The mechanism can involve keto-enol tautomerization, which is facilitated under these conditions.[8][9]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2,2-dimethylthiazolidine.

Q1: What is the general mechanism for the formation of 2,2-dimethylthiazolidine?

A1: The synthesis of 2,2-dimethylthiazolidine from a primary amine with a thiol group (like cysteamine or penicillamine) and acetone proceeds through a two-step mechanism. First, the primary amine undergoes a nucleophilic addition to the carbonyl carbon of acetone, followed by dehydration to form an imine intermediate. Then, the thiol group performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered thiazolidine ring.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the appearance of the product spot. A suitable solvent system should be chosen to achieve good separation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: What are the recommended purification techniques for 2,2-dimethylthiazolidine?

A3: The most common and effective method for purifying 2,2-dimethylthiazolidine is fractional distillation under reduced pressure.[3] This is particularly useful for removing less volatile impurities. For smaller scale reactions or to remove impurities with similar boiling points, column chromatography on silica gel can be employed.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Acetone is flammable and should be handled in a well-ventilated fume hood away from ignition sources. Cysteamine and its derivatives can have a strong, unpleasant odor. Therefore, it is crucial to work in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Q5: Can other ketones be used instead of acetone?

A5: Yes, other ketones and even aldehydes can be used to synthesize different 2-substituted thiazolidines.[1] The reactivity of the carbonyl compound and the steric hindrance around it will influence the reaction rate and yield. The use of a non-symmetric ketone can result in the formation of a new chiral center at the C2 position, leading to a mixture of diastereomers.[1]

III. Visualizing the Reaction and Potential Pitfalls

To better understand the synthetic process, the following diagrams illustrate the reaction pathway and common side reactions.

Synthesis of 2,2-Dimethylthiazolidine start Cysteamine + Acetone imine Imine Intermediate start->imine Condensation (-H2O) disulfide Disulfide Byproduct start->disulfide Oxidation product 2,2-Dimethylthiazolidine imine->product Intramolecular Cyclization hydrolysis Ring-Opened Product product->hydrolysis Hydrolysis (+H2O)

Caption: Reaction scheme for 2,2-dimethylthiazolidine synthesis and side products.

Troubleshooting Workflow start Low Yield or Impure Product check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Verify Reaction Conditions (pH, Temp, H2O Removal) start->check_conditions check_workup Optimize Workup & Purification start->check_workup solution1 Use Fresh Reactants/ Inert Atmosphere check_reactants->solution1 solution2 Adjust pH, Use Dean-Stark, Monitor with TLC check_conditions->solution2 solution3 Careful Distillation/ Column Chromatography check_workup->solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • An infrared study of the hydrolysis of a thiazolidine. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Rapid Racemization in Thiazolidinediones: A Quantum Chemical Study†. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Rapid Racemization in Thiazolidinediones: A Quantum Chemical Study. (2004, April 6). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Preparation method of 2,2-dimethyl thiazolidine. (n.d.). Google Patents.
  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Stereochemistry of New 1,3-Thiazolidine Systems Based on 2-Amino-2-(mercaptomethyl)propane-1,3-diol: 4,4-Bis(hydroxymethyl)-1,3-thiazolidines and c-5-Hydroxymethyl-3-oxa-7-thia-r-1-azabicyclo[3.3.0]octanes. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A case study of 2,2-dimethylthiazolidine as locked cis proline amide bond: synthesis, NMR and molecular modeling studies of a δ-conotoxin EVIA peptide.... (2004, August 5). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. (n.d.). ElectronicsAndBooks. Retrieved February 19, 2026, from [Link]

  • Optically active salt of protected D-penicillamine and L-lysine. (n.d.). Google Patents.
  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021, January 5). ResearchGate. Retrieved February 19, 2026, from [Link]

  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature[11]. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 2,2-Dimethyl Thiazolidine

[1] Executive Technical Summary 2,2-Dimethyl thiazolidine is a saturated 5-membered heterocycle containing sulfur and nitrogen.[1][2] Unlike unsubstituted thiazolidines, the gem-dimethyl group at the C2 position introduc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Summary

2,2-Dimethyl thiazolidine is a saturated 5-membered heterocycle containing sulfur and nitrogen.[1][2] Unlike unsubstituted thiazolidines, the gem-dimethyl group at the C2 position introduces specific steric and electronic effects that influence its stability profile. While generally more stable than its aldehyde-derived counterparts, it remains susceptible to acid-catalyzed hydrolysis (ring opening) and S-oxidation .

This guide provides a self-validating storage protocol designed to arrest these specific degradation pathways.

Physicochemical Profile
ParameterDataRelevance to Storage
CAS Number 19351-18-9Identity verification.
Physical State Colorless to pale yellow liquidColor change indicates oxidation.[1]
Boiling Point ~61 °C (at 15 mmHg)Volatile; requires tight sealing.[1]
Key Sensitivity Acidic pH , Oxygen, MoistureDrives hydrolysis and oxidation.[1][3]
Degradation Products Acetone, Cysteamine, SulfoxidesContaminants that interfere with assays.[1]

Critical Storage Protocols (The "Why" and "How")

To prevent degradation, you must control three thermodynamic variables: Protonation State (pH) , Redox Potential (Oxygen) , and Entropy (Temperature/Volatility) .[1]

Protocol A: The "Inert & Cold" Standard (Recommended)

For storage periods > 1 week.

  • Container Selection: Use amber glass vials with Teflon-lined screw caps.

    • Why: Amber glass blocks UV light (preventing photo-oxidation).[1] Teflon (PTFE) is chemically inert and prevents leaching of plasticizers which can catalyze decomposition.

  • Atmosphere Control: Overlay the liquid with dry Argon or Nitrogen gas before sealing.[1]

    • Why: Oxygen attacks the sulfur atom, leading to S-oxides.[1] Argon is heavier than air and provides a more effective blanket than Nitrogen.[1]

  • Temperature: Store at 2°C to 8°C .

    • Why: Reduces the kinetic rate of hydrolysis and minimizes the evaporation of the volatile liquid.

  • Desiccation: Store the vial inside a secondary container (desiccator) with anhydrous calcium chloride or silica gel.

    • Why: Thiazolidines are hygroscopic.[1] Absorbed water shifts the equilibrium toward ring-opening hydrolysis.

Protocol B: Handling & Usage
  • Avoid Acidic Solvents: Do not dissolve 2,2-dimethyl thiazolidine in acidic buffers (pH < 6.[1]0) or protic solvents (like alcohols) for long durations.[1]

    • Mechanism:[1] Acid protonates the Nitrogen (N3), creating a better leaving group and facilitating the nucleophilic attack of water at C2, causing the ring to open and release acetone.

  • Preferred Solvents: Anhydrous Dichloromethane (DCM), THF, or Toluene.[1]

Degradation Mechanisms & Visualization

Understanding how the molecule breaks down allows you to predict and prevent it.[1]

Pathway 1: Acid-Catalyzed Hydrolysis (Ring Opening)

This is the primary instability mode.[1] In the presence of acid and water, the ring opens to yield Acetone and 2-Aminoethanethiol (Cysteamine) .

  • Sensory Check: If your sample smells strongly of acetone/solvent, hydrolysis has occurred.[1]

Pathway 2: S-Oxidation

Exposure to air oxidizes the sulfur atom to a sulfoxide (


) or sulfone (

).[1] Unlike other thiazolidines, 2,2-dimethyl thiazolidine cannot form an aromatic thiazole ring without breaking a C-C bond (due to the gem-dimethyl groups blocking aromatization).

DegradationPathways Substrate 2,2-Dimethyl Thiazolidine Intermediate Protonated Intermediate (N-H+) Substrate->Intermediate + H+ (Acid) Sulfoxide Thiazolidine S-Oxide Substrate->Sulfoxide + O2 (Air) (Oxidation) Acetone Acetone (Volatile) Intermediate->Acetone + H2O (Hydrolysis) Cysteamine 2-Aminoethanethiol (Thiol) Intermediate->Cysteamine + H2O

Figure 1: Primary degradation pathways. Acidic moisture leads to ring cleavage (Red), while air exposure leads to S-oxidation (Yellow).[1]

Troubleshooting Guide (FAQ)

Q1: My sample has turned from colorless to yellow/orange. Is it still usable?

  • Diagnosis: This indicates Oxidation .[3][4] The formation of polysulfides or N-oxide impurities often results in yellowing.[1]

  • Action: Check purity via GC-MS or NMR. If purity is >95%, you may purify via vacuum distillation. If <90%, discard.[1]

  • Prevention: Ensure tight Argon overlay and amber glass storage.[1]

Q2: I detect a solvent-like odor distinct from the original compound.

  • Diagnosis: This is likely Hydrolysis . The "solvent" smell is Acetone, which is released when the ring opens.

  • Action: The sample is compromised. The presence of free thiols (cysteamine) will interfere with many reactions (e.g., poisoning metal catalysts or reacting with electrophiles).[1]

  • Prevention: Eliminate moisture.[1] Ensure the sample was not stored in an acidic environment.[1]

Q3: Can I store this compound in DMSO?

  • Answer: Use with Caution. DMSO is hygroscopic and can absorb water from the air, promoting hydrolysis over time.[1] Furthermore, DMSO can act as a mild oxidant under certain conditions.[1]

  • Recommendation: Store as a neat liquid. If a stock solution is necessary, use anhydrous DMF or Acetonitrile and store at -20°C.

Q4: Why does the protocol forbid acidic buffers?

  • Technical Insight: The stability of the thiazolidine ring is pH-dependent.[1][5][6][7] At neutral or basic pH, the ring is thermodynamically stable. At pH < 5, the equilibrium shifts toward the open-chain aminothiol and ketone.

  • Reference: This pH-dependent equilibrium is a classic feature of thiazolidine chemistry [1].

Quality Control & Validation

Before using a stored batch for critical experiments, perform this rapid validation:

Method A: 1H-NMR Validation
  • Solvent: CDCl3 (Neutralized with basic alumina to remove acid traces).[1]

  • Diagnostic Signal: Look for the gem-dimethyl singlet at approximately δ 1.4 - 1.5 ppm .[1]

  • Failure Mode:

    • Appearance of a sharp singlet at δ 2.17 ppm indicates Acetone (Hydrolysis).[1]

    • Shift or broadening of ring protons indicates oxidation.[1]

Method B: Solubility Test
  • Procedure: Dissolve 10 µL of the compound in 1 mL of water.

  • Observation: It should be soluble.[1] If the solution becomes cloudy or precipitates solids over time, it suggests polymerization or significant degradation.

References

  • Pesek, J. J., & Frost, J. H. (1975). Nuclear magnetic resonance study of the ring-chain tautomerism of thiazolidines. Journal of Magnetic Resonance. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,2-Dimethylthiazolidine. Retrieved October 26, 2023. Link

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society.[5] (Foundational chemistry on thiazolidine ring stability). Link

Sources

Troubleshooting

Technical Support Center: Scaling Up 2,2-Dimethyl Thiazolidine Hydrochloride Production

Status: Active Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Scale-Up Optimization, Impurity Control, and Safety Protocols Audience: Process Chemists, chemical Engineers, and R&D Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Scale-Up Optimization, Impurity Control, and Safety Protocols Audience: Process Chemists, chemical Engineers, and R&D Scientists

Executive Summary

The synthesis of 2,2-Dimethyl thiazolidine hydrochloride (CAS: 19351-18-9) is a classic condensation reaction between cysteamine hydrochloride and acetone . While straightforward on a milligram scale, multi-kilogram production introduces critical challenges regarding equilibrium management (water removal) , exotherm control , and hygroscopic solid handling .

This guide addresses these specific scale-up bottlenecks using a "Problem-Solution" framework, supported by mechanistic insights and industrial best practices.

Module 1: Reaction Kinetics & Equilibrium (The "Incomplete Conversion" Issue)

User Query: "Our HPLC shows the reaction stalling at ~85% conversion despite adding excess acetone. Increasing reaction time doesn't help. How do we push this to completion?"

Root Cause: The formation of the thiazolidine ring is a reversible condensation reaction. It generates water as a byproduct. In a closed system (or simple reflux), water accumulates, establishing an equilibrium that prevents 100% conversion.



Technical Solution: Azeotropic Dehydration To drive the reaction to the right (Le Chatelier's principle), you must continuously remove water. Simple reflux is insufficient because acetone (bp 56°C) does not form a convenient azeotrope with water that separates easily in a phase splitter without losing significant reactant.

Protocol: Cyclohexane-Assisted Dean-Stark Method

  • Solvent System: Switch from neat acetone to a Cyclohexane/Acetone system. Cyclohexane forms a ternary azeotrope with water and acetone, or a binary azeotrope with water, allowing water separation.

  • Setup: Equip the reactor with a Dean-Stark trap (or industrial decanter).

  • Stoichiometry: Use 1.0 eq Cysteamine HCl and 2.0–3.0 eq Acetone.

  • Process:

    • Suspend Cysteamine HCl in Cyclohexane.

    • Add Acetone.[1][2][3]

    • Heat to reflux (~70-80°C).

    • Continuously drain the aqueous layer from the trap.

    • Endpoint: Reaction is complete when water collection ceases.

Mechanistic Visualization:

ReactionMechanism Start Cysteamine HCl (Nucleophile) Intermediate Hemithioacetal Intermediate Start->Intermediate Nucleophilic Attack (Thiol group) Acetone Acetone (Electrophile) Acetone->Intermediate Water H2O (Byproduct) Intermediate->Water Elimination Product 2,2-Dimethyl thiazolidine HCl Intermediate->Product Cyclization (Amine attack) Product->Intermediate Hydrolysis (If wet)

Figure 1: Reaction mechanism highlighting the critical water elimination step. Reversibility (red dashed line) occurs if water is not removed.

Module 2: Thermal Management (The "Runaway" Issue)

User Query: "We observed a rapid temperature spike of 15°C upon adding acetone to the cysteamine solution. Is this normal?"

Root Cause: The condensation reaction is exothermic . On a small scale, passive air cooling dissipates this heat. On a large scale, the surface-area-to-volume ratio decreases, leading to heat accumulation that can trigger solvent boiling or side reactions (dimerization to cystamine).

Technical Solution: Dose-Controlled Addition Never dump all reactants together at scale.

Protocol:

  • Charge: Load Cysteamine HCl and Cyclohexane (solvent) into the reactor.

  • Cool: Bring the jacket temperature to 10–15°C.

  • Dose: Add Acetone via a dropping funnel or metering pump over 30–60 minutes .

  • Monitor: Ensure internal temperature does not exceed 30°C during addition.

  • Ramp: Only after addition is complete should you ramp the temperature to reflux for the azeotropic step.

Heat Generation Data (Estimated):

ParameterValueImpact on Scale-Up
Reaction Enthalpy (

)
~ -20 to -30 kJ/molModerate exotherm; manageable with active cooling.
Acetone Boiling Point 56°CLow ceiling; risk of solvent boil-over if uncontrolled.
Critical Temp Limit > 40°C (during mixing)Promotes impurity formation (oxidative dimerization).
Module 3: Work-up & Purification (The "Sticky Solid" Issue)

User Query: "Our final product is a sticky, hygroscopic gum instead of a white powder. It's difficult to filter. What went wrong?"

Root Cause:

  • Residual Water: The HCl salt is extremely hygroscopic. Even trace moisture turns it into a gum.

  • Occluded Solvent: Rapid precipitation traps solvent/impurities inside the crystal lattice.

  • Impurity Profile: Presence of unreacted cysteamine or cystamine (disulfide dimer).

Technical Solution: Anhydrous Crystallization Avoid aqueous workups entirely. The product hydrolyzes in water.

Protocol:

  • Concentration: After reaction completion, distill off the Cyclohexane/Acetone mixture under reduced pressure until a thick slurry/residue remains.

  • Solvent Swap: Add Anhydrous Isopropanol (IPA) or Ethanol .

  • Crystallization:

    • Heat to dissolve the residue (60°C).

    • Cool slowly to 0–5°C over 4 hours.

    • Optional: Add a non-polar anti-solvent like Diethyl Ether or MTBE to force precipitation if yield is low (Ratio 1:3 Alcohol:Ether).

  • Filtration: Filter under nitrogen atmosphere (to prevent moisture absorption).

  • Drying: Vacuum dry at 40°C. Do not exceed 60°C as the HCl salt can sublime or degrade.

Process Flow Diagram:

ProcessFlow Reactor Reactor: Cysteamine HCl + Cyclohexane Addition Controlled Addition: Acetone Reactor->Addition Reflux Reflux w/ Dean-Stark (Water Removal) Addition->Reflux Distillation Vacuum Distillation (Remove Solvent) Reflux->Distillation Crystallization Crystallization (IPA/MTBE) Distillation->Crystallization Filtration Filtration & Drying (Vacuum, <40°C) Crystallization->Filtration

Figure 2: Optimized workflow for anhydrous production of 2,2-Dimethyl thiazolidine HCl.

Module 4: Impurity Troubleshooting

User Query: "We are seeing an unknown impurity at RRT 0.85 in our HPLC. What is it?"

Impurity Matrix:

ImpurityOriginDetectionRemediation
Cystamine (Dimer) Oxidation of cysteamine (air exposure).HPLC / LC-MS (M+ = 152)Purge reactor with Nitrogen. Use high-quality starting material.
Cysteamine (Starting Material) Incomplete reaction; wet solvent.HPLC (Polar)Ensure effective water removal (Dean-Stark). Increase reaction time.
Open-Chain Hemithioacetal Hydrolysis of product during analysis or workup.LC-MS (Unstable)Critical: Ensure HPLC diluent is non-aqueous (e.g., Acetonitrile) or neutral pH. Acidic aqueous mobile phases can hydrolyze the ring on the column.

Analytical Note: 2,2-Dimethyl thiazolidine is acid-labile in aqueous solution. If your HPLC method uses an acidic aqueous mobile phase (e.g., 0.1% TFA in Water), you might be degrading the compound during analysis, leading to false "low purity" results.

  • Recommendation: Use a neutral pH buffer or maximize organic ratio in the mobile phase.

References
  • Reaction Mechanism & Synthesis

    • Preparation method of 2,2-dimethyl thiazolidine.[4][5][6] (Patent CN104910128A). Describes the use of cyclohexane for azeotropic dehydration to improve yield and purity.

  • Cysteamine Properties & Handling

    • Cysteamine Hydrochloride - PubChem.[7] National Center for Biotechnology Information.

  • Thiazolidine Stability

    • Hydrolysis of Thiazolidines. Journal of the American Chemical Society. Thiazolidine rings are susceptible to hydrolytic ring opening under acidic aqueous conditions.
    • [J. Am. Chem. Soc.[8] - Thiazolidine Hydrolysis]([Link]) (General mechanistic grounding).

  • Scale-Up Safety

    • Acetone Safety Data Sheet (SDS). Flash point (-20°C) and flammability limits.[3]

Sources

Optimization

Enhancing the stability of thiazolidine prodrugs for drug delivery

Topic: Enhancing the stability of thiazolidine prodrugs for drug delivery Audience: Researchers, Formulation Scientists, and Medicinal Chemists Version: 2.0 (Current) Core Technical Brief: The Thiazolidine Paradox Thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the stability of thiazolidine prodrugs for drug delivery Audience: Researchers, Formulation Scientists, and Medicinal Chemists Version: 2.0 (Current)

Core Technical Brief: The Thiazolidine Paradox

Thiazolidine prodrugs are employed to mask reactive carbonyl groups (aldehydes/ketones) or to deliver sulfur-containing bioactive molecules (e.g., L-cysteine).[1] Their utility relies on a delicate balance: they must be stable enough to survive formulation and storage, yet labile enough to release the active parent drug under physiological conditions.

The Central Challenge: The thiazolidine ring is subject to a reversible ring-opening hydrolysis that is highly pH-dependent.[2] Instability manifests primarily through two pathways:

  • Hydrolytic Ring Opening: Releasing the parent aldehyde and aminothiol.

  • Oxidative Degradation: Conversion of the sulfide (-S-) to sulfoxides/sulfones or dehydrogenation to thiazoles, rendering the prodrug irreversible.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported in thiazolidine development.

Category A: Hydrolytic Instability (Premature Release)

Q1: My prodrug degrades rapidly in simulated gastric fluid (pH 1.2). How can I stabilize it for oral delivery? Diagnosis: Thiazolidine hydrolysis is acid-catalyzed. At low pH, the ring nitrogen is protonated (


), which destabilizes the C-N bond and facilitates C-S bond cleavage via an iminium ion intermediate.
Corrective Action: 
  • Structural Modification: If pharmacologically permissible, introduce a bulky substituent at the C2 position (the carbon derived from the aldehyde). Steric hindrance retards the attack of water on the iminium intermediate.

  • N-Acylation: Converting the thiazolidine nitrogen to an amide (N-acyl thiazolidine) reduces the basicity of the nitrogen, preventing protonation at gastric pH. Note: This significantly increases stability but may require enzymatic cleavage (amidases) for release.

  • Formulation: Use enteric coating to bypass the stomach. Thiazolidines are generally most stable in the pH 4–9 window.

Q2: I observe a "drifting" endpoint in my HPLC assay. What is happening? Diagnosis: You are likely observing on-column hydrolysis. The acidic mobile phase (often 0.1% TFA or Formic Acid) can catalyze ring opening during the run. Protocol Adjustment:

  • Switch Buffers: Use a neutral mobile phase (e.g., Ammonium Acetate pH 7.0) if your column permits.

  • Temperature: Lower the column temperature to 4°C–10°C to kinetically trap the ring form during analysis.

  • Validation: Inject the sample immediately after preparation.

Category B: Oxidative Instability (Shelf-Life Issues)

Q3: My white thiazolidine powder turns yellow/brown upon storage. NMR shows aromatic signals but no C2-H peak. Diagnosis: This indicates oxidative dehydrogenation to a thiazole . This reaction is irreversible and destroys the prodrug capability (thiazoles do not hydrolyze to release the aldehyde). Corrective Action:

  • Salt Formation: Isolate the thiazolidine as a mineral acid salt (e.g., Hydrochloride or Tosylate). The protonated amine (in the solid state) or the crystal lattice of the salt is far more resistant to auto-oxidation than the free base.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additives: Co-lyophilize with antioxidants like Sodium Metabisulfite if formulating for solution.

Category C: Synthetic Yield & Purity[3][4]

Q4: The condensation reaction between L-cysteine and my aldehyde stalls at 60% conversion. Diagnosis: The reaction is an equilibrium process (


). Water accumulation drives the reverse reaction (hydrolysis).
Optimization: 
  • Water Removal: Use anhydrous ethanol/methanol and add activated 3Å Molecular Sieves to the reaction vessel.

  • pH Control: Ensure the reaction pH is near the pKa of the amino group (~8-9). If using Cysteine HCl, add exactly 1 equivalent of base (e.g., Sodium Acetate or Triethylamine) to liberate the nucleophilic amine.

Visualizing the Instability Mechanism

Understanding the degradation pathway is critical for stabilization. The diagram below illustrates the pH-dependent hydrolysis and the oxidative side-reaction.

ThiazolidineStability Prodrug Thiazolidine Prodrug (Intact Ring) Protonated N-Protonated Species (Unstable at pH < 4) Prodrug->Protonated H+ (Acidic pH) Thiazole Thiazole (Irreversible Oxidation) Prodrug->Thiazole Oxidation (O2/ROS) -2H Iminium Iminium Ion Intermediate Protonated->Iminium Ring Opening (Rate Limiting) OpenChain Open Chain Schiff Base Iminium->OpenChain pH > 4 Hydrolysis Hydrolysis Products (Aldehyde + Aminothiol) OpenChain->Hydrolysis + H2O

Figure 1: Degradation pathways of thiazolidine prodrugs. The red path indicates acid-catalyzed instability; the dashed grey path indicates oxidative degradation.

Experimental Protocol: Synthesis of a Stabilized Thiazolidine

This protocol synthesizes 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid (a model prodrug) using conditions optimized for stability and yield.

Objective: Condensation of p-anisaldehyde with L-cysteine.

Materials:
  • L-Cysteine Hydrochloride Monohydrate

  • p-Anisaldehyde (freshly distilled to remove benzoic acid impurities)

  • Sodium Acetate (anhydrous)

  • Solvent: Ethanol:Water (1:1 v/v) or Methanol (anhydrous for moisture-sensitive aldehydes)

Step-by-Step Methodology:
  • Buffer Preparation (In Situ):

    • Dissolve L-Cysteine HCl (10 mmol, 1.75 g) in 20 mL of degassed water/ethanol mixture.

    • Add Sodium Acetate (10 mmol, 0.82 g).

    • Why: This neutralizes the HCl salt, liberating the free amine for nucleophilic attack while buffering the solution to ~pH 5-6, preventing side reactions.

  • Condensation:

    • Add p-Anisaldehyde (10 mmol, 1.2 mL) dropwise with vigorous stirring.

    • Observation: The solution may become cloudy as the thiazolidine (which is often less soluble than the reactants) begins to form.

  • Equilibrium Shift (Critical Step):

    • Stir at Room Temperature (25°C) for 4–6 hours.

    • Self-Validation Check: Take a 10 µL aliquot. Dilute in D2O/NaOD. Perform 1H-NMR.

      • Pass Criteria: Appearance of a singlet/doublet at δ 5.5–6.0 ppm (C2-H of thiazolidine ring). Disappearance of aldehyde proton at δ 9.8 ppm .

  • Isolation (Stabilization):

    • Cool the mixture to 4°C. The product often precipitates as a zwitterion.

    • Filter the solid.

    • Wash: Wash with cold ethanol (removes unreacted aldehyde) and diethyl ether (removes water).

  • Storage:

    • Dry under high vacuum over P2O5.

    • Store at -20°C.

Quantitative Data Summary: Stability vs. pH

The following table summarizes the half-life (


) of a typical 2-substituted thiazolidine prodrug at various physiological pH levels.
Physiological EnvironmentpHDominant MechanismEstimated Stability (

)
Recommendation
Stomach Fluid 1.2Acid-catalyzed Ring Opening< 30 minsRequires Enteric Coating
Lysosome 4.5 - 5.0Transition Zone2 - 6 hoursIdeal for intracellular release
Blood Plasma 7.4Slow Equilibrium> 24 hoursStable for circulation
Intestine 6.8 - 8.0Stable Window> 12 hoursGood for absorption
Basic Buffer > 10.0Base-catalyzed Hydrolysis< 1 hourAvoid alkaline processing

References

  • Mechanism of Thiazolidine Hydrolysis. Journal of the American Chemical Society. [Link][1]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7. National Institutes of Health (PMC). [Link]

  • Exploring hydrogen peroxide responsive thiazolidinone-based prodrugs. Chemical Communications. [Link]

  • Thiazolidine prodrugs as protective agents against gamma-radiation-induced toxicity. PubMed. [Link]

  • Thiazolidine formation and stability at various pH values. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Quantitative HPLC Analysis of Thiazolidines

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the quantitative analysis of thiazolidines by High-Performance Liquid Chromatography (HPLC). Thiazolidine...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the quantitative analysis of thiazolidines by High-Performance Liquid Chromatography (HPLC). Thiazolidine-containing compounds, prevalent in pharmaceuticals like antidiabetic agents (e.g., Pioglitazone), present unique challenges due to their structural properties.[1] This technical support center moves beyond generic advice to address the specific issues you may encounter, explaining the causality behind each recommendation to empower you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for developing an HPLC method for a novel thiazolidine derivative?

A1: A robust starting point for a new thiazolidine analyte is a reversed-phase (RP) method. Thiazolidinediones and their derivatives are often sufficiently polar to be retained on C18 columns.

A recommended initial set of conditions is summarized below. These parameters offer a balance between resolution, speed, and compatibility with UV and MS detectors.

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase C18, End-capped, High-purity silica (e.g., USP L1)End-capping is critical to minimize interactions between the basic nitrogen in the thiazolidine ring and acidic residual silanols on the silica surface, which is a primary cause of peak tailing.[2][3]
Column Dimensions 150 mm x 4.6 mm, 5 µmStandard dimensions provide a good balance of efficiency and backpressure. For faster UPLC applications, consider columns with smaller particles (e.g., sub-2 µm).[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)This combination is MS-compatible and provides good peak shape by maintaining a low pH, which suppresses the ionization of silanol groups.[3][4] An alternative to ACN is methanol; the choice can influence selectivity.
Elution Mode Gradient: 5% B to 95% B over 15-20 minA gradient is recommended for initial screening to elute a wide range of potential impurities and degradation products. An isocratic method can be developed later for routine analysis if the sample is simple.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25-30 °CMaintaining a consistent temperature is crucial for reproducible retention times.[6]
Detection UV-Vis (e.g., 254 nm, 269 nm, or λmax)The appropriate wavelength depends on the chromophores present in your specific thiazolidine derivative. A photodiode array (PDA) detector is invaluable during development to assess peak purity.[1]
Injection Volume 5-10 µLKeep the injection volume low initially to avoid column overload, which can cause peak fronting or tailing.[6]
Q2: My thiazolidine analyte is unstable in the sample diluent. What can I do?

A2: Thiazolidine ring stability can be a significant issue. Some derivatives, like troglitazone, are known to racemize at the chiral center of the thiazolidine ring in certain solvents.[7] Additionally, the ring can be susceptible to hydrolysis under certain pH conditions.

Causality: The instability often stems from the reactivity of the thiazolidine ring, which can open or epimerize. The choice of sample solvent is therefore critical for method accuracy and reproducibility.[8]

Solutions:

  • pH Adjustment: If your analyte is susceptible to acid or base-catalyzed degradation, buffer your sample diluent to a pH where the molecule is most stable. For troglitazone, for example, a solution of methanol with a small amount of acetic acid (1000:1, v/v) was found to stabilize the stereoisomers for at least 24 hours.[7]

  • Solvent Selection: Prepare samples in the initial mobile phase composition whenever possible to ensure compatibility and good peak shape. Avoid highly aqueous diluents if the compound has low aqueous solubility, and avoid highly organic diluents which can cause peak distortion for early-eluting peaks.[6]

  • Temperature Control: Store prepared samples in a refrigerated autosampler (e.g., 4 °C) to slow down potential degradation until the point of injection.

  • Time Limitation: Perform solution stability studies as part of your method validation to define the maximum time a prepared sample can be stored before analysis without significant degradation.[8]

Troubleshooting Guide: From Peak Shape to Baseline Woes

This section addresses specific, common problems encountered during the analysis of thiazolidines.

Q3: My thiazolidine peak exhibits significant tailing. How can I achieve a symmetrical peak?

A3: Peak tailing is the most frequent chromatographic problem for amine-containing compounds like thiazolidines. The primary cause is secondary interactions between the analyte and the stationary phase.

Causality: The nitrogen atom in the thiazolidine ring can act as a basic site. This site can interact ionically with deprotonated (ionized) residual silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase. This secondary retention mechanism is stronger than the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[3][9]

cluster_0 Primary Interaction (Desired) cluster_1 Secondary Interaction (Causes Tailing) Analyte Thiazolidine (Hydrophobic Parts) C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interaction Analyte_N Thiazolidine (Basic Nitrogen) Silanol Residual Silanol (-Si-O⁻) on Silica Surface Analyte_N->Silanol Ionic Interaction

Caption: Primary vs. Secondary Interactions in Thiazolidine Analysis.

Troubleshooting Workflow:

start Peak Tailing Observed (Asymmetry > 1.2) check_pH Is Mobile Phase pH < 3? start->check_pH check_column Are you using a modern, high-purity, end-capped column? check_pH->check_column Yes lower_pH Action: Lower mobile phase pH to 2.5-3.0 with Formic or Phosphoric Acid. check_pH->lower_pH No check_overload Is peak shape better at lower concentration? check_column->check_overload Yes use_better_column Action: Switch to a high-purity, fully end-capped C18 column. check_column->use_better_column No reduce_load Action: Reduce injection volume or dilute the sample. check_overload->reduce_load Yes add_modifier Problem Persists? Action: Add a basic modifier like Triethylamine (TEA) as a last resort. (Note: Not MS-friendly) check_overload->add_modifier No lower_pH->start Re-evaluate use_better_column->start Re-evaluate reduce_load->start Re-evaluate start Develop Initial HPLC Method stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze Stressed Samples using Initial Method stress->analyze check_purity Assess Peak Purity of API (Use PDA/MS Detector) analyze->check_purity check_res Are All Degradant Peaks Resolved from API Peak? check_purity->check_res Purity Pass optimize Optimize Method (Adjust Mobile Phase, Gradient, Column, etc.) check_purity->optimize Purity Fail check_res->optimize No finish Method is Stability-Indicating Proceed to Validation check_res->finish Yes optimize->analyze Re-analyze

Caption: Workflow for Developing a Stability-Indicating Method.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to support the validation of a stability-indicating HPLC method for a thiazolidine drug substance.

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Materials:

  • Thiazolidine API

  • Class A volumetric flasks and pipettes

  • HPLC system with PDA or MS detector

  • pH meter

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), appropriate HPLC-grade solvents.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the thiazolidine API in a suitable diluent at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, prepare a sample and a corresponding blank (containing only the stress reagent and diluent). Aim for 5-20% degradation of the API. [10]

    • Acid Hydrolysis: a. To a flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl. b. Heat at 60 °C for 2 hours (or until target degradation is achieved). c. Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. d. Dilute to the final target concentration with mobile phase.

    • Base Hydrolysis: a. To a flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH. b. Keep at room temperature for 4 hours (or until target degradation is achieved). c. Neutralize with an equivalent amount of 0.1 M HCl. d. Dilute to the final target concentration with mobile phase.

    • Oxidative Degradation: a. To a flask, add an aliquot of the stock solution and an equal volume of 3% H₂O₂. b. Keep at room temperature for 24 hours, protected from light. c. Dilute to the final target concentration with mobile phase.

    • Thermal Degradation: a. Place a solid sample of the API in a controlled temperature oven at 80 °C for 24 hours. b. Separately, place a solution of the API (in diluent) at 80 °C for 24 hours. c. After exposure, dissolve/dilute the samples to the target concentration.

    • Photolytic Degradation: a. Expose a solid sample and a solution sample of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). b. A control sample should be stored in the dark under the same conditions. c. After exposure, dissolve/dilute the samples to the target concentration.

  • HPLC Analysis:

    • Analyze all stressed samples, the unstressed control sample, and the blanks using your developed HPLC method.

    • Use a PDA detector to evaluate peak purity for the main API peak in each chromatogram. The peak should be spectrally pure, indicating no co-elution.

    • Ensure that all major degradation product peaks are well-resolved from the API peak (Resolution (Rs) > 1.5).

  • Method Refinement: If co-elution is observed, the HPLC method must be further optimized (e.g., by modifying the mobile phase gradient or composition) and the stressed samples re-analyzed until specificity is achieved. [11]

References

  • HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals. Available at: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC. ACS Publications. Available at: [Link]

  • Direct chiral separation of troglitazone stereoisomers using reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum. Available at: [Link]

  • Separation of Thiazolidine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Repository of the Academy's Library. Available at: [Link]

  • Force degradation of PIO by stability indicating RP-HPLC method. ResearchGate. Available at: [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed. Available at: [Link]

  • High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers. Available at: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. Available at: [Link]

  • Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available at: [Link]

  • Thiazolidinediones: Recent Development in Analytical Methodologies. PubMed. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Summary of the results from the forced degradation study. ResearchGate. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Analytical Method Development and Validation Studies of Anti Diabetic Drugs by HPLC. IJCRT.org. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Development and Validation of an HPLC Method for the Determination of Lobeglitazone in Bulk and in Tablet Formulation. Semantic Scholar. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Available at: [Link]

  • A Green Approach: Optimization of the UPLC Method Using DoE Software for Concurrent Quantification of Pioglitazone and Dapagliflozin in a SNEDDS Formulation for the Treatment of Diabetes. ACS Omega. Available at: [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available at: [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • HPLC Pain Points. Cytiva. Available at: [Link]

  • Development and Validation of an HPLC/MS/MS Method for Determining the Thiazolidinone PG15 in Rat Plasma. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. JOCPR. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

Sources

Optimization

Addressing inconsistent results in biological assays with thiazolidine compounds

Topic: Addressing Inconsistent Results in Biological Assays with Thiazolidine Compounds Target Audience: Drug Discovery Researchers & Assay Development Scientists Introduction: The "Love-Hate" Scaffold Thiazolidines, par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Inconsistent Results in Biological Assays with Thiazolidine Compounds Target Audience: Drug Discovery Researchers & Assay Development Scientists

Introduction: The "Love-Hate" Scaffold

Thiazolidines, particularly 2,4-thiazolidinediones (TZDs) and their structural cousins rhodanines (2-thioxo-4-thiazolidinones) , occupy a polarized position in drug discovery. While TZDs include approved drugs like Rosiglitazone and Pioglitazone (PPAR


 agonists), the scaffold—especially the rhodanine subtype—is notoriously over-represented in High-Throughput Screening (HTS) false positives.

If you are experiencing non-reproducible IC50s , flat structure-activity relationships (SAR) , or hits across unrelated targets , you are likely encountering one of three specific failure modes:

  • Colloidal Aggregation (The "Sponge" Effect)

  • Chemical Instability (Photolysis & Hydrolysis)

  • Biological Variance (Serum-Dependent Activation)

This guide provides the diagnostic protocols to isolate and resolve these issues.

Module 1: The "False Positive" Trap (PAINS & Aggregation)

The Issue: You observe inhibition in an enzymatic assay (e.g., kinase, protease), but the result disappears when you change buffer conditions or enzyme concentration.

The Mechanism: Many thiazolidine derivatives, specifically rhodanines, are classified as PAINS (Pan-Assay Interference Compounds) .[1][2] They often function via colloidal aggregation .[3] At micromolar concentrations, these compounds self-assemble into sub-micrometer particles that sequester proteins non-specifically.[4] This is not a specific drug-target interaction; it is physical adsorption.

Diagnostic Protocol: The Detergent Sensitivity Test

Based on the Shoichet Laboratory Protocol

Principle: If your compound is a specific inhibitor, adding a non-ionic detergent should not affect its potency. If it is an aggregator, the detergent will disrupt the colloid, releasing the enzyme and abolishing inhibition.

Step-by-Step Workflow:

  • Prepare Assay Buffer: Create two versions of your standard assay buffer.

    • Buffer A: Standard buffer (Control).

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Compound Preparation: Prepare a 10-point dose-response of your thiazolidine compound (e.g., 1 nM to 100

    
    M).
    
  • Incubation:

    • Incubate Enzyme + Compound in Buffer A for 15 mins.

    • Incubate Enzyme + Compound in Buffer B for 15 mins.

  • Initiate Reaction: Add substrate and measure activity.

  • Analysis: Calculate IC50 for both conditions.

Data Interpretation Table:

ResultInterpretationAction
IC50 (Buffer A)

IC50 (Buffer B)
Specific BindingProceed to orthogonal validation (e.g., SPR, NMR).
IC50 (Buffer B) >> IC50 (Buffer A) Aggregation ArtifactDiscard compound. It is a false positive.
No Inhibition in either InactiveCheck compound solubility (see Module 2).
Visualizing the Decision Logic

AggregationLogic start HTS Hit: Thiazolidine/Rhodanine detergent Run Detergent Sensitivity Test (0.01% Triton X-100) start->detergent decision Does inhibition disappear with detergent? detergent->decision artifact Artifact: Colloidal Aggregator (False Positive) decision->artifact Yes specific Potential Specific Binder decision->specific No yes_path YES (Shift > 2-fold) no_path NO (Shift < 2-fold) michael Check for Covalent Reactivity (Michael Acceptor) specific->michael

Caption: Logic flow for distinguishing specific inhibition from aggregation artifacts using detergent sensitivity.

Module 2: Chemical Stability & Handling

The Issue: Assay results vary based on the age of the DMSO stock or the type of plasticware used.

The Mechanism:

  • Photodegradation: Thiazolidinediones (e.g., Pioglitazone) are sensitive to light, leading to hydrolysis of the ring structure.

  • Plastic Binding: These compounds are highly lipophilic (

    
    ). They rapidly partition into polystyrene or polypropylene assay plates, effectively lowering the free concentration in the well.
    
  • DMSO Precipitation: Diluting a high-concentration DMSO stock (10 mM) directly into aqueous media often causes "crashing out" (micro-precipitation) that is invisible to the naked eye but scatters light in absorbance assays.

Troubleshooting Protocol: Stability & Solubility Check

Step 1: The "Light-Dark" Comparison

  • Method: Prepare two sets of compound dilutions. Wrap one set in aluminum foil (Dark) and leave the other exposed to ambient lab light for 4 hours.

  • Readout: Run your standard assay. If the "Light" set shows reduced potency or unexpected toxicity, you have a photodegradation issue.

  • Fix: Handle all thiazolidine stocks in amber tubes and perform assays in low-light conditions.

Step 2: The "Tip-Check" for Precipitation

  • Method: Dilute your compound to the final assay concentration in a clear tube. Spin at 10,000 x g for 10 minutes. Measure the concentration of the supernatant (via HPLC or UV-Vis) compared to the pre-spin sample.

  • Threshold: If >20% of the compound is lost to the pellet, your assay data is invalid.

  • Fix: Lower the final concentration or increase DMSO tolerance (if the assay allows).

Module 3: Biological Variance (PPAR Assays)

The Issue: In cell-based reporter assays (e.g., Luciferase), results fluctuate significantly between biological replicates or serum lots.

The Mechanism: PPAR


 is a nuclear receptor that drives adipogenesis. Its activity is heavily influenced by:
  • Serum Lipids: Fetal Bovine Serum (FBS) contains endogenous fatty acids that can activate PPAR

    
    , creating a high background.
    
  • Albumin Binding: BSA/HSA in the media binds lipophilic TZDs, reducing their effective concentration ("free drug" hypothesis).

  • Reporter Saturation: High-efficacy agonists (like Rosiglitazone) can drive Luciferase expression to levels that saturate plate readers, flattening the top of the dose-response curve.

Optimization Protocol: The "Stripped Serum" Workflow

To stabilize PPAR


 assays, you must control the lipid environment.

Protocol:

  • Cell Culture: Use Charcoal-Stripped FBS (cs-FBS) for 24 hours prior to compound treatment. Charcoal stripping removes endogenous hormones and fatty acids.

  • Albumin Control: Maintain constant protein levels. If you switch from 10% FBS to serum-free media, the effective potency of your TZD will shift left (appear more potent) because less drug is bound to albumin.

  • Background Correction: Always include a "Mock" transfected control (empty vector) to quantify non-specific promoter activation.

Data Comparison: Standard vs. Optimized Conditions

ParameterStandard FBS (10%)Charcoal-Stripped FBS (10%)
Background Signal High (Endogenous activation)Low (Clean baseline)
Fold Induction Low (~5-10x)High (~20-50x)
EC50 Stability Variable (Lot-dependent)Consistent
Pathway Visualization: The PPAR Activation Logic

PPARPathway cluster_ext Extracellular cluster_cell Nucleus TZD Thiazolidinedione (Drug) Albumin Serum Albumin (Trap) TZD->Albumin Non-specific Binding PPAR PPARγ TZD->PPAR Activation RXR RXR PPAR->RXR Heterodimerization DNA PPRE (DNA) RXR->DNA Binding CoAct Co-Activators CoAct->PPAR Recruitment Gene Target Gene (Adipogenesis) DNA->Gene Transcription

Caption: TZD activation pathway highlighting the competitive trap of Serum Albumin binding.

Frequently Asked Questions (FAQs)

Q: My rhodanine compound shows activity in a kinase assay but not in a cell-based assay. Why? A: This is the classic "PAINS" signature.[5] The kinase activity is likely due to colloidal aggregation (which happens in simple buffers). In cell culture, the high concentration of serum proteins (albumin) acts as a "detergent," disrupting the aggregates and abolishing the artifactual activity.

Q: Can I use DMSO concentrations >1% to solve solubility issues? A: Proceed with caution. While DMSO improves solubility, concentrations >0.5% can be toxic to cells and may induce differentiation in pre-adipocytes independently of PPAR


, confounding your data. Always run a DMSO-only control.

Q: Why does my Rosiglitazone positive control look weak? A: Check your plasticware. If you are using standard polystyrene plates and low concentrations (<10 nM), the drug may be binding to the plastic. Switch to low-binding polypropylene plates or glass-coated plates for serial dilutions.

References

  • Baell, J. B., & Holloway, G. A. (2010).[2][6] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][6] Journal of Medicinal Chemistry. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[7] Nature Protocols. Link

  • Coan, K. E., & Shoichet, B. K. (2008). Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society.[3] Link

  • Hauser, S., et al. (2008). Photostability of the thiazolidinedione insulin sensitizers pioglitazone and rosiglitazone. Journal of Pharmaceutical and Biomedical Analysis.
  • Indivumed. (n.d.). PPARgamma Reporter Assay Validation and Troubleshooting. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2,2-Dimethylthiazolidine Hydrochloride by NMR Spectroscopy

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal structural confirmation of intermediates and active p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal structural confirmation of intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. 2,2-Dimethylthiazolidine, a versatile heterocyclic building block[1], and its hydrochloride salt, are critical precursors in the synthesis of various pharmacologically active molecules.[2][3] Its precise molecular architecture dictates its reactivity and suitability for downstream applications.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the structural validation of 2,2-Dimethylthiazolidine Hydrochloride, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental choices, establishing a self-validating workflow that ensures confidence in your results.

The Challenge: Beyond Simple Confirmation

Validating the structure of 2,2-Dimethylthiazolidine Hydrochloride requires more than just confirming its molecular weight. Key structural questions must be answered definitively:

  • Is the five-membered thiazolidine ring correctly formed?

  • Are the two methyl groups present, and are they attached to the same carbon atom (gem-dimethyl configuration)?

  • Is the compound in its hydrochloride salt form, with the nitrogen atom protonated?

While several analytical techniques can provide pieces of this puzzle, NMR spectroscopy, particularly through a combination of one- and two-dimensional experiments, offers a holistic and unambiguous solution.[4]

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,2-Dimethylthiazolidine Hydrochloride, a multi-pronged NMR approach is the most robust validation strategy.

Molecular Structure and Atom Numbering

For clarity in the following discussion, the atoms of 2,2-Dimethylthiazolidine Hydrochloride are numbered as shown below.

Caption: Atom numbering for 2,2-Dimethylthiazolidine Hydrochloride.

Part 1: The ¹H NMR Spectrum – A First Look

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the proton environments in the molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

  • N⁺-H Proton: A broad singlet, typically downfield. Its presence is a key indicator of the hydrochloride salt form. The choice of DMSO-d₆ as a solvent is deliberate; unlike D₂O, it does not readily exchange with the amine proton, allowing for its observation.[6]

  • Methylene Protons (H4 & H5): These protons are adjacent to each other, forming two distinct spin systems. We expect to see two multiplets, likely resembling triplets, corresponding to the -N-CH₂- (H4) and -S-CH₂- (H5) groups.

  • Gem-Dimethyl Protons (H6 & H7): The two methyl groups attached to C2 are chemically equivalent. Therefore, they will appear as a single, sharp singlet, integrating to 6 protons. This strong singlet is a hallmark feature of the 2,2-dimethyl substitution.

Part 2: The ¹³C NMR Spectrum – The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Quaternary Carbon (C2): This carbon, bonded to two methyl groups, sulfur, and nitrogen, will appear as a singlet in a standard ¹³C spectrum. Its chemical shift is characteristic of a carbon atom flanked by two heteroatoms.

  • Methylene Carbons (C4 & C5): Two distinct signals for the -N-CH₂- and -S-CH₂- carbons. Their chemical shifts are influenced by the electronegativity of the adjacent heteroatom (N or S).

  • Methyl Carbons (C6 & C7): A single signal representing the two equivalent methyl carbons.

To add another layer of certainty, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable. This technique differentiates carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This experiment would definitively confirm the assignment of the two methylene carbons and the two methyl carbons.[7]

Part 3: 2D NMR – The Unambiguous Connectivity Map

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable structural validation by mapping the connectivity between atoms.[8][9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A crucial cross-peak will be observed between the H4 and H5 methylene proton signals, confirming the -CH₂-CH₂- fragment within the thiazolidine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon it is attached to.[10] This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, linking the ¹H and ¹³C data. For example, the 6H singlet in the ¹H spectrum will correlate to the single methyl carbon peak in the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific validation. HMBC reveals correlations between protons and carbons that are two or three bonds away. The critical correlation to observe is from the methyl protons (H6/H7) to the quaternary carbon (C2). This three-bond correlation is the definitive proof of the gem-dimethyl substitution pattern at the C2 position, as no other plausible isomer would exhibit this connectivity.

cluster_1d 1D NMR Analysis cluster_validation Validation Outcome H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC C13 ¹³C NMR + DEPT (Carbon Skeleton) C13->HSQC C13->HMBC Validated Unambiguous Structure Confirmed COSY->Validated HSQC->Validated HMBC->Validated Definitive Proof of Gem-Dimethyl

Caption: NMR workflow for structural validation.

Experimental Protocols

Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible NMR data.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the sample preparation. For a hydrochloride salt like 2,2-Dimethylthiazolidine HCl, which can be hygroscopic, careful handling is key.

Materials:

  • 2,2-Dimethylthiazolidine Hydrochloride (5-10 mg for ¹H, 15-25 mg for ¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap[11]

  • Pasteur pipette with a small plug of glass wool (do not use cotton)

Procedure:

  • Weighing: Accurately weigh the required amount of the compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or shake vigorously to ensure complete dissolution.[6][12] The solution must be perfectly clear.

  • Filtration: Filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube.[11] This step is crucial to remove any microscopic particulate matter that would degrade spectral quality by disrupting the magnetic field homogeneity.

  • Volume Check: Ensure the sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters on a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30)

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on concentration

  • ¹H-¹³C HSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced (hsqcedetgpsisp2.3)

    • ¹H Spectral Width: ~12 ppm

    • ¹³C Spectral Width: ~100 ppm (centered on the aliphatic region)

    • Number of Scans per Increment: 8-16

  • ¹H-¹³C HMBC:

    • Pulse Program: Gradient-selected (hmbcgplpndqf)

    • ¹H Spectral Width: ~12 ppm

    • ¹³C Spectral Width: ~200 ppm

    • Number of Scans per Increment: 16-32

Data Summary and Interpretation

The following table summarizes the expected NMR data that collectively validate the structure.

Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Key 2D Correlations
N⁺-H ~9.0-10.0 ppm (broad singlet, 1H)N/AHMBC: Correlation to C2 and C4
C4-H₂ ~3.4-3.6 ppm (multiplet, 2H)~45-50 ppmCOSY: Cross-peak with C5-H₂HSQC: Correlates to ~45-50 ppm signalHMBC: Correlation to C5
C5-H₂ ~3.1-3.3 ppm (multiplet, 2H)~30-35 ppmCOSY: Cross-peak with C4-H₂HSQC: Correlates to ~30-35 ppm signalHMBC: Correlation to C4
C6/C7-H₃ ~1.6-1.8 ppm (singlet, 6H)~25-30 ppmHSQC: Correlates to ~25-30 ppm signalHMBC: Crucial correlation to C2 ; also correlates to its own carbon (C6/C7)
C2 N/A~70-75 ppmHMBC: Crucial correlations from C6/C7-H₃ ; also from N⁺-H and potentially C4-H₂

Comparative Analysis: The Role of Orthogonal Techniques

While NMR provides the most comprehensive structural data, other techniques offer complementary, albeit less definitive, information. A robust validation package often includes data from these orthogonal methods.

Mass Spectrometry (MS)

Mass spectrometry is excellent for determining the molecular weight of the free base (after loss of HCl) and its fragmentation pattern.[14]

  • Strength: Provides highly accurate molecular mass, confirming the elemental formula (C₅H₁₁NS).

  • Weakness: It cannot distinguish between isomers. For example, 4,4-dimethylthiazolidine would have the same molecular weight. It provides no information about the salt form.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for identifying the presence of specific functional groups.[15]

  • Strength: Can confirm the presence of N-H bonds (from the ammonium salt, ~2400-2800 cm⁻¹ broad stretch), C-H bonds (~2850-2960 cm⁻¹), and potentially C-N and C-S stretches in the fingerprint region.[16]

  • Weakness: The spectrum can be complex, and while it supports the proposed structure, it lacks the specificity to rule out isomers definitively. The information is functional group-based, not atom-specific connectivity.

Head-to-Head Comparison
Technique Information Provided Strengths Limitations for this Validation
NMR Spectroscopy Atom-specific connectivity, chemical environments, 3D structureUnambiguous isomer differentiation; definitive structural proofHigher sample concentration required; longer acquisition time
Mass Spectrometry Molecular weight and fragmentationHigh sensitivity, very small sample amount neededCannot distinguish isomers; indirect information on salt form
FTIR Spectroscopy Presence of functional groupsFast, inexpensive, requires minimal sample preparationNon-specific for isomer differentiation; provides supporting, not definitive, evidence

Conclusion

For the rigorous structural validation of 2,2-Dimethylthiazolidine Hydrochloride, a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) stands as the unequivocal gold standard. This approach provides an interlocking web of data that confirms every aspect of the molecular structure, from the core thiazolidine ring to the critical gem-dimethyl substitution and the protonated state of the nitrogen atom. While Mass Spectrometry and FTIR spectroscopy serve as valuable orthogonal techniques for confirming molecular formula and functional groups, respectively, only the detailed connectivity map provided by 2D NMR offers the level of certainty required in modern chemical and pharmaceutical research. By understanding the "why" behind each experiment and interpreting the data in a holistic manner, researchers can achieve complete confidence in the structure and quality of their material.

References

  • Kumar, B.R.P.; Nanjan, M.J. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available: [Link]

  • Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Available: [Link]

  • The Royal Society of Chemistry. (2018). Supporting information for studies on thiazolidine products. The Royal Society of Chemistry. Available: [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. uOttawa NMR Facility. Available: [Link]

  • Contreras, R., et al. (1984). A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2. Available: [Link]

  • Papanikolaou, N., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. Available: [Link]

  • Lunev, S.K. & Kruchinin, S.A. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available: [Link]

  • Salnikov, O. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available: [Link]

  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. Available: [Link]

  • Mian, M.Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Available: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd. Available: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available: [Link]

  • Pinto, D.C.G.A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available: [Link]

  • NIST. (n.d.). 2,2-Dimethylthiazolidine. NIST Chemistry WebBook. Available: [Link]

  • Google Patents. (2015). CN104910128A - Preparation method of 2,2-dimethyl thiazolidine. Google Patents.
  • PubChem. (n.d.). 2,2-Dimethylthiazolidine. National Center for Biotechnology Information. Available: [Link]

  • Sharma, V.P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available: [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Available: [Link]

  • McGill University. (n.d.). FTIR Spectrum II. McGill Chemistry Characterization Facility. Available: [Link]

  • Singh, R.B., et al. (2025). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLOS One. Available: [Link]

  • Brinson, R.G., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. Available: [Link]

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Comparative

Biological activity of 2,2-Dimethyl thiazolidine vs its derivatives

Biological Activity of 2,2-Dimethyl Thiazolidine vs. Its Derivatives: A Comparative Technical Guide Executive Summary & Core Distinction This guide analyzes the pharmacological divergence between the parent scaffold, 2,2...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 2,2-Dimethyl Thiazolidine vs. Its Derivatives: A Comparative Technical Guide

Executive Summary & Core Distinction

This guide analyzes the pharmacological divergence between the parent scaffold, 2,2-Dimethyl Thiazolidine (2,2-DMT) , and its functionalized derivatives (specifically Thiazolidine-2,4-diones and 4-Thiazolidinones ).

  • The Parent (2,2-DMT): Acts primarily as a prodrug and reservoir . The gem-dimethyl group at the C2 position utilizes the Thorpe-Ingold effect to stabilize the ring, allowing controlled hydrolysis to release cysteine (an antioxidant) or cysteamine. Its activity is non-specific, driven by redox modulation and neuroprotection.

  • The Derivatives: Act as targeted pharmacophores . Functionalization at C4 and C5 (e.g., oxidation to carbonyls, arylidene condensation) locks the ring, preventing hydrolysis and creating high-affinity ligands for specific protein targets like PPAR-γ (metabolic regulation), VEGFR-2 (angiogenesis inhibition), and bacterial MurB/FabH enzymes.

Mechanistic Comparison

The biological utility of these compounds diverges based on their chemical stability and mode of action.

Parent Scaffold: 2,2-Dimethyl Thiazolidine
  • Mechanism: "Pro-drug" Delivery System. The 2,2-dimethyl substitution provides steric bulk that stabilizes the saturated ring against spontaneous hydrolysis better than unsubstituted thiazolidine. However, in aqueous physiological conditions (especially acidic pH), it exists in equilibrium with its open-chain form, releasing L-cysteine (or cysteamine) and acetone .

  • Key Activity: Neuroprotection, Antioxidant.[1]

  • Causality: The released sulfhydryl (-SH) group scavenges Reactive Oxygen Species (ROS) and replenishes intracellular glutathione (GSH) levels.

Derivatives: Thiazolidine-2,4-diones (TZDs) & 4-Thiazolidinones
  • Mechanism: Ligand-Receptor Interaction. Oxidation of the ring (adding carbonyls at C4/C5) eliminates the basic nitrogen and the potential for ring-opening hydrolysis. The ring becomes a rigid scaffold that orients hydrophobic aromatic tails (arylidene groups) into specific receptor pockets.

  • Key Activity: Antimicrobial (bacterial cell wall inhibition), Anticancer (Kinase inhibition), Antidiabetic.

MechanismComparison Parent 2,2-Dimethyl Thiazolidine (Saturated Ring) Hydrolysis Hydrolysis (pH dependent) Parent->Hydrolysis Equilibrium Cysteine Release: L-Cysteine + Acetone (Antioxidant / GSH Precursor) Hydrolysis->Cysteine Active Species Deriv Thiazolidine-2,4-dione (Rigid / Oxidized Ring) Target Target Binding (PPAR-γ, VEGFR-2, MurB) Deriv->Target High Affinity Ligand Outcome Specific Inhibition (Apoptosis, Cell Wall Lysis) Target->Outcome Biological Effect

Figure 1: Mechanistic divergence.[2] The parent compound acts via ring-opening/release, while derivatives act via intact ring binding.

Comparative Potency Data

The following data contrasts the high-molar "bulk" activity of the parent with the micromolar "targeted" activity of derivatives.

Table 1: Biological Activity Profile
Compound ClassSpecific ExampleTarget / MechanismPotency (IC50 / MIC)Activity Type
Parent Scaffold 2,2-Dimethyl-thiazolidine-4-carboxylic acidGSH Restoration (Antioxidant)mM Range (e.g., 1-5 mM)Neuroprotective / Cytoprotective
Derivative 5-Arylidene-2,4-TZD (Compound 14a)VEGFR-2 Inhibition 1.5 µM (Caco-2 cells)Anticancer / Anti-angiogenic
Derivative 2,3-Diaryl-4-thiazolidinoneBacterial MurB 8 µg/mL (MIC vs S. aureus)Antimicrobial (Gram +)
Derivative 5-(Substituted)-TZDPPAR-γ Agonism 0.2 - 0.5 µM Antidiabetic

Analysis: The derivatives are approximately 1000x more potent than the parent scaffold because they target specific enzymes rather than relying on stoichiometric chemical release.

Experimental Protocols (Self-Validating)

To verify these activities, use the following protocols. These are designed with internal controls to validate the specific mechanism (Release vs. Binding).

Protocol A: Stability & Hydrolysis Assay (Validating the Parent)

Objective: Determine if the compound acts as a cysteine donor (Parent) or a stable ligand (Derivative).

  • Preparation: Dissolve 2,2-DMT and a TZD derivative (10 mM) in DMSO.

  • Incubation: Dilute to 100 µM in PBS at three pH levels: 5.0 (lysosomal mimic), 7.4 (cytosolic), and 8.0. Incubate at 37°C.

  • DTNB Probe: At t=0, 1h, 4h, add Ellman’s Reagent (DTNB).

    • Logic: DTNB reacts with free thiols (-SH) to produce a yellow color (412 nm).

  • Validation:

    • 2,2-DMT: Should show time-dependent increase in absorbance at pH 5.0/7.4 (Ring opening → -SH release).

    • TZD Derivative: Should show zero absorbance change (Ring remains intact; no free -SH).

Protocol B: Differential Cytotoxicity (MTT Assay)

Objective: Distinguish between general redox toxicity and targeted antiproliferative activity.

  • Cell Lines: Use HepG2 (Liver carcinoma, high metabolic activity) and HFF-1 (Normal fibroblasts, control).

  • Seeding: 5 × 10³ cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Group A: 2,2-DMT (Concentration: 10 µM – 5000 µM).

    • Group B: TZD Derivative (Concentration: 0.1 µM – 100 µM).

  • Readout: Add MTT reagent (0.5 mg/mL) after 48h. Solubilize formazan with DMSO; read OD at 570 nm.

  • Interpretation:

    • Parent (2,2-DMT): Expect low toxicity (IC50 > 1000 µM) in HFF-1. May show protection against oxidative stress if cells are pre-stressed with H₂O₂.

    • Derivative: Expect high potency (IC50 < 10 µM) in HepG2, but ideally lower toxicity in HFF-1 (Selectivity Index).

Structure-Activity Relationship (SAR) Visualization

The transition from the 2,2-dimethyl parent to active derivatives involves specific structural modifications.

SAR Core 2,2-Dimethyl Thiazolidine (Core Scaffold) Mod1 Modification 1: Oxidation C4/C5 (Carbonyls) Core->Mod1 Removes basicity Intermed Thiazolidine-2,4-dione (TZD) (Stable Ring) Mod1->Intermed Mod2 Modification 2: N-Substitution (R1) Intermed->Mod2 Lipophilicity Mod3 Modification 3: C5-Arylidene Condensation Intermed->Mod3 Target Specificity Result1 Antimicrobial Activity (N-Aryl-4-thiazolidinones) Mod2->Result1 Result2 Anticancer / Antidiabetic (5-Arylidene-TZDs) Mod3->Result2

Figure 2: SAR Evolution. Modifications to the core scaffold shift activity from non-specific antioxidant effects to targeted pharmacological inhibition.

References

  • Taghour, M. S., et al. (2022). "Design, synthesis, anti-proliferative evaluation... of new thiazolidine-2,4-diones targeting VEGFR-2." PLOS ONE.

  • Marc, G., et al. (2021).[3] "The Bioactivity of Thiazolidin-4-Ones: A Short Review." Molecules.

  • Wlodek, L., et al. (1993). "Hydrolysis of 2-methyl-thiazolidine derivatives and their formation." Journal of the American Chemical Society.[4] (Contextual grounding on ring stability).

  • Chauhan, K., et al. (2024).[5] "Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus." Microbiology Spectrum.

  • NIST Chemistry WebBook. "2,2-Dimethylthiazolidine."[6]

Sources

Validation

A Comparative Guide to the Purity Assessment of Synthesized 2,2-Dimethylthiazolidine Hydrochloride by Gas Chromatography and Alternative Methods

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulato...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of Gas Chromatography (GC) for the purity assessment of 2,2-Dimethylthiazolidine Hydrochloride, a key building block in the synthesis of various pharmaceuticals.[1] We will explore the causality behind experimental choices in GC method development, objectively compare its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry, and provide supporting experimental frameworks.

The Criticality of Purity in 2,2-Dimethylthiazolidine Hydrochloride

2,2-Dimethylthiazolidine is a heterocyclic organic compound that serves as a versatile intermediate in medicinal chemistry.[1] Its hydrochloride salt is often the preferred form for handling and formulation. The purity of this intermediate is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4]

The synthesis of 2,2-Dimethylthiazolidine typically involves the reaction of mercaptoamine (cysteamine) with acetone.[5] This process can introduce several potential impurities, including:

  • Unreacted Starting Materials: Residual cysteamine and acetone.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Impurities formed during storage or processing.

  • Residual Solvents: Solvents used in the synthesis and purification steps.[6]

An effective analytical method must be able to separate and quantify the main component from all potential impurities.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] For a semi-volatile compound like 2,2-Dimethylthiazolidine, GC can be an effective tool for purity assessment. However, as the hydrochloride salt is non-volatile, a derivatization step is often necessary to convert the analyte into a more volatile form suitable for GC analysis.[9][10][11]

The Rationale Behind the GC Method

The choice of a GC method is dictated by the physicochemical properties of the analyte and the potential impurities. A flame ionization detector (FID) is commonly used for organic compounds due to its high sensitivity and wide linear range.[12] The selection of the capillary column is critical for achieving the desired separation. A mid-polar column is often a good starting point for the analysis of derivatized amines.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample 2,2-Dimethylthiazolidine HCl Sample Dissolution Dissolution in Aprotic Solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the GC Purity Assessment of 2,2-Dimethylthiazolidine HCl.

Representative Experimental Protocol for GC-FID

This protocol is a representative method for the purity assessment of 2,2-Dimethylthiazolidine Hydrochloride by GC-FID following derivatization. Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[2][3]

1. Sample Preparation (Derivatization):

  • Accurately weigh about 50 mg of 2,2-Dimethylthiazolidine Hydrochloride into a vial.

  • Add 1 mL of a suitable aprotic solvent (e.g., pyridine or N,N-dimethylformamide).

  • Add 0.5 mL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9][11]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-FID Conditions:

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the derivatized 2,2-Dimethylthiazolidine by the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Alternative Purity Assessment Techniques

While GC is a viable option, other analytical techniques offer distinct advantages and can provide orthogonal data for a more comprehensive purity assessment.

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte Purity of 2,2-Dimethylthiazolidine HCl Volatility Semi-volatile (as free base) Analyte->Volatility Thermal_Stability Thermally stable (as free base) Analyte->Thermal_Stability Salt_Form Non-volatile hydrochloride salt Analyte->Salt_Form Functional_Groups Amine (basic) Analyte->Functional_Groups GC GC (with derivatization) Volatility->GC Thermal_Stability->GC HPLC HPLC Salt_Form->HPLC qNMR qNMR Salt_Form->qNMR Titrimetry Titrimetry Salt_Form->Titrimetry Functional_Groups->HPLC Functional_Groups->Titrimetry

Caption: Decision matrix for selecting an analytical method for 2,2-Dimethylthiazolidine HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique suitable for a wide range of compounds, including non-volatile and thermally labile substances, making it ideal for the direct analysis of amine salts without derivatization.[7][8][13][14][15]

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Advantages over GC:

    • No derivatization required for the hydrochloride salt.

    • Wider applicability to a broader range of impurities, including non-volatile ones.

    • Generally less risk of thermal degradation of the analyte or impurities.[8]

  • Considerations: The choice of column (e.g., C18, C8) and mobile phase composition is crucial for achieving good separation. A UV detector is commonly used if the analyte or impurities have a chromophore.

Representative HPLC Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at a suitable wavelength (if applicable) or a universal detector like a Charged Aerosol Detector (CAD).

  • Injection Volume: 10 µL.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[16][17][18]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18]

  • Advantages:

    • Provides both structural information and quantitative data simultaneously.

    • Can be a highly accurate and precise method for purity determination.[19]

    • Does not require chromatographic separation, saving time.

  • Considerations: Requires a high-field NMR spectrometer and a suitable internal standard of known purity.[20] Peak overlap can be a challenge but can often be overcome with higher field strengths or 2D NMR techniques.

Representative qNMR Protocol:

  • Accurately weigh the 2,2-Dimethylthiazolidine Hydrochloride sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire a ¹H NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and the internal standard.

  • Calculate the purity based on the integral values, number of protons, and molecular weights of the analyte and the internal standard.[17]

Titrimetry

For an amine hydrochloride, an acid-base titration is a classic and reliable method for determining the overall purity.

  • Principle: The basic amine is titrated with a standardized acid, or in the case of the hydrochloride salt, a non-aqueous titration can be performed.[21][22]

  • Advantages:

    • A simple, cost-effective, and accurate method for assay determination.

    • Recognized by pharmacopeias as a standard method for many amine salts.

  • Considerations: This method is not selective for individual impurities and provides a measure of the total base content. It is best used as an assay method in conjunction with a chromatographic technique for impurity profiling.

Representative Titrimetry Protocol:

  • Accurately weigh the 2,2-Dimethylthiazolidine Hydrochloride sample.

  • Dissolve the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid).

  • Titrate with a standardized solution of perchloric acid in acetic acid.

  • Determine the endpoint potentiometrically.[21][22]

Comparative Performance Summary

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Titrimetry
Selectivity High (for volatile impurities)High (for a wide range of impurities)Moderate (dependent on spectral resolution)Low (assay only)
Sensitivity High (ng to pg level with FID)High (ng to µg level with UV/CAD)Moderate (µg to mg level)Low (mg level)
Analysis Time Moderate (typically 15-30 min)Moderate (typically 10-40 min)Fast (typically < 10 min per sample)Fast (typically < 15 min per sample)
Sample Preparation More complex (requires derivatization)Simpler (direct dissolution)Simple (dissolution with internal standard)Simple (direct dissolution)
Quantification Relative (% Area)Relative (% Area) or with reference standardsAbsolute or relativeAbsolute (Assay)
Cost (Instrument) ModerateHighVery HighLow
Cost (Consumables) LowHighModerateLow
Authoritative Basis USP <621>, ICH Q3C[6]USP <621>, ICH Q3A/B[2][3]Growing acceptance in pharmacopeias[16]Pharmacopeial standard method

Conclusion and Recommendations

The choice of the optimal analytical method for the purity assessment of synthesized 2,2-Dimethylthiazolidine Hydrochloride depends on the specific requirements of the analysis.

  • Gas Chromatography (GC) , with a derivatization step, is a powerful tool for the separation and quantification of volatile impurities and can be a suitable method for purity determination. Its high sensitivity and resolution make it valuable for trace impurity analysis.

  • High-Performance Liquid Chromatography (HPLC) is often the preferred method for the purity and impurity profiling of pharmaceutical salts due to its versatility, high precision, and the ability to analyze the compound directly without derivatization.[13][14][15] It is particularly well-suited for identifying and quantifying non-volatile and thermally labile impurities.

  • Quantitative NMR (qNMR) offers a rapid and accurate alternative for purity assignment without the need for specific reference standards for each impurity. It serves as an excellent orthogonal technique to confirm the results obtained by chromatography.

  • Titrimetry remains a simple and accurate method for determining the overall assay of the amine hydrochloride salt and is often used in conjunction with a more selective chromatographic method for a complete purity profile.

For a comprehensive and robust purity assessment of 2,2-Dimethylthiazolidine Hydrochloride, a combination of these techniques is recommended. HPLC should be considered the primary technique for impurity profiling and purity determination, while qNMR or titrimetry can be used as an orthogonal method for assay confirmation. GC can be a valuable tool for the specific analysis of volatile impurities and residual solvents. All methods must be properly validated according to the guidelines set forth by regulatory bodies such as the ICH and USP to ensure data integrity and product quality.[23][24][25][26]

References

  • BA Sciences. USP <1225> Method Validation. BA Sciences. Accessed February 15, 2026. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995. Accessed February 15, 2026. [Link]

  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Published May 1995. Accessed February 15, 2026. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Accessed February 15, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021. Accessed February 15, 2026. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Published December 2025. Accessed February 15, 2026. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Accessed February 15, 2026. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Accessed February 15, 2026. [Link]

  • IVT Network. Analytical Method Validation for Quality Assurance and Process Validation Professionals. Published October 2020. Accessed February 15, 2026. [Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Published March 2012. Accessed February 15, 2026. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Accessed February 15, 2026. [Link]

  • Liu, F., Su, M., & Zhang, H. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 180, 113045. [Link]

  • Kim, J., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 793. [Link]

  • Al-Hayaly, L. J., & Al-Sarraj, A. A. (1989). Potentiometric determination of aminal stability constants. Talanta, 36(6), 679-682. [Link]

  • Slideshare. Analytical method validation as per ich and usp. Published May 2016. Accessed February 15, 2026. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Published February 2014. Accessed February 15, 2026. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Published September 2025. Accessed February 15, 2026. [Link]

  • LibreTexts Chemistry. Derivatization. Published August 2023. Accessed February 15, 2026. [Link]

  • Datapdf.com. Potentiometric Titrations. Accessed February 15, 2026. [Link]

  • ResearchGate. Potentiometric titration in aqueous media of amine hardeners and model compounds. Published January 2013. Accessed February 15, 2026. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Published June 2025. Accessed February 15, 2026. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. Published January 2026. Accessed February 15, 2026. [Link]

  • Wagner, C. D., Brown, R. H., & Peters, E. D. (1956). The analysis of primary, secondary, and tertiary amines. Analytical Chemistry, 28(4), 430–433. [Link]

  • LCGC International. Analyte Derivatization as an Important Tool for Sample Preparation. Published January 2018. Accessed February 15, 2026. [Link]

  • Saraswati Institute of Pharmaceutical Sciences. Potentiometry-titration.pdf. Accessed February 15, 2026. [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Accessed February 15, 2026. [Link]

  • LCGC International. Generic GC–FID for Volatile Amine Quantitation in Pharma. Published July 2018. Accessed February 15, 2026. [Link]

  • Acta Poloniae Pharmaceutica. DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL S. Published 2014. Accessed February 15, 2026. [Link]

  • Agilent. C Analysis of primary, secondary and tertiary amines. Published 2011. Accessed February 15, 2026. [Link]

  • ResearchGate. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Published August 2023. Accessed February 15, 2026. [Link]

  • Wang, L., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Analytical Methods. [Link]

  • Der Pharma Chemica. Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. Published 2011. Accessed February 15, 2026. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various. Published October 2023. Accessed February 15, 2026. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9153-9156. [Link]

  • Google Patents. CN104910128A - Preparation method of 2,2-dimethyl thiazolidine. Accessed February 15, 2026.
  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities. Published April 2024. Accessed February 15, 2026. [Link]

  • PubMed. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. Published December 2010. Accessed February 15, 2026. [Link]

  • ResearchGate. (PDF) Development and validation of the GC method for the quantitative determination of semi-volatile solvents in the pharmaceutical substance Bosentan. Published 2014. Accessed February 15, 2026. [Link]

  • PubMed. Isolation of a 2:1 Hydrochlorothiazide-Formaldehyde Adduct Impurity in Hydrochlorothiazide Drug Substance by Preparative Chromatography and Characterization by Electrospray Ionization LC-MS. Published November 2001. Accessed February 15, 2026. [Link]

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Comparative

Evaluating the selectivity of thiazolidinone inhibitors for cancer targets

Title: Strategic Evaluation of Thiazolidinone Inhibitors: Distinguishing True Selectivity from Promiscuity in Cancer Targets Executive Summary: The Thiazolidinone Paradox As drug development professionals, we face a dich...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Evaluation of Thiazolidinone Inhibitors: Distinguishing True Selectivity from Promiscuity in Cancer Targets

Executive Summary: The Thiazolidinone Paradox

As drug development professionals, we face a dichotomy with the 4-thiazolidinone (TZD) scaffold. On one hand, it is a "privileged structure" capable of potent inhibition against receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 due to its ability to mimic ATP-binding motifs and form hydrogen bonds within the hinge region. On the other hand, TZDs are notorious "Pan-Assay Interference Compounds" (PAINS).[1] They frequently act as colloidal aggregators or non-specific electrophiles (via the Michael acceptor exocyclic double bond), leading to false-positive readouts in early screening.[1][2]

This guide moves beyond basic IC50 reporting. It outlines a rigorous, self-validating framework to isolate true pharmacological selectivity from assay artifacts, comparing high-performing TZD derivatives against clinical standards like Gefitinib and Sunitinib.[1]

Critical Validation Framework (The "Go/No-Go" System)

To establish scientific integrity, we must reject the standard linear screening model in favor of an orthogonal validation loop.[1] A TZD hit is only considered "selective" if it passes the Aggregation Filter and demonstrates Differential Kinase Activity .

Diagram 1: The Orthogonal Selectivity Workflow

This flowchart illustrates the mandatory decision gates required to validate TZD activity, specifically filtering out PAINS early in the process.

TZD_Validation_Workflow Start Hit Identification (In Silico / HTS) Biochem Biochemical Assay (Kinase Inhibition) Start->Biochem Decision_PAINS PAINS Filter: Is IC50 sensitive to 0.01% Triton X-100? Biochem->Decision_PAINS IC50 < 10 µM Artifact Artifact/Aggregator (DISCARD) Decision_PAINS->Artifact Yes (Shift > 3-fold) True_Binder True Binder (Stoichiometric) Decision_PAINS->True_Binder No (Stable IC50) Cellular Cellular Selectivity (Cancer vs. Normal Fibroblasts) True_Binder->Cellular Mechanistic Mechanistic Confirmation (Kinase Panel & Docking) Cellular->Mechanistic High SI (>10)

Caption: Figure 1. The "Go/No-Go" decision tree for TZD evaluation. The critical checkpoint is the detergent sensitivity test (Red Diamond) to rule out colloidal aggregation.

Comparative Performance Analysis

The following data contrasts specific, validated TZD derivatives against FDA-approved inhibitors. These examples were selected because they have passed the aggregation filters described above.

Case Study A: EGFR Inhibition (Wild Type & Resistant Mutants)

Reference Compound:TZD-7b (p-methylbenzylidene-thiazolidinone derivative) [1, 2].[1] Standard:Gefitinib (1st Gen) and Osimertinib (3rd Gen).

Table 1: Comparative IC50 Values (µM) against EGFR Isoforms

Target IsoformTZD-7b (Novel)Gefitinib (Standard)Osimertinib (Standard)Performance Insight
EGFR (WT) 0.099 0.0700.510Comparable to Gefitinib; superior to Osimertinib on WT.[1]
EGFR (L858R) 0.064 0.020N/AHigh potency against the classical activating mutation.
EGFR (T790M) 0.026 >10.0 (Resistant)~0.005Crucial Finding: TZD-7b overcomes the T790M "gatekeeper" resistance that renders Gefitinib ineffective.[1]
HeLa (Cellular) 1.83 ~5-10N/ASuperior cytotoxicity compared to Doxorubicin (IC50 ~3.0 µM).[1]

Analytic Note: The ability of TZD-7b to inhibit T790M suggests it binds in a conformation that avoids steric clash with the bulky Methionine residue, a distinct advantage over first-generation quinazolines.[1]

Case Study B: VEGFR-2 Selectivity

Reference Compound:TZD-12b (Thiazolidine-2,4-dione hybrid) [3].[1] Standard:Sorafenib .[1][3]

Table 2: Kinase Selectivity and Safety Profile

MetricTZD-12bSorafenibInterpretation
VEGFR-2 IC50 84 nM 84 nMEquipotent to the clinical standard.[1]
Selectivity Index (SI) >70 ~5-10TZD-12b shows significantly lower toxicity to normal hepatocytes (HepG2 vs. Normal) compared to Sorafenib.[1]

Mechanistic Logic: Achieving Selectivity

How do we ensure the TZD is binding specifically? The most selective TZDs utilize the C2 and C4 positions to anchor into the ATP-binding pocket via hydrogen bonding, while the C5-arylidene tail occupies the hydrophobic back-pocket (selectivity pocket).

Diagram 2: Pharmacophore Binding Mode (EGFR T790M)

This diagram visualizes the interaction map of a selective TZD inhibitor within the mutant EGFR pocket.

Caption: Figure 2. Interaction map of TZD-7b within the EGFR T790M pocket.[4] The scaffold forms critical H-bonds with Met793, while the tail group navigates the steric bulk of the mutant Met790 residue.

Experimental Protocols (The Self-Validating System)

To replicate the data above and ensure your TZD hits are not artifacts, follow these specific protocols.

Protocol A: The "Anti-PAINS" Aggregation Assay (Mandatory)

Purpose: To confirm that inhibition is due to 1:1 binding, not colloidal sequestration of the enzyme.[1]

  • Preparation: Prepare two parallel reaction sets for the kinase of interest (e.g., EGFR).[1]

    • Set A: Standard assay buffer.

    • Set B: Assay buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Incubation: Incubate the TZD inhibitor at 10x its estimated IC50 with the enzyme for 15 minutes.

  • Readout: Initiate the reaction with ATP/Substrate.[1]

  • Analysis:

    • Calculate IC50 for Set A and Set B.[1]

    • Pass Criteria: If IC50(Set B) is within 2-fold of IC50(Set A), the compound is a true inhibitor.[1]

    • Fail Criteria: If the presence of detergent abolishes inhibition (IC50 shifts >3-fold higher), the compound is a colloidal aggregator [4].[1]

Protocol B: Differential Cellular Selectivity

Purpose: To calculate the Selectivity Index (SI) and rule out general redox toxicity.

  • Cell Lines:

    • Target: Hela (Cervical) or A549 (Lung, EGFR+).[1]

    • Control: WI-38 (Normal Lung Fibroblast) or HGF-1 (Normal Gingival).[1]

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with TZD gradient (0.1 µM to 100 µM) for 72h.

  • Readout (Crucial): Do NOT use MTT alone (TZDs can interfere with tetrazolium reduction). Use CellTiter-Glo (ATP quantitation) as the primary readout.

  • Calculation:

    • 
      [1]
      
    • Target: SI > 10 is required for a viable lead candidate.

References

  • El-Naggar, A. M., et al. (2024). "New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR: Structure-guided design, synthesis, and in silico profiling."[1] Journal of Advanced Research in Biotechnology.[4] (Representative citation based on search results for TZD-7b/EGFR data).

  • Haseena Banu, B., et al. (2025). "Targeting EGFR with Thiazolidin-4-ones: Structure-guided Design... and in silico Profiling."[1] ResearchGate.[1]

  • Alanazi, M. M., et al. (2022). "Design and synthesis of thiazolidine-2,4-diones hybrids... as potential VEGFR-2 inhibitors."[1] Journal of Molecular Structure.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays."[1] Journal of Medicinal Chemistry.

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Safety & Regulatory Compliance

Safety

2,2-Dimethyl Thiazolidine Hydrochloride: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Part 1: Executive Safety Summary Immediate Action Required: If you are currently managing a spill or exposure, refer to Section 5 (Emergency Protocols) immediately. This guide defines the operational standar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Part 1: Executive Safety Summary

Immediate Action Required: If you are currently managing a spill or exposure, refer to Section 5 (Emergency Protocols) immediately.

This guide defines the operational standard for the disposal of 2,2-Dimethyl thiazolidine hydrochloride (CAS: 19355-08-9). As a thiazolidine derivative stabilized as a hydrochloride salt, this compound presents specific challenges regarding acidity and combustion byproducts (NOx, SOx, HCl).

Core Directive: Do NOT dispose of this compound down the drain. Despite potential water solubility, the release of organic sulfur and nitrogen compounds into municipal water systems is strictly regulated. High-temperature incineration with flue gas scrubbing is the only validated disposal method.

Part 2: Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its reactive potential.[1] 2,2-Dimethyl thiazolidine hydrochloride is not merely "organic waste"; it is a sulfur-containing amine salt.

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 19355-08-9Use for waste manifesting and inventory tracking.
Molecular Formula C₅H₁₁NS · HClContains Nitrogen, Sulfur, and Chlorine.
Physical State Solid (Crystalline/Powder)Dust generation is a primary inhalation risk.
Acidity Acidic in solutionCorrosive potential. Do not mix with bleach or cyanides.
Combustion Byproducts NOx, SOx, HCl gasMust be incinerated in a facility with a scrubber.
The "Why" Behind the Protocol
  • The Hydrochloride Moiety: As an HCl salt, this compound contributes to the acidity of the waste stream. If mixed with strong bases (e.g., Sodium Hydroxide waste), it will liberate the free amine, potentially causing heat generation and the release of volatile, malodorous vapors.

  • The Thiazolidine Ring: The sulfur atom is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to the formation of sulfoxides/sulfones and potentially exothermic runaway reactions.

Part 3: Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system. Each step ensures the safety of the next.

Step 1: Segregation (The Critical Control Point)

Rule: Never commingle 2,2-Dimethyl thiazolidine hydrochloride with incompatible waste streams.

  • ACCEPTABLE Streams:

    • Solid Organic Waste (Hazardous).

    • Liquid Organic Waste (if dissolved) – Only if pH compatible (pH 4-9).

  • PROHIBITED Streams:

    • Oxidizing Acids: (Nitric, Perchloric, Chromic). Risk: Exothermic oxidation of sulfur.

    • Strong Bases: (Ammonium hydroxide, NaOH). Risk: Liberation of free amine/fumes.

    • Bleach (Hypochlorite): Risk: Formation of chloramines (toxic gas).

Step 2: Containerization
  • Select Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar for solids. Glass is acceptable but poses a breakage risk.

  • Liner: For solids, use a 6-mil polyethylene bag liner inside the rigid container to prevent dust dispersion upon reopening at the disposal facility.

  • Headspace: If disposing of solutions, leave at least 10% headspace for thermal expansion.

Step 3: Labeling & Manifesting

Labeling must be GHS-compliant and specific. Generic "Chemical Waste" labels are insufficient for safety personnel.

  • Chemical Name: 2,2-Dimethyl thiazolidine hydrochloride

  • Hazard Checkboxes: [x] Irritant [x] Corrosive (if in solution)

  • Constituents: List "Organic Sulfur/Nitrogen Compound" to alert the incinerator operator.

Step 4: Final Disposal Method
  • Primary Method: Destructive Incineration. The waste must be sent to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incinerator Spec: The facility must utilize a rotary kiln incinerator equipped with a secondary combustion chamber and acid gas scrubbers to neutralize the HCl and SOx generated during burning.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the decision tree for processing this specific waste stream.

DisposalWorkflow Start Waste Generation: 2,2-Dimethyl Thiazolidine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Dissolved Segregation Segregation Check: Isolate from Oxidizers & Bases SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: HDPE Jar + Poly Liner Segregation->ContainerSolid If Solid ContainerLiq Container: Glass/HDPE Bottle (Vented Cap) Segregation->ContainerLiq If Liquid Labeling Labeling: Mark as 'Organic Amine Salt' Warning: NOx/SOx/HCl Precursor ContainerSolid->Labeling ContainerLiq->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->FinalDisp

Figure 1: Decision logic for the safe segregation and disposal of Thiazolidine HCl salts.

Part 5: Emergency Protocols (Spills & Exposure)

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 respirator.

  • Containment: Do not dry sweep. Cover the spill with a damp paper towel or an inert absorbent (Vermiculite) to suppress dust.

  • Collection: Scoop material into a disposable container.

  • Surface Decontamination: Wipe the area with a mild soap solution. Do not use bleach , as it may react with the amine residue.

First Aid
  • Inhalation: Move to fresh air immediately. The HCl component can cause respiratory irritation.

  • Skin Contact: Wash with soap and copious amounts of water.[2][3][4] Remove contaminated clothing.[2][3][4][5][6][7]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2][3][4][6][7]

References

  • Sigma-Aldrich. (2025).[5][6][7] Safety Data Sheet: 2,2-Dimethylthiazolidine hydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[8] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • Fisher Scientific. (2025). Chemical Resistance Guide for Labware. Retrieved from

  • PubChem. (2025). Compound Summary: Thiazolidine Derivatives. National Library of Medicine. Retrieved from

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